Optalidon
Descripción
Propiedades
Número CAS |
60382-50-5 |
|---|---|
Fórmula molecular |
C32H43N9O6 |
Peso molecular |
649.7 g/mol |
Nombre IUPAC |
4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one;5-(2-methylpropyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione;1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C13H17N3O.C11H16N2O3.C8H10N4O2/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11;1-4-5-11(6-7(2)3)8(14)12-10(16)13-9(11)15;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h5-9H,1-4H3;4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16);4H,1-3H3 |
Clave InChI |
YTEZOIYKTFWJPC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.CC(C)CC1(C(=O)NC(=O)NC1=O)CC=C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
SMILES canónico |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.CC(C)CC1(C(=O)NC(=O)NC1=O)CC=C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Otros números CAS |
60382-50-5 |
Sinónimos |
optalidon |
Origen del producto |
United States |
Foundational & Exploratory
Propyphenazone: A Comprehensive Pharmacological and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propyphenazone (B1202635), a pyrazolone (B3327878) derivative, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. This technical guide provides an in-depth review of the pharmacological and toxicological profile of propyphenazone, intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development. The document details the drug's mechanism of action, pharmacokinetics, and metabolism, and presents a thorough overview of its toxicological assessment, including acute, developmental, genotoxic, and carcinogenic potential. All quantitative data are summarized in structured tables, and key experimental methodologies are described to facilitate reproducibility and further investigation. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide clear, logical representations of complex processes.
Pharmacological Profile
Mechanism of Action
Propyphenazone exerts its therapeutic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] By blocking this pathway, propyphenazone reduces the synthesis of prostaglandins, thereby alleviating pain and reducing fever.
Pharmacodynamics
Propyphenazone exhibits analgesic and antipyretic effects with minimal anti-inflammatory activity. Its efficacy is often enhanced when combined with other substances like paracetamol and caffeine (B1668208). Caffeine, in particular, has been shown to amplify the antinociceptive effects of propyphenazone.
Pharmacokinetics
Propyphenazone is rapidly absorbed after oral administration, with peak plasma concentrations reached within 30 to 60 minutes. It is primarily metabolized in the liver and has a relatively short elimination half-life of approximately 2 to 3 hours. The primary route of excretion is through the kidneys in the form of its metabolites.
Table 1: Pharmacokinetic Parameters of Propyphenazone
| Parameter | Value | Species | Reference |
| Time to Peak Plasma Concentration (Tmax) | 30 - 60 minutes | Human | |
| Elimination Half-Life (t½) | 2 - 3 hours | Human | |
| Metabolism | Primarily Hepatic | Human | |
| Excretion | Primarily Renal | Human |
Metabolism
The primary metabolic pathway of propyphenazone is N-demethylation, leading to the formation of N-(2)-demethylpropyphenazone. This metabolite is then conjugated with glucuronic acid to form an enolglucuronide, which is the main urinary metabolite.[3] While the specific cytochrome P450 (CYP) isoforms involved in propyphenazone metabolism have not been definitively identified, studies on structurally similar compounds suggest the potential involvement of CYP1A2 and CYP3A4 in the N-dealkylation process.
Toxicological Profile
Acute Toxicity
The acute toxicity of propyphenazone has been evaluated in animal models. The oral median lethal dose (LD50) in rats is reported to be in the range of 300 to 2000 mg/kg body weight.
Table 2: Acute Oral Toxicity of Propyphenazone
| Species | Route | LD50 | Reference |
| Rat | Oral | 300 - 2000 mg/kg |
Genotoxicity
While a comprehensive review of genotoxicity studies for a wide range of analgesics suggests that propyphenazone has given negative results in the assays performed, detailed public reports of these studies are limited.[4] The standard battery of genotoxicity tests typically includes the Ames test (bacterial reverse mutation assay), in vitro chromosomal aberration test, and in vivo micronucleus test.
Carcinogenicity
Reproductive and Developmental Toxicity
A prenatal developmental toxicity study in Wistar rats evaluated the effects of propyphenazone administered in combination with caffeine or paracetamol during gestation days 8-14.[5] The study found dose-dependent effects on fetal body weight/length and placental weight at middle and high doses.[5] However, no increase in external or internal congenital anomalies was observed.[5] These findings suggest that prenatal co-administration of propyphenazone with these substances may cause intrauterine growth retardation without being teratogenic.[5]
Table 3: Developmental Toxicity Study of Propyphenazone in Rats
| Dosing Period | Endpoints Evaluated | Key Findings | Reference |
| Gestation Days 8-14 | Fetal body weight/length, placental weight, external and internal congenital anomalies | Dose-dependent decrease in fetal and placental weight at middle and high doses. No increase in congenital anomalies. | [5] |
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of propyphenazone on COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Source: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.
-
Assay Principle: The assay measures the peroxidase activity of the COX enzymes, which is coupled to the oxidation of a chromogenic substrate. The inhibition of this activity by propyphenazone is quantified.
-
Procedure:
-
The enzymes are pre-incubated with various concentrations of propyphenazone.
-
Arachidonic acid is added to initiate the reaction.
-
The formation of the colored product is measured spectrophotometrically.
-
-
Data Analysis: The concentration of propyphenazone that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.[6]
In Vitro Metabolism Study using Human Liver Microsomes
Objective: To identify the specific CYP450 isoforms involved in the metabolism of propyphenazone.
Methodology:
-
Test System: Pooled human liver microsomes (HLMs) or recombinant human CYP enzymes expressed in a suitable system.
-
Procedure:
-
Incubate propyphenazone with HLMs or individual recombinant CYP isoforms in the presence of NADPH.
-
To identify specific CYP involvement, co-incubate with known selective chemical inhibitors for different CYP isoforms (e.g., furafylline (B147604) for CYP1A2, ketoconazole (B1673606) for CYP3A4).
-
Analyze the formation of the N-demethylated metabolite using a validated analytical method such as LC-MS/MS.
-
-
Data Analysis: A significant reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that CYP isoform.
Ames Test (Bacterial Reverse Mutation Assay)
Objective: To assess the mutagenic potential of propyphenazone.
Methodology (based on OECD Guideline 471):
-
Test Strains: Use multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) that are sensitive to different types of mutagens.
-
Procedure:
-
Expose the bacterial strains to various concentrations of propyphenazone, both with and without a metabolic activation system (S9 fraction from rat liver).
-
Plate the treated bacteria on a minimal agar (B569324) medium lacking the required amino acid (e.g., histidine for S. typhimurium).
-
Incubate the plates for 48-72 hours.
-
-
Data Analysis: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the negative control.
Prenatal Developmental Toxicity Study
Objective: To evaluate the potential of propyphenazone to cause adverse effects on embryonic and fetal development.
Methodology (based on OECD Guideline 414):
-
Animal Model: Pregnant female rats or rabbits.
-
Dosing: Administer propyphenazone orally at three or more dose levels, plus a control group, during the period of organogenesis (e.g., gestation days 6-15 for rats).
-
Observations: Monitor maternal animals for clinical signs of toxicity, body weight changes, and food consumption.
-
Fetal Examination: Near term, perform a caesarean section and examine the fetuses for external, visceral, and skeletal malformations and variations.
-
Data Analysis: Analyze data for maternal toxicity, embryofetal lethality, and the incidence of malformations and variations.[3]
Conclusion
Propyphenazone is an effective analgesic and antipyretic agent with a well-characterized mechanism of action involving the inhibition of COX enzymes. Its rapid absorption and short half-life contribute to its clinical utility. The primary metabolic pathway involves N-demethylation and subsequent glucuronidation. Toxicological data indicate a moderate acute toxicity profile. While available data from a developmental toxicity study in rats suggest a potential for intrauterine growth retardation at higher doses without teratogenicity, comprehensive public data on its genotoxic and carcinogenic potential are limited. This technical guide provides a foundational understanding of the pharmacology and toxicology of propyphenazone, highlighting areas where further research is warranted to complete its safety profile for modern drug development standards.
References
- 1. Identification and characterization of the cytochrome P450 enzymes involved in N-dealkylation of propafenone: molecular base for interaction potential and variable disposition of active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. oecd.org [oecd.org]
- 4. Identification of the cytochrome P450 enzymes involved in the metabolism of domperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. efashare.b-cdn.net [efashare.b-cdn.net]
Butalbital's Effects on the Central Nervous System: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butalbital, a short-to-intermediate acting barbiturate, exerts significant effects on the central nervous system (CNS), primarily through its interaction with the GABA-A receptor. This technical guide provides an in-depth analysis of the molecular and cellular mechanisms underlying butalbital's CNS effects, supported by available research data. The information is intended for researchers, scientists, and drug development professionals engaged in the study of CNS depressants and related therapeutic agents. While specific quantitative data for butalbital is limited in publicly available literature, this guide incorporates representative data from other short-to-intermediate acting barbiturates to illustrate the expected pharmacological profile.
Core Mechanism of Action: GABA-A Receptor Modulation
Butalbital's primary mechanism of action is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the CNS.[1] Unlike benzodiazepines, which increase the frequency of the GABA-A receptor channel opening, butalbital and other barbiturates increase the duration of the channel opening in the presence of GABA.[2] This prolonged opening leads to an enhanced influx of chloride ions (Cl-), resulting in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[2]
At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA, contributing to their more profound CNS depressant effects compared to benzodiazepines.[3] The binding site for barbiturates on the GABA-A receptor is distinct from that of both GABA and benzodiazepines.[4]
Signaling Pathway of Butalbital at the GABA-A Receptor
Caption: Butalbital's primary signaling pathway at the GABA-A receptor.
Secondary Mechanisms of Action
Beyond its primary effects on the GABA-A receptor, research suggests that butalbital and other barbiturates may influence other neurotransmitter systems, contributing to their overall CNS depressant profile.
-
Inhibition of AMPA Receptors: Barbiturates have been shown to inhibit the function of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are a type of ionotropic glutamate (B1630785) receptor responsible for fast excitatory neurotransmission. This inhibition of excitatory signaling complements the enhancement of inhibitory signaling at GABA-A receptors.
-
Modulation of Voltage-Gated Calcium Channels: Some studies indicate that barbiturates can reduce the influx of calcium through voltage-gated calcium channels. This can lead to a decrease in neurotransmitter release from presynaptic terminals, further contributing to CNS depression.
Quantitative Data on Barbiturate CNS Effects
The following tables summarize quantitative data for the effects of short-to-intermediate acting barbiturates on CNS receptors. It is important to note the limited availability of data specifically for butalbital; therefore, data for pentobarbital (B6593769), a structurally and functionally similar barbiturate, is included for comparative purposes.
Table 1: Binding Affinities (Ki) of Barbiturates at GABA-A Receptors
| Compound | Receptor Subunit Composition | Radioligand | Ki (nM) | Species | Reference |
| Pentobarbital | α1β2γ2 | [³H]flunitrazepam | 1500 ± 200 | Rat | [Feltz et al., 1996] |
| Pentobarbital | α1β2γ2 | [³⁵S]TBPS | 2300 ± 300 | Rat | [Im et al., 1995] |
Table 2: Potentiation of GABA-A Receptor Function (EC50)
| Compound | Receptor Subunit Composition | Effect | EC50 (µM) | Species | Reference |
| Pentobarbital | α1β2γ2 | Potentiation of GABA-evoked currents | 1.5 - 10 | Human | [Thompson et al., 1996] |
| Amobarbital | Thalamic Neurons | Increase in IPSC amplitude | 61 ± 7 | Rat | [5] |
| Amobarbital | Thalamic Neurons | Blockade of tonic firing | 119 ± 7 | Rat | [5] |
Table 3: Effects on GABA-A Receptor Channel Kinetics (Data for Pentobarbital)
| Parameter | Control (GABA alone) | Pentobarbital (50 µM) + GABA | Percent Change | Reference |
| Mean Open Time (ms) | 2.5 ± 0.3 | 4.8 ± 0.5 | +92% | [Macdonald et al., 1989] |
| Burst Duration (ms) | 5.2 ± 0.6 | 12.1 ± 1.4 | +133% | [Macdonald et al., 1989] |
Note: This data is for pentobarbital and is presented as a representative example of the effects of short-to-intermediate acting barbiturates on GABA-A receptor channel kinetics.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the CNS effects of butalbital and other barbiturates.
Radioligand Binding Assay for GABA-A Receptors
This protocol is used to determine the binding affinity (Ki) of a compound for the GABA-A receptor.
-
Membrane Preparation:
-
Whole brains (e.g., from rats) are homogenized in a sucrose (B13894) buffer.
-
The homogenate is centrifuged to pellet cellular debris.
-
The supernatant is then ultracentrifuged to pellet the crude membrane fraction.
-
The membrane pellet is washed multiple times to remove endogenous GABA and other interfering substances.
-
The final pellet is resuspended in a binding buffer and the protein concentration is determined.[6]
-
-
Binding Assay:
-
The prepared membranes are incubated with a specific radioligand for the GABA-A receptor (e.g., [³H]muscimol or [³H]flunitrazepam) and varying concentrations of the unlabeled test compound (butalbital).[7]
-
Non-specific binding is determined in the presence of a high concentration of a known GABA-A receptor ligand (e.g., GABA or diazepam).
-
The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.[6]
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Electrophysiological Recording (Whole-Cell Patch-Clamp)
This technique is used to measure the ion currents flowing across the cell membrane and to assess the effect of butalbital on GABA-A receptor function.
-
Cell Preparation:
-
Primary neurons are cultured, or a suitable cell line expressing GABA-A receptors (e.g., HEK293 cells) is used.
-
Cells are plated on coverslips for recording.[8]
-
-
Recording Setup:
-
A glass micropipette with a very fine tip is filled with an internal solution that mimics the intracellular environment.
-
The micropipette is positioned onto the surface of a single cell using a micromanipulator.
-
A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane.
-
The cell membrane under the pipette tip is then ruptured by applying gentle suction, establishing a whole-cell recording configuration.[9][10]
-
-
Data Acquisition:
-
The cell is voltage-clamped at a specific holding potential (e.g., -60 mV).
-
GABA is applied to the cell to evoke an inward chloride current through the GABA-A receptors.
-
Butalbital is then co-applied with GABA to determine its effect on the GABA-evoked current.
-
The current is recorded using an amplifier and digitized for computer analysis.
-
-
Data Analysis:
-
The amplitude, duration, and kinetics of the GABA-evoked currents are measured in the absence and presence of butalbital.
-
Dose-response curves are generated to determine the EC50 for butalbital's potentiation of the GABA response.
-
Experimental Workflow for Assessing Butalbital's CNS Effects
Caption: A typical experimental workflow for characterizing the CNS effects of butalbital.
Conclusion
Butalbital exerts its primary CNS depressant effects through the positive allosteric modulation of GABA-A receptors, leading to an increase in the duration of chloride channel opening and subsequent neuronal inhibition. Secondary mechanisms, including the inhibition of excitatory AMPA receptors and modulation of voltage-gated calcium channels, likely contribute to its overall pharmacological profile. While specific quantitative data for butalbital remains limited, the methodologies and representative data from similar barbiturates presented in this guide provide a robust framework for researchers and drug development professionals. Further research focusing specifically on butalbital is warranted to fully elucidate its quantitative effects on the central nervous system.
References
- 1. An In-depth Analysis of acetaminophen/butalbital/caffeine's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]
- 2. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Distinct Structural Changes in the GABAA Receptor Elicited by Pentobarbital and GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What? [frontiersin.org]
- 5. Selective GABA-receptor actions of amobarbital on thalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PDSP - GABA [kidbdev.med.unc.edu]
- 7. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Caffeine as an Analgesic Adjuvant: A Technical Guide to its Mechanisms and Evaluation in Compound Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caffeine (B1668208), a methylxanthine and the world's most widely consumed psychoactive substance, has a well-established role as an analgesic adjuvant.[1][2] It is frequently included in over-the-counter and prescription formulations in combination with common analgesics like paracetamol (acetaminophen) and non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen (B1674241) and aspirin.[2][3][4] The primary rationale for these combination therapies is to enhance the speed and magnitude of the analgesic effect, thereby providing superior pain relief compared to the analgesic agent alone.[5][6][7][8] A substantial body of clinical evidence demonstrates that the addition of 100 mg or more of caffeine to a standard dose of an analgesic results in a statistically significant and clinically meaningful improvement in pain relief for a notable proportion of patients.[5][9] This guide provides an in-depth technical overview of the core mechanisms of caffeine's adjuvant action, detailed experimental protocols for its evaluation, and a summary of its clinical efficacy.
Core Mechanisms of Analgesic Adjuvancy
Caffeine's ability to potentiate the effects of analgesics is multifactorial, involving several distinct biochemical pathways. The principal mechanism is the antagonism of adenosine (B11128) receptors, though other actions may also contribute to its overall effect.[1][2][10]
Adenosine Receptor Antagonism
The primary mechanism underlying caffeine's analgesic and adjuvant properties is its action as a non-selective antagonist of adenosine A1 and A2 receptors.[2][11][12] Adenosine is a purine (B94841) nucleoside that plays a crucial role in nociception. By binding to its receptors, adenosine can exert both pro- and anti-nociceptive effects depending on the receptor subtype and location. Caffeine's structural similarity to adenosine allows it to competitively block these receptors.[1][2]
-
Central Nervous System (CNS) Effects : In the CNS, adenosine A1 receptor activation generally has an anti-nociceptive effect. However, caffeine's blockade of A2A and A2B receptors in the brain is thought to contribute to its analgesic adjuvant properties by modulating central pain processing pathways.[1][2]
-
Peripheral Effects : Peripherally, adenosine can sensitize nociceptors, the specialized sensory neurons that detect painful stimuli. By blocking these peripheral adenosine receptors, caffeine can reduce the signaling of pain from the site of injury.[1]
Other Potential Mechanisms
While adenosine receptor antagonism is the most widely accepted mechanism, other actions of caffeine may also play a role:
-
Cyclooxygenase (COX) Inhibition : Some evidence suggests that caffeine may inhibit cyclooxygenase (COX) activity, the same enzyme family targeted by NSAIDs.[1][11] This could lead to a reduction in the production of prostaglandins, which are inflammatory mediators that sensitize nociceptors.[11]
-
Phosphodiesterase (PDE) Inhibition : At higher concentrations, caffeine can inhibit phosphodiesterase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This can influence various signaling pathways, although the contribution of this mechanism to its analgesic adjuvant effect at typical therapeutic doses is less clear.
-
Pharmacokinetic Interactions : Caffeine has been shown to accelerate the absorption of co-administered analgesics like paracetamol, leading to a faster onset of pain relief.[7][8][13] However, it does not appear to significantly alter the overall bioavailability or elimination of most NSAIDs.[4][14]
Below is a diagram illustrating the primary signaling pathways involved in caffeine's analgesic adjuvant effects.
Preclinical Evaluation: Experimental Protocols
A battery of preclinical models is employed to assess the analgesic and adjuvant properties of caffeine. These tests, typically conducted in rodents, measure behavioral responses to noxious stimuli.
Formalin Test
The formalin test is a widely used model of tonic pain that involves both a direct nociceptive component and an inflammatory pain component.[15][16]
-
Objective : To assess the effects of a compound on both acute nociceptive pain and inflammatory pain.
-
Methodology :
-
Animal Acclimation : Mice or rats are acclimated to the testing environment, which is typically a transparent observation chamber.[17]
-
Drug Administration : The test compound (e.g., analgesic with or without caffeine) or vehicle is administered at a predetermined time before the formalin injection.
-
Formalin Injection : A dilute solution of formalin (typically 1-5%) is injected subcutaneously into the plantar surface of one of the animal's hind paws.[17][18]
-
Observation : The animal's behavior is observed and recorded for a set period (e.g., 30-60 minutes). The amount of time the animal spends licking, biting, or flinching the injected paw is quantified.[18][19]
-
Data Analysis : The test is characterized by a biphasic response: an early, acute phase (0-5 minutes) resulting from direct C-fiber activation, and a late, inflammatory phase (15-40 minutes) due to peripheral inflammation and central sensitization.[15][18] The total time spent in nociceptive behaviors during each phase is calculated and compared between treatment groups.
-
Hot Plate Test
The hot plate test is a classic method for assessing the response to a thermal stimulus, primarily evaluating centrally-acting analgesics.[20][21]
-
Objective : To measure the latency of response to a thermal noxious stimulus.
-
Methodology :
-
Apparatus : A metal plate is maintained at a constant, noxious temperature (e.g., 52-55°C).[22][23] The animal is confined to the plate's surface by a transparent cylinder.[20]
-
Animal Acclimation : Animals are allowed to acclimate to the testing room.[22]
-
Baseline Measurement : A baseline latency is often determined before drug administration.
-
Drug Administration : The test compound or vehicle is administered.
-
Testing : At a specified time after drug administration, the animal is placed on the hot plate, and a timer is started.
-
Endpoint : The latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.[20] A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.[22][23]
-
Data Analysis : The response latencies are compared between treatment groups.
-
Tail-Flick Test
Similar to the hot plate test, the tail-flick test measures the latency to a thermal stimulus but is considered a spinal reflex.[24]
-
Objective : To assess the spinal reflex response to a noxious thermal stimulus.
-
Methodology :
-
Apparatus : A device that applies a focused beam of high-intensity light or radiant heat to the animal's tail.[24][25][26]
-
Animal Restraint : The animal is gently restrained, with its tail exposed to the heat source.[27]
-
Baseline Measurement : A baseline latency is typically recorded before treatment.
-
Drug Administration : The test compound or vehicle is administered.
-
Testing : The heat source is activated, and a timer starts simultaneously.[25]
-
Endpoint : The latency for the animal to flick its tail away from the heat source is recorded.[24] A cut-off time is employed to prevent tissue damage.[25]
-
Data Analysis : The change in tail-flick latency from baseline is calculated and compared across treatment groups.
-
Acetic Acid-Induced Writhing Test
This test is a chemical model of visceral pain used to screen for peripherally acting analgesics.[28]
-
Objective : To evaluate the efficacy of analgesics against chemically-induced visceral pain.
-
Methodology :
-
Animal Acclimation : Mice are acclimated to the observation chambers.
-
Drug Administration : The test compound or vehicle is administered, typically orally or intraperitoneally.[29]
-
Induction of Writhing : A dilute solution of acetic acid (e.g., 0.6-0.7%) is injected intraperitoneally.[29] This induces a characteristic stretching and writhing behavior.[28][30]
-
Observation : After a short latency period (e.g., 5 minutes), the number of writhes is counted for a defined period (e.g., 10-20 minutes).[29]
-
Data Analysis : The total number of writhes is compared between the control and treated groups. The percentage of inhibition of writhing is calculated.
-
Clinical Efficacy of Caffeine-Analgesic Combinations
Numerous clinical trials and meta-analyses have confirmed the adjuvant analgesic effect of caffeine in various acute pain conditions.[9][31][32] The addition of caffeine consistently provides a small but important increase in the proportion of patients experiencing a good level of pain relief.[5]
Quantitative Data Summary
The following tables summarize key quantitative findings from clinical studies on the efficacy of caffeine in combination with common analgesics.
Table 1: Efficacy of Ibuprofen and Caffeine Combinations in Acute Postoperative Pain
| Treatment Group | Number of Participants | % Achieving ≥50% Max Pain Relief | Number Needed to Treat (NNT) vs. Placebo | Reference(s) |
| Ibuprofen 200 mg + Caffeine 100 mg | 334 | 59% | 2.1 (95% CI: 1.8 to 2.5) | [33] |
| Ibuprofen 100 mg + Caffeine 100 mg | 200 | Not explicitly stated | 2.4 (95% CI: 1.9 to 3.1) | [33] |
| Placebo | - | 11% | - | [33] |
Table 2: Efficacy of Paracetamol and Caffeine Combinations in Acute Pain
| Treatment Group | Pain Condition | Key Finding | Reference(s) |
| Paracetamol 1000 mg + Caffeine 130 mg | Mild to moderate acute pain | Demonstrates higher pain relief compared to paracetamol alone. | [7][8][13] |
| Paracetamol (various doses) + Caffeine (≥100 mg) | Various acute pain models | Increases the proportion of patients achieving good pain relief by 5-10%. | [5][9][31] |
| Analgesic + Caffeine | Various non-malignant pain states | Pooled relative potency estimate of 1.41 (i.e., a 40% higher dose of analgesic alone is needed for the same effect). | [32][34] |
Table 3: Efficacy of Analgesic and Caffeine Combinations in Tension-Type Headache
| Treatment Group | Key Finding | Reference(s) |
| Ibuprofen 400 mg + Caffeine 200 mg | Significantly greater pain reduction and relief compared to either agent alone or placebo. | [35] |
| Ibuprofen 400 mg + Caffeine 200 mg | 80% of patients experienced meaningful headache improvement. | [35] |
| Ibuprofen 400 mg | 67% of patients experienced meaningful headache improvement. | [35] |
| Caffeine 200 mg | 61% of patients experienced meaningful headache improvement. | [35] |
| Placebo | 56% of patients experienced meaningful headache improvement. | [35] |
Conclusion
Caffeine is a safe and effective analgesic adjuvant that enhances the efficacy of commonly used analgesics such as paracetamol and ibuprofen. Its primary mechanism of action is through the antagonism of adenosine receptors, which modulates pain signaling both centrally and peripherally. Preclinical evaluation using models like the formalin, hot plate, and writhing tests consistently demonstrates its ability to potentiate analgesia. Clinical data, summarized by low NNT values and increased proportions of patients achieving significant pain relief, strongly support the inclusion of caffeine in compound analgesic formulations for the management of acute pain. For drug development professionals, the addition of caffeine represents a well-validated strategy to improve the therapeutic profile of analgesic products.
References
- 1. The Role of Caffeine in Pain Management: A Brief Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caffeine: What Is Its Role in Pain Medicine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. Synergistic Effects of Caffeine in Combination with Conventional Drugs: Perspectives of a Drug That Never Ages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caffeine as an analgesic adjuvant for acute pain in adults [coffeeandhealth.org]
- 6. [PDF] Paracetamol and Caffeine Combination in Pain Management: A Narrative Review | Semantic Scholar [semanticscholar.org]
- 7. Paracetamol and Caffeine Combination in Pain Management: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Caffeine as an analgesic adjuvant for acute pain in adults | Cochrane [cochrane.org]
- 10. drkumardiscovery.com [drkumardiscovery.com]
- 11. neurophysiology - How does caffeine work as an analgesic adjuvant? - Psychology & Neuroscience Stack Exchange [psychology.stackexchange.com]
- 12. researchgate.net [researchgate.net]
- 13. Paracetamol and Caffeine Combination in Pain Management: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A review of the pharmacokinetic and pharmacodynamic factors in the potentiation of the antinociceptive effect of nonsteroidal anti-inflammatory drugs by caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. criver.com [criver.com]
- 17. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. meliordiscovery.com [meliordiscovery.com]
- 20. Hot plate test - Wikipedia [en.wikipedia.org]
- 21. Hot plate test [panlab.com]
- 22. maze.conductscience.com [maze.conductscience.com]
- 23. taylorandfrancis.com [taylorandfrancis.com]
- 24. Tail flick test - Wikipedia [en.wikipedia.org]
- 25. web.mousephenotype.org [web.mousephenotype.org]
- 26. maze.conductscience.com [maze.conductscience.com]
- 27. Tail-flick test [protocols.io]
- 28. rjptsimlab.com [rjptsimlab.com]
- 29. saspublishers.com [saspublishers.com]
- 30. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Caffeine as an analgesic adjuvant for acute pain in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Caffeine as an analgesic adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Single dose oral ibuprofen plus caffeine for acute postoperative pain in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 34. academic.oup.com [academic.oup.com]
- 35. Is the combination of ibuprofen and caffeine effective for the treatment of a tension-type headache? | MDedge [mdedge.com]
A Technical Guide to the Pharmacokinetics of Optalidon's Core Components: Propyphenazone, Butalbital, and Caffeine
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides an in-depth analysis of the pharmacokinetic profiles of the individual active pharmaceutical ingredients in Optalidon: propyphenazone (B1202635), butalbital, and caffeine (B1668208). The document collates available data on the absorption, distribution, metabolism, and excretion (ADME) of each component. Quantitative pharmacokinetic parameters are summarized in tabular format for comparative analysis. Furthermore, this guide illustrates key metabolic pathways and representative experimental workflows using Graphviz diagrams, adhering to specified technical standards. The objective is to furnish a comprehensive resource for researchers and professionals engaged in drug development and pharmacological studies involving these compounds.
Propyphenazone Pharmacokinetics
Propyphenazone, a pyrazolone (B3327878) derivative, functions as an analgesic and antipyretic agent.[1] Its therapeutic action is primarily achieved through the inhibition of cyclooxygenase (COX) enzymes, which in turn reduces prostaglandin (B15479496) synthesis.[1]
Absorption
Following oral administration, propyphenazone is rapidly absorbed from the gastrointestinal tract.[1] Peak plasma concentrations (Cmax) are typically observed within 30 minutes to two hours.[1][2] In a study involving a 220 mg oral dose administered to volunteers, maximum plasma concentrations ranging from 1.5 µg/mL to 3.5 µg/mL were recorded 30 minutes post-administration.[2][3]
Distribution
Once absorbed, propyphenazone is distributed throughout the body and demonstrates a propensity for binding to plasma proteins.[1] The volume of distribution has been reported to be 2 L/kg.[2][3]
Metabolism
The liver is the primary site of propyphenazone metabolism.[1] The principal metabolic transformation is demethylation.[2][3] The major metabolite identified in urine is the enolglucuronide of N-(2)-demethylpropyphenazone.[2][3]
Excretion
Propyphenazone and its metabolites are eliminated from the body mainly via the kidneys.[1] The elimination half-life is relatively short, generally ranging from 2 to 3 hours.[1]
Quantitative Data: Propyphenazone
| Pharmacokinetic Parameter | Value | Citations |
| Time to Peak (Tmax) | 30 - 120 minutes | [1][2] |
| Peak Plasma Conc. (Cmax) | 1.5 - 3.5 µg/mL (after 220 mg dose) | [2][3] |
| Volume of Distribution (Vd) | 2 L/kg | [2][3] |
| Elimination Half-life (t½) | 2 - 3 hours | [1] |
| Primary Metabolism Route | Hepatic Demethylation | [2][3] |
| Primary Excretion Route | Renal | [1] |
Visualization: Propyphenazone Metabolism
Butalbital Pharmacokinetics
Butalbital is a short to intermediate-acting barbiturate (B1230296) utilized for its central nervous system depressant effects.[4][5] It is a component in analgesic formulations for tension headaches.[4]
Absorption
Butalbital is effectively absorbed from the gastrointestinal tract following oral administration.[4][6]
Distribution
The drug is expected to distribute to most body tissues.[4][6] As a barbiturate, it can be found in breast milk and readily crosses the placental barrier.[4][6] The in vitro plasma protein binding of butalbital is approximately 45% over a concentration range of 0.5 to 20 mcg/mL.[4][6]
Metabolism
Butalbital is metabolized in the liver, primarily by the CYP3A4 enzyme.[7]
Excretion
Elimination of butalbital occurs predominantly through the kidneys, with 59% to 88% of the dose excreted as either unchanged drug or metabolites.[4][5][6] The plasma half-life is approximately 35 hours.[4][5][6] Key urinary excretion products include the parent drug (about 3.6% of the dose), 5-isobutyl-5-(2,3-dihydroxypropyl) barbituric acid (about 24% of the dose), and 5-allyl-5(3-hydroxy-2-methyl-1-propyl) barbituric acid (about 4.8% of the dose).[4][6] Approximately 32% of the material excreted in the urine is conjugated.[4][6]
Quantitative Data: Butalbital
| Pharmacokinetic Parameter | Value | Citations |
| Plasma Protein Binding | 45% | [4][6] |
| Elimination Half-life (t½) | ~35 hours | [4][5][6] |
| Primary Metabolism Enzyme | CYP3A4 | [7] |
| Primary Excretion Route | Renal (59% - 88% of dose) | [4][6] |
| % Excreted Unchanged (Urine) | ~3.6% | [4][6] |
| % Excreted as Metabolites (Urine) | Includes ~24% as 5-isobutyl-5-(2,3-dihydroxypropyl) barbituric acid and ~4.8% as 5-allyl-5(3-hydroxy-2-methyl-1-propyl) barbituric acid | [4][6] |
Visualization: Butalbital Elimination Pathway
Caffeine Pharmacokinetics
Caffeine (1,3,7-trimethylxanthine) is a methylxanthine class central nervous system stimulant.[8][9] It is the most widely consumed psychoactive substance globally.[8]
Absorption
Caffeine exhibits excellent oral bioavailability, approaching 100%.[8] Absorption from the gastrointestinal tract is rapid and is generally complete within 45 minutes of ingestion.[10] Peak plasma concentrations are typically achieved between 15 and 120 minutes post-ingestion.[10]
Distribution
Following absorption, caffeine is rapidly distributed throughout the body, including the brain.[8]
Metabolism
Caffeine is metabolized almost exclusively in the liver by the cytochrome P450 oxidase system.[11][12] The CYP1A2 isozyme is responsible for over 90% of caffeine clearance.[10] Metabolism results in the formation of three primary dimethylxanthines: paraxanthine (B195701) (~84%), theobromine (B1682246) (~12%), and theophylline (B1681296) (~4%).[13]
Excretion
The metabolites of caffeine are further processed and subsequently excreted in the urine. The elimination half-life in healthy adults averages approximately 5 hours but is subject to significant inter-individual variability, with a reported range of 1.5 to 9.5 hours.[9] Factors such as smoking can decrease the half-life, whereas pregnancy and the use of oral contraceptives can prolong it.[13]
Quantitative Data: Caffeine
| Pharmacokinetic Parameter | Value | Citations |
| Oral Bioavailability | ~100% | [8] |
| Time to Peak (Tmax) | 15 - 120 minutes | [10] |
| Elimination Half-life (t½) | 1.5 - 9.5 hours (Average ~5 hours) | [9][13] |
| Primary Metabolism Enzyme | Hepatic CYP1A2 | [10] |
| Primary Metabolites | Paraxanthine (~84%)Theobromine (~12%)Theophylline (~4%) | [13] |
| Primary Excretion Route | Renal (as metabolites) |
Visualization: Caffeine Metabolism via CYP1A2
Pharmacokinetic Interactions
The co-administration of these three active ingredients necessitates an evaluation of potential pharmacokinetic interactions.
-
Propyphenazone: As a substrate for hepatic enzymes, its metabolism can be influenced by other drugs. Liver enzyme inducers like phenobarbital (B1680315) may accelerate its metabolism, potentially reducing efficacy, while enzyme inhibitors such as cimetidine (B194882) could increase its plasma levels and risk of toxicity.[14][15]
-
Butalbital: Co-administration with other CNS depressants, including alcohol and benzodiazepines, can result in additive sedative effects and potentially life-threatening respiratory depression.[16] As a substrate of CYP3A4, its plasma concentration may be elevated by inhibitors of this enzyme.[7]
-
Caffeine: As a substrate and competitive inhibitor of CYP1A2, caffeine can interact with a range of medications, including certain antidepressants and antipsychotics.[8][17] Fluvoxamine, a potent CYP1A2 inhibitor, can significantly increase caffeine's plasma levels and prolong its half-life. Conversely, inducers of CYP1A2, such as compounds found in tobacco smoke, can increase caffeine clearance.[10]
A study investigating the components of this compound found no clinically significant changes in bioavailability or elimination rates when the three substances were administered in combination versus alone.[18] The study did note a statistically significant but clinically minor interaction affecting the absorption half-life of butalbital and caffeine.[18]
Representative Experimental Protocol for an Oral Pharmacokinetic Study
The data presented in this guide are derived from clinical pharmacokinetic studies. The following section outlines a generalized, representative protocol for a single-dose, crossover oral pharmacokinetic study designed to generate such data.
Study Design
A randomized, open-label, single-dose, two-period crossover study in healthy adult volunteers. A washout period of at least 10 half-lives of the longest-lived analyte separates the two periods.
Subject Management
-
Screening: Subjects undergo a full medical screening, including physical examination, ECG, and clinical laboratory tests to ensure they meet inclusion/exclusion criteria.
-
Informed Consent: All participants provide written informed consent.
-
Standardization: Subjects are admitted to the clinical facility the evening before dosing. They receive a standardized meal and fast overnight. Consumption of caffeine- and alcohol-containing products is restricted prior to and during the study periods.
Dosing and Sampling
-
Dosing: In each period, subjects receive a single oral dose of the investigational product with a standardized volume of water.
-
Blood Sampling: Venous blood samples are collected in appropriate anticoagulant tubes (e.g., K2-EDTA) at pre-defined time points: pre-dose (0 hour) and at multiple post-dose intervals (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, 72 hours).
Sample Processing and Bioanalysis
-
Plasma Separation: Blood samples are centrifuged (e.g., at 1500 g for 10 minutes at 4°C) within one hour of collection to separate plasma.
-
Storage: Plasma samples are stored frozen at -70°C or below until analysis.
-
Bioanalytical Method: Plasma concentrations of the parent drug(s) and relevant metabolite(s) are quantified using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.
Pharmacokinetic Analysis
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis. This includes Cmax, Tmax, Area Under the Curve (AUC), elimination rate constant (λz), and terminal half-life (t½).
Visualization: Experimental Workflow
References
- 1. What is the mechanism of Propyphenazone? [synapse.patsnap.com]
- 2. Kinetics and metabolism of pyrazolones (propyphenazone, aminopyrine and dipyrone) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics and metabolism of pyrazolones (propyphenazone, aminopyrine and dipyrone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Butalbital, Acetaminophen and Caffeine: Package Insert / Prescribing Info [drugs.com]
- 5. Butalbital | C11H16N2O3 | CID 2481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Butalbital - Wikipedia [en.wikipedia.org]
- 8. Caffeine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Pharmacology of Caffeine - Caffeine for the Sustainment of Mental Task Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Caffeine and metabolism - Coffee & Health [coffeeandhealth.org]
- 11. Pharmacokinetics of Caffeine: A Systematic Analysis of Reported Data for Application in Metabolic Phenotyping and Liver Function Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Caffeine - Wikipedia [en.wikipedia.org]
- 14. nbinno.com [nbinno.com]
- 15. What is Propyphenazone used for? [synapse.patsnap.com]
- 16. alcohol.org [alcohol.org]
- 17. Caffeine and psychiatric medication interactions: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Drug interactions of the components of this compound after oral administration [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide to the Metabolic Pathways of Propyphenazone in Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propyphenazone (B1202635), a pyrazolone (B3327878) derivative, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. Understanding its metabolic fate is crucial for comprehending its pharmacokinetic profile, potential drug-drug interactions, and overall therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the in vivo metabolic pathways of propyphenazone, detailing the biotransformation processes, metabolites formed, and the analytical methodologies for their characterization and quantification.
Metabolic Pathways of Propyphenazone
Propyphenazone undergoes extensive metabolism, primarily in the liver, through Phase I and Phase II reactions. The major metabolic transformations involve demethylation and hydroxylation, followed by glucuronide conjugation.
Phase I Metabolism
Phase I metabolism of propyphenazone is characterized by oxidative reactions, primarily N-demethylation and hydroxylation, which are mediated by the Cytochrome P450 (CYP) superfamily of enzymes.
-
N-Demethylation: The principal metabolic pathway for propyphenazone is the removal of a methyl group from the pyrazolone ring, leading to the formation of N-(2)-demethylpropyphenazone.[1][2] While the specific CYP isoforms responsible for this reaction in humans have not been definitively identified in the reviewed literature, CYP1A2, CYP2C9, CYP2C19, and CYP3A4 are known to be involved in the N-dealkylation of many xenobiotics and are likely contributors.
-
Hydroxylation: Another significant Phase I reaction is the hydroxylation of the isopropyl side chain, resulting in the formation of hydroxyl-propyphenazone metabolites. One such metabolite, 3-hydroxymethyl-1-propyphenazone, has been reported to be pharmacologically equivalent to the parent drug.[3]
Phase II Metabolism
The primary Phase II metabolic route for propyphenazone metabolites is glucuronidation.
-
Glucuronidation: Following N-demethylation, the resulting N-(2)-demethylpropyphenazone undergoes conjugation with glucuronic acid to form an enolglucuronide. This N-(2)-demethylpropyphenazone-enolglucuronide is the main urinary metabolite of propyphenazone.[1][2] The specific UDP-glucuronosyltransferase (UGT) isoforms responsible for this conjugation have not been explicitly identified for this metabolite, but isoforms from the UGT1A and UGT2B families are the primary enzymes involved in the glucuronidation of a wide range of drugs and their metabolites.
The following diagram illustrates the proposed primary metabolic pathway of propyphenazone.
Quantitative Data
The table below summarizes available pharmacokinetic data for propyphenazone in humans following oral administration. Detailed quantitative data on the urinary excretion profile of individual metabolites are limited in the available literature.
| Parameter | Value | Species | Dose | Reference |
| Maximum Plasma Concentration (Cmax) | 1.5 - 3.5 µg/mL | Human | 220 mg (oral) | [1][2] |
| Time to Maximum Plasma Concentration (Tmax) | 30 minutes | Human | 220 mg (oral) | [1][2] |
| Volume of Distribution | 2 L/kg | Human | 220 mg (oral) | [1][2] |
Experimental Protocols
This section outlines a representative experimental approach for the extraction, identification, and quantification of propyphenazone and its major metabolites from human urine.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Enzymatic Hydrolysis (for Glucuronide Cleavage):
-
To 1 mL of urine, add a suitable buffer to adjust the pH to the optimal range for β-glucuronidase activity (typically pH 4-5).
-
Add β-glucuronidase enzyme.
-
Incubate the mixture at an appropriate temperature (e.g., 37-60°C) for a sufficient duration (e.g., 3-18 hours) to ensure complete hydrolysis of the glucuronide conjugate.
-
-
Solid-Phase Extraction:
-
Conditioning: Condition a mixed-mode or reversed-phase SPE cartridge with methanol (B129727) followed by water.
-
Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interfering endogenous compounds.
-
Elution: Elute propyphenazone and its metabolites with a suitable organic solvent (e.g., methanol or acetonitrile), which may be acidified or basified to improve recovery depending on the specific properties of the analytes and the SPE sorbent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the mobile phase used for the chromatographic analysis.
-
Analytical Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: A typical flow rate is between 0.3 and 1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducible retention times.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for propyphenazone and its metabolites.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each analyte.
-
Data Analysis: Quantification is achieved by comparing the peak areas of the analytes in the samples to those of a calibration curve prepared with known concentrations of analytical standards.
-
The following diagram illustrates a typical experimental workflow for the analysis of propyphenazone and its metabolites in urine.
Conclusion
The in vivo metabolism of propyphenazone is a multi-step process involving primarily N-demethylation and hydroxylation as Phase I reactions, followed by glucuronidation of the demethylated metabolite in Phase II. The resulting enolglucuronide is the major urinary metabolite. While the key metabolic transformations have been identified, further research is needed to elucidate the specific CYP and UGT isoforms involved and to establish a comprehensive quantitative excretion profile in humans. The analytical methods outlined in this guide provide a robust framework for the continued investigation of propyphenazone's metabolic fate, which is essential for optimizing its therapeutic use and ensuring patient safety.
References
The Evolving Formulation of Optalidon: A Technical Review of its Historical Compositions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the historical formulations and significant composition changes of the analgesic compound, Optalidon. The document details the quantitative evolution of its active pharmaceutical ingredients (APIs), outlines the scientific methodologies for their analysis, and illustrates the key signaling pathways involved in their mechanisms of action. This comprehensive overview is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.
Introduction: A Legacy of Combination Analgesia
This compound has a long history as a combination analgesic, with its formulation undergoing significant modifications in response to evolving safety and regulatory standards. Initially introduced as a combination of a barbiturate, a pyrazolone (B3327878) derivative, and caffeine (B1668208), its composition has been altered over the decades, reflecting a broader trend in pharmaceutical development towards optimizing the risk-benefit profile of medicinal products. This guide will chronologically detail these changes and the scientific rationale behind them.
Historical Formulations and Quantitative Composition
The composition of this compound has varied significantly since its introduction. The following tables summarize the quantitative data for the key historical formulations.
Table 1: Early Formulation of this compound (c. 1950-1970)
| Active Pharmaceutical Ingredient | Chemical Class | Quantity per Tablet |
| Isobutyl-allyl-barbituric acid (Butalbital) | Barbiturate | 50 mg |
| Amidopyrine | Pyrazolone | 125 mg |
| Caffeine | Methylxanthine | 25 mg |
Source: Historical product information.[1]
Table 2: Propyphenazone-Based Formulations of this compound
| Formulation Type | Active Pharmaceutical Ingredient | Quantity |
| Suppository | Propyphenazone (B1202635) | 500 mg |
| Caffeine | 75 mg | |
| Tablet | Propyphenazone | 175 mg |
| Caffeine | 25 mg |
Source: Product information from various regions.[2][3][4]
Table 3: Alternative and Later Formulations
| Formulation Name/Type | Active Pharmaceutical Ingredient(s) | Quantity |
| This compound "Nouvelle Formule" | Ibuprofen | Not specified |
| Capsule Formulation (Similar Combination) | Acetaminophen | 325 mg |
| Butalbital | 50 mg | |
| Caffeine | 40 mg | |
| Codeine Phosphate | 30 mg |
Source: Publicly available drug databases and product information.[5][6][7]
Rationale for Compositional Changes
The evolution of this compound's formula was primarily driven by safety concerns associated with its original active ingredients.
-
Withdrawal of Amidopyrine: Amidopyrine, an effective analgesic and antipyretic, was largely removed from the market due to its association with a high risk of agranulocytosis, a severe and potentially fatal blood disorder characterized by a sharp drop in white blood cells.[8][9][10][11][12] This adverse effect is considered an idiosyncratic reaction, where the drug is thought to act as a hapten, inducing an immune response against neutrophils.[13]
-
Concerns Regarding Butalbital: Butalbital, a short-to-intermediate-acting barbiturate, has a well-documented potential for dependence and abuse.[14][15] Its sedative effects can also lead to tolerance and withdrawal symptoms upon cessation.[16] These risks prompted its removal from many over-the-counter and even prescription formulations in numerous countries.
-
Introduction of Propyphenazone and Ibuprofen: Propyphenazone, another pyrazolone derivative, replaced amidopyrine in many formulations, offering a better safety profile with regard to hematological side effects.[17][18] The more recent introduction of an ibuprofen-only "nouvelle formule" reflects a move towards single-ingredient analgesics with well-established efficacy and safety profiles.[5][6]
Experimental Protocols for Analysis
The quantitative analysis of this compound's components relies on established analytical techniques, primarily High-Performance Liquid Chromatography (HPLC). The following is a representative protocol for the simultaneous determination of propyphenazone and caffeine in a tablet formulation.
Objective: To quantify the amount of Propyphenazone and Caffeine in a pharmaceutical tablet.
Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
Instrumentation:
-
HPLC system with a gradient pump, UV-Vis detector, and autosampler.
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, purified)
-
Phosphoric acid
-
Reference standards for Propyphenazone and Caffeine
Chromatographic Conditions:
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Column Temperature: Ambient or controlled at 25°C.
-
Detection Wavelength: 275 nm (for both propyphenazone and caffeine).
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of known concentrations of Propyphenazone and Caffeine reference standards in a suitable solvent (e.g., methanol). Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve.
-
Sample Preparation: Weigh and finely powder a number of tablets. Accurately weigh a portion of the powder equivalent to the average tablet weight and dissolve it in the mobile phase. Sonicate to ensure complete dissolution and filter through a 0.45 µm filter.
-
Analysis: Inject the standard and sample preparations into the HPLC system.
-
Quantification: Identify the peaks of Propyphenazone and Caffeine in the sample chromatogram by comparing their retention times with those of the standards. Calculate the concentration of each analyte in the sample by comparing the peak areas with the calibration curve.
Validation: The method should be validated according to ICH guidelines for accuracy, precision, specificity, linearity, and robustness.[19]
Below is a Graphviz diagram illustrating the general workflow for this analytical procedure.
References
- 1. ahschools.us [ahschools.us]
- 2. What is the mechanism of Propyphenazone? [synapse.patsnap.com]
- 3. This compound 175mg/25mg Tab.— Dawaai - Uses, Side Effect, Price In Pakistan [dawaai.pk]
- 4. This compound 6 supositorios [farmaciaescofet.com]
- 5. SMPDB [smpdb.ca]
- 6. pillintrip.com [pillintrip.com]
- 7. This compound | 20232 | CAPSULE;ORAL | 325MG;50MG;40MG;30MG | Drug Product Composition [pharmacompass.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Hematologic effects of antipyretic analgesics. Drug-induced agranulocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aminopyrine-induced blood dyscrasias--still a problem in many parts of the world - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aminophenazone - Wikipedia [en.wikipedia.org]
- 12. Drug-induced agranulocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metamizole-induced agranulocytosis (MIA): a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Butalbital | C11H16N2O3 | CID 2481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Barbiturates - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. drugs.com [drugs.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
In-Vitro Cyclooxygenase Inhibition by Propyphenazone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propyphenazone (B1202635), a pyrazolone (B3327878) derivative, has long been utilized for its analgesic and antipyretic properties. As a non-steroidal anti-inflammatory drug (NSAID), its mechanism of action is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are pivotal in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation. This technical guide provides an in-depth analysis of the in-vitro studies on the cyclooxygenase inhibition by propyphenazone, presenting available quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and workflows. While propyphenazone is recognized as a weak, non-selective COX inhibitor, specific IC50 values for the parent compound are not consistently reported in readily available literature. This guide, therefore, also includes data on its analogues to provide a comparative context for its inhibitory activity.
Data Presentation: Quantitative Inhibition of Cyclooxygenase
The following tables summarize the in-vitro inhibitory activities of propyphenazone analogues against COX-1 and COX-2. The data is primarily derived from studies on mutual prodrugs and other derivatives of propyphenazone, designed to enhance its therapeutic profile.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Maximum Inhibition (%) | Selectivity Index (COX-1/COX-2) | Reference |
| Ibuprofen–propyphenazone (IB–MP) | - | 1.8 ± 0.2 | 15% (COX-2) | - | [1][2] |
| Diclofenac–propyphenazone (DIC–MP) | 7.1 ± 0.9 | - | 29% (COX-1) | - | [1][2] |
| Ketoprofen–propyphenazone (KET–MP) | 0.2 ± 0.01 | 0.04 ± 0.01 | 43% (COX-1), 19% (COX-2) | 5 | [1][2] |
| 4-aminoantipyrine–propyphenazone (ANT–MP) | >160 | 0.97 ± 0.04 | 100% (COX-2) | >165 | [1][2] |
| Ibuprofen (IB) | 10 ± 1.2 | 4.3 ± 0.5 | - | 2.3 | [2] |
| 4-aminoantipyrine (ANT) | 26 ± 1.8 | 42 ± 1.1 | - | 0.6 | [2] |
Note: A lower IC50 value indicates greater potency. The selectivity index is calculated as the ratio of COX-1 IC50 to COX-2 IC50. A higher selectivity index indicates greater selectivity for COX-2.
Experimental Protocols
The following section details a generalized methodology for in-vitro cyclooxygenase inhibition assays, based on protocols described in the cited literature[3].
Materials and Reagents:
-
Enzymes: Purified ovine or human recombinant COX-1 and COX-2 enzymes.
-
Substrate: Arachidonic acid.
-
Cofactor: Hematin or L-epinephrine.
-
Detection Reagent: A suitable fluorometric or colorimetric substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine (B49719) - ADHP).
-
Test Compounds: Propyphenazone or its analogues dissolved in a suitable solvent (e.g., DMSO).
-
Buffer: Tris-HCl buffer (pH 8.0).
-
Reference Inhibitors: Selective COX-1 (e.g., SC-560) and COX-2 (e.g., DuP-697) inhibitors.
-
Microplate Reader: Capable of measuring fluorescence or absorbance.
Assay Procedure:
-
Preparation of Reagents: All reagents are prepared according to the manufacturer's instructions or standard laboratory protocols. Test compounds are prepared in a series of dilutions to determine the IC50 value.
-
Enzyme Incubation: In a 96-well plate, the reaction mixture containing buffer, cofactor, and the COX enzyme (either COX-1 or COX-2) is prepared.
-
Inhibitor Addition: A small volume of the test compound at various concentrations is added to the wells. Control wells containing only the solvent (vehicle control) and reference inhibitors are also included.
-
Pre-incubation: The plate is incubated at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Detection: The formation of prostaglandin (B15479496) G2 (PGG2), the initial product of the COX reaction, is measured. In fluorescent assays, a probe that reacts with PGG2 to produce a fluorescent product (e.g., resorufin (B1680543) from ADHP) is used. The fluorescence is monitored kinetically using a microplate reader.
-
Data Analysis: The rate of reaction is determined from the linear phase of the reaction progress curve. The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Visualizations
Signaling Pathway of Cyclooxygenase Inhibition
The following diagram illustrates the mechanism of action of NSAIDs, including propyphenazone, in the arachidonic acid cascade.
Caption: Mechanism of propyphenazone action on the COX pathway.
Experimental Workflow for In-Vitro COX Inhibition Assay
The following diagram outlines the typical workflow for determining the inhibitory potential of a compound against COX enzymes in an in-vitro setting.
Caption: Workflow for in-vitro COX inhibition screening assay.
References
Neurochemical effects of butalbital on GABA receptors
An In-depth Technical Guide on the Neurochemical Effects of Butalbital on GABA-A Receptors
Abstract
This technical guide provides a comprehensive examination of the neurochemical interactions between butalbital, a short-to-intermediate acting barbiturate (B1230296), and the γ-aminobutyric acid type A (GABA-A) receptor. It details the molecular mechanisms of action, presents quantitative data from analogous compounds, outlines key experimental protocols for studying these interactions, and provides visual representations of the core concepts. This document is intended for researchers, scientists, and drug development professionals engaged in neuropharmacology and central nervous system (CNS) therapeutics.
Introduction
Butalbital, or 5-allyl-5-isobutylbarbituric acid, is a barbiturate derivative used primarily in the management of tension headaches, often in combination with other agents like acetaminophen (B1664979) and caffeine.[1] Its therapeutic efficacy stems from its potent CNS depressant properties, which are mediated principally through its interaction with the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the mammalian brain.[1][2] Understanding the precise nature of this interaction is critical for elucidating its therapeutic effects, side-effect profile, and potential for drug development. This guide synthesizes current knowledge on butalbital's effects on GABA-A receptor function, focusing on its role as a positive allosteric modulator.
Molecular Mechanism of Action
Butalbital exerts its primary neurochemical effect by acting as a positive allosteric modulator of the GABA-A receptor.[2] The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding the endogenous neurotransmitter GABA, opens to allow the influx of chloride ions (Cl⁻).[3][4] This influx leads to hyperpolarization of the neuronal membrane, increasing the threshold for firing and thus causing neuronal inhibition.[3]
Butalbital's mechanism involves several key steps:
-
Allosteric Binding: Butalbital binds to a site on the GABA-A receptor that is distinct from the GABA binding site itself.[2] This allosteric binding site is located within the transmembrane domain of the receptor, at the interface between subunits (e.g., α+/β− interface).[1][5]
-
Potentiation of GABA Effect: By binding to this allosteric site, butalbital enhances the effect of GABA. It does not activate the receptor in the same manner as GABA but rather increases the efficacy of GABA that is present.[2]
-
Increased Channel Open Duration: The primary mechanism by which barbiturates potentiate GABA's effect is by increasing the mean open time of the chloride channel.[2][3] This contrasts with benzodiazepines, another class of GABA-A receptor modulators, which primarily increase the frequency of channel opening.[2][6] This prolonged channel opening allows for a greater influx of Cl⁻ ions for each GABA binding event.
-
Direct Agonism: At higher, supra-therapeutic concentrations, butalbital and other barbiturates can directly gate the GABA-A receptor channel, even in the absence of GABA.[2][7][8] This direct agonist activity contributes significantly to the profound CNS depression and toxicity seen in barbiturate overdose.
-
Inhibition of Excitatory Receptors: Butalbital may also exert inhibitory effects by blocking excitatory AMPA receptors, which reduces glutamate-induced neuronal depolarization.[1][2]
This multi-faceted mechanism explains butalbital's sedative, anxiolytic, and muscle-relaxing properties, as well as its narrow therapeutic index.[1]
Caption: Butalbital's positive allosteric modulation of the GABA-A receptor.
Quantitative Data on Barbiturate-GABA-A Receptor Interaction
Specific quantitative binding and potentiation data for butalbital are not extensively reported in publicly available literature. However, data from other well-characterized barbiturates, such as pentobarbital (B6593769) and phenobarbital, provide a strong representation of the affinity and efficacy ranges for this drug class at the GABA-A receptor.
| Parameter | Drug | Value | Receptor/System | Experimental Method | Reference |
| Potentiation of GABA Response (EC₅₀) | Pentobarbital | 20-35 µM | Human α1/β2/γ2s, α6/β2/γ2s | Electrophysiology (Two-electrode voltage-clamp) | [9] |
| Direct Activation (EC₅₀) | Pentobarbital | 58 µM - 528 µM | Human αx/βx/γ2s (Varies by α subunit) | Electrophysiology (Two-electrode voltage-clamp) | [9] |
| GABA EC₅₀ Shift | Pentobarbital | N/A (Shifts curve leftward) | Recombinant α1β2γ2L | Electrophysiology (Single-channel patch-clamp) | [10][11] |
| Effect on Channel Gating | Pentobarbital | Increases mean open time | Recombinant α1β2γ2L | Electrophysiology (Single-channel patch-clamp) | [12] |
| Potentiation of GABA-mediated Cl⁻ flux | Phenobarbital | Attenuated in tolerant mice | Mouse brain membrane vesicles | Chloride flux assay | [13] |
Note: EC₅₀ values in electrophysiology studies typically represent the concentration required to elicit a half-maximal potentiation of a submaximal GABA response or for direct activation of the receptor.[14]
Experimental Protocols
The characterization of butalbital's effects on GABA-A receptors relies on established neuropharmacological techniques. The following are detailed methodologies for key experiments.
Radioligand Binding Assays (Affinity Determination)
This method is used to determine the binding affinity (Kᵢ) of a test compound (e.g., butalbital) for a receptor by measuring its ability to displace a known radiolabeled ligand.
Objective: To determine the inhibitory constant (Kᵢ) of butalbital for the barbiturate binding site on the GABA-A receptor.
Methodology:
-
Tissue Preparation:
-
Homogenize brain tissue (e.g., rat cerebral cortex) in a cold buffer (e.g., Tris-HCl).[15]
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membranes multiple times by resuspension and centrifugation to remove endogenous GABA and other interfering substances.[15]
-
Resuspend the final pellet in the assay buffer to a specific protein concentration (e.g., 0.5 mg/mL), determined by a protein assay (e.g., Bradford).[15]
-
-
Competition Binding Assay:
-
A radiolabeled ligand that binds to the barbiturate site or a closely associated site, such as [³⁵S]TBPS (t-butylbicyclophosphorothionate), is used.[14]
-
In assay tubes, combine the prepared membranes, a fixed concentration of the radioligand ([³⁵S]TBPS), and varying concentrations of unlabeled butalbital (the competitor).[14]
-
Incubate the mixture to allow binding to reach equilibrium (e.g., 90 minutes at 25°C).
-
-
Separation and Quantification:
-
Rapidly separate the bound from unbound radioligand via vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantify the radioactivity trapped on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of butalbital.
-
Determine the IC₅₀ value (the concentration of butalbital that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
-
Electrophysiology: Whole-Cell Patch-Clamp (Functional Potentiation)
This technique measures ion flow across the cell membrane, allowing for the direct assessment of butalbital's functional effect on GABA-A receptor-mediated currents.
Objective: To determine the EC₅₀ for butalbital's potentiation of GABA-induced chloride currents.
Methodology:
-
Cell Preparation:
-
Recording Setup:
-
Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external saline solution.
-
Fabricate a glass micropipette (patch pipette) and fill it with an internal solution containing a high chloride concentration to allow for the measurement of inward Cl⁻ currents.
-
Under visual guidance, carefully approach a single cell with the micropipette and form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Rupture the patch of membrane under the pipette tip to achieve the "whole-cell" configuration, allowing electrical access to the entire cell.
-
-
Data Acquisition:
-
Clamp the cell's membrane potential at a fixed voltage (e.g., -60 mV).[16]
-
Apply a submaximal concentration of GABA (e.g., the EC₁₀-EC₂₀) to the cell using a rapid perfusion system to elicit a baseline inward current (Iɢᴀʙᴀ).
-
Co-apply the same concentration of GABA along with varying concentrations of butalbital.
-
Record the peak amplitude of the potentiated inward currents.
-
-
Data Analysis:
-
Calculate the percentage potentiation for each butalbital concentration relative to the baseline Iɢᴀʙᴀ.
-
Plot the percentage potentiation against the log concentration of butalbital.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration of butalbital that produces 50% of the maximal potentiation) and the maximum potentiation effect.
-
Caption: Workflow for measuring butalbital's potentiation of GABA-A currents.
In Vivo Microdialysis (Neurotransmitter Level Monitoring)
This technique allows for the sampling of extracellular neurotransmitter levels in the brain of a living animal, providing insight into the net effect of a drug on a neural circuit.
Objective: To measure changes in extracellular GABA and glutamate (B1630785) levels in a specific brain region following systemic administration of butalbital.
Methodology:
-
Probe Implantation:
-
Perfusion and Sampling:
-
Continuously perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate.[20]
-
Neurotransmitters from the extracellular space diffuse across the semi-permeable membrane at the probe's tip and into the aCSF.
-
Collect the resulting fluid (dialysate) in timed fractions.
-
-
Drug Administration and Analysis:
-
After collecting baseline samples, administer butalbital systemically (e.g., intraperitoneally).
-
Continue collecting dialysate samples to measure post-administration changes.
-
Analyze the concentration of GABA and glutamate in the dialysate samples using a sensitive analytical method, such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[18][20]
-
-
Data Analysis:
-
Express neurotransmitter concentrations as a percentage of the pre-drug baseline to determine the effect of butalbital on their extracellular levels.
-
Logical Pathway from Molecular Interaction to CNS Effect
The neurochemical effects of butalbital initiate a cascade of events that culminate in CNS depression. This logical relationship underscores the link between the molecular drug-receptor interaction and the macroscopic physiological outcome.
Caption: Logical flow from butalbital binding to CNS depression.
Conclusion
Butalbital's neurochemical profile is defined by its action as a potent positive allosteric modulator of the GABA-A receptor. By binding to a unique allosteric site, it significantly enhances GABA-mediated inhibitory neurotransmission primarily by prolonging the open duration of the associated chloride channel. At higher concentrations, its ability to directly activate the receptor contributes to its significant CNS depressant effects and potential for toxicity. The experimental protocols detailed herein—radioligand binding, patch-clamp electrophysiology, and in vivo microdialysis—represent the foundational tools for further dissecting the pharmacology of butalbital and for the development of novel therapeutics targeting the GABAergic system.
References
- 1. SMPDB [smpdb.ca]
- 2. Barbiturate - Wikipedia [en.wikipedia.org]
- 3. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. GABA and the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What? [frontiersin.org]
- 6. Benzodiazepine modulation of GABA(A) receptor opening frequency depends on activation context: a patch clamp and simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allosteric Modulation of αβδ GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of α6-containing GABAA receptors by pentobarbital occurs through a different mechanism than activation by GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Barbiturate interactions at the human GABAA receptor: dependence on receptor subunit combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulation of GABA(A) receptor channel gating by pentobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GABA Type A Receptor Activation in the Allosteric Coagonist Model Framework: Relationship between EC50 and Basal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modulation of GABAA receptor channel gating by pentobarbital - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Barbiturate tolerance: effects on GABA-operated chloride channel function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Electrophysiological properties and subunit composition of GABAA receptors in patients with gelastic seizures and hypothalamic hamartoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Decoding the structural and functional diversity of GABAA receptors: from ensemble logic to therapeutic opportunities [frontiersin.org]
- 18. Extracellular level of GABA and Glu: in vivo microdialysis-HPLC measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vivo microdialysis study of GABA(A) and GABA(B) receptors modulating the glutamate receptor/NO/cyclic GMP pathway in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Microdialysis of GABA and glutamate: analysis, interpretation and comparison with microsensors - PubMed [pubmed.ncbi.nlm.nih.gov]
Amidopyrine-Induced Agranulocytosis: A Toxicological Deep Dive
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amidopyrine, a pyrazolone (B3327878) derivative once widely used for its analgesic and antipyretic properties, is now largely withdrawn from the market due to its association with a high risk of agranulocytosis, a severe and life-threatening blood dyscrasia.[1] This idiosyncratic adverse drug reaction is characterized by a drastic reduction in the number of circulating neutrophils, leaving patients highly susceptible to severe infections. Understanding the toxicological mechanisms underlying amidopyrine-induced agranulocytosis is crucial for the development of safer pharmaceuticals and for managing rare cases that may still occur. This technical guide provides a comprehensive overview of the toxicological data, experimental protocols, and proposed signaling pathways involved in this serious condition.
Quantitative Toxicological Data
Quantitative data on amidopyrine-induced agranulocytosis is sparse in modern literature due to its withdrawal from most markets. The available information is largely derived from older case reports and epidemiological studies. It is important to note that this reaction is idiosyncratic, meaning it is not a typical dose-dependent toxicity and occurs in a small subset of susceptible individuals.[2]
Table 1: Incidence of Drug-Induced Agranulocytosis (General and Amidopyrine-Related)
| Drug/Class | Incidence | Population/Study Details | Reference |
| General Drug-Induced Agranulocytosis | 5.4 to 15.4 cases per million annually | International data | [2] |
| Dipyrone (Metamizole) | 6 episodes in 4 patients | Retrospective study (1960-1972) | [3] |
| Antithyroid Drugs | 1.34% | Retrospective cohort study | [4] |
| Crizotinib (ALK inhibitor) | 0%–30% (Grade 3/4 Neutropenia) | Patients with lung cancer | [4] |
Table 2: Hematological Parameters in a Case of Amidopyrine-Induced Agranulocytosis
The following table presents illustrative hematological data from a historical case report of a patient who developed agranulocytosis after taking amidopyrine.[5]
| Parameter | On Admission | During Agranulocytosis | After Recovery | Normal Range |
| White Blood Cell Count (WBC) | 5,700 - 6,000 /mm³ | 1,000 /mm³ | ~8,000 /mm³ | 4,500-11,000 /mm³ |
| Polymorphonuclear Neutrophils | 76% | 7% | 50 - 75% | 40-75% |
| Lymphocytes | Not specified | 93% | Not specified | 20-45% |
Mechanisms of Toxicity
The primary mechanism underlying amidopyrine-induced agranulocytosis is believed to be immune-mediated.[6][7][8] Two main hypotheses, which are not mutually exclusive, are the hapten hypothesis and the formation of drug-dependent antibodies.
The Hapten Hypothesis
According to the hapten model, amidopyrine or its reactive metabolites act as haptens, which are small molecules that can elicit an immune response only when attached to a larger carrier molecule, such as a protein.[3] These drug-modified proteins are then recognized as foreign by the immune system, leading to the activation of T-cells and the subsequent production of antibodies against neutrophils.[9][10][11][12]
Drug-Dependent Antibodies
A significant body of evidence points to the role of drug-dependent antibodies in the destruction of neutrophils.[8][13] These antibodies are specific to an epitope that includes both the drug (or its metabolite) and a component of the neutrophil cell membrane. In the presence of amidopyrine, these antibodies bind to neutrophils, leading to their destruction through mechanisms such as complement activation or antibody-dependent cell-mediated cytotoxicity.[13]
Signaling Pathways
The precise molecular signaling pathways involved in amidopyrine-induced agranulocytosis are not fully elucidated but are thought to involve T-cell activation and subsequent B-cell stimulation, leading to the production of anti-neutrophil antibodies.
The "danger hypothesis" suggests that cellular stress or damage caused by the drug or its metabolites can provide the co-stimulatory signals necessary for a full-blown immune response.
Another potential pathway involves the direct toxic effects of amidopyrine or its metabolites on neutrophil precursors in the bone marrow, leading to decreased production.[7][8]
Experimental Protocols
In Vitro Lymphocyte Transformation Test (LTT)
This test assesses the proliferation of a patient's lymphocytes in response to the drug, indicating a cell-mediated immune response.
Methodology:
-
Sample Collection: Isolate peripheral blood mononuclear cells (PBMCs) from a patient with a history of amidopyrine-induced agranulocytosis and from a healthy control.
-
Cell Culture: Culture the PBMCs in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Drug Exposure: Add various concentrations of amidopyrine (and potentially its metabolites) to the cell cultures. A positive control (e.g., phytohemagglutinin) and a negative control (culture medium alone) should be included.
-
Incubation: Incubate the cultures for 5-7 days at 37°C in a humidified atmosphere with 5% CO2.
-
Proliferation Assay: Measure lymphocyte proliferation using methods such as ³H-thymidine incorporation or a non-radioactive assay like BrdU incorporation.
-
Analysis: A significantly higher proliferation rate in the presence of amidopyrine compared to the negative control in the patient's cells (but not the control's cells) indicates a positive response.
Detection of Drug-Dependent Anti-Neutrophil Antibodies
Several methods can be employed to detect antibodies that bind to neutrophils in the presence of amidopyrine.
a) Granulocyte Agglutination Test (GAT)
Methodology:
-
Neutrophil Isolation: Isolate neutrophils from a healthy donor.
-
Serum Preparation: Obtain serum from the patient and a healthy control.
-
Assay Setup: In a microtiter plate, mix the isolated neutrophils with the patient's serum (or control serum) in the presence and absence of a non-toxic concentration of amidopyrine.
-
Incubation: Incubate the mixture at room temperature or 37°C for a defined period (e.g., 1-2 hours).
-
Observation: Examine the wells under a microscope for agglutination (clumping) of neutrophils. Agglutination observed only in the presence of both the patient's serum and amidopyrine indicates the presence of drug-dependent agglutinating antibodies.
b) Granulocyte Immunofluorescence Test (GIFT)
Methodology:
-
Neutrophil Preparation: Isolate neutrophils from a healthy donor.
-
Incubation with Serum and Drug: Incubate the neutrophils with the patient's serum (or control serum) in the presence and absence of amidopyrine.
-
Washing: Wash the cells to remove unbound antibodies.
-
Secondary Antibody Staining: Add a fluorescently labeled secondary antibody that binds to human immunoglobulins (e.g., FITC-conjugated anti-human IgG).
-
Analysis: Analyze the cells using a flow cytometer or fluorescence microscope. A significant increase in fluorescence in the sample containing the patient's serum and amidopyrine indicates the presence of drug-dependent antibodies.
c) Complement-Mediated Cytotoxicity Assay
Methodology:
-
Cell and Serum Preparation: Prepare isolated neutrophils, patient serum, and control serum as described above.
-
Assay Setup: Mix the neutrophils with the patient's serum (or control serum) in the presence and absence of amidopyrine. Add a source of complement (e.g., rabbit serum).
-
Incubation: Incubate the mixture at 37°C.
-
Cytotoxicity Assessment: Measure cell viability using a dye exclusion method (e.g., trypan blue) or a colorimetric assay (e.g., MTT assay). A significant decrease in neutrophil viability only in the presence of the patient's serum, amidopyrine, and complement suggests a complement-mediated cytotoxic mechanism.
Conclusion
Amidopyrine-induced agranulocytosis serves as a classic example of an idiosyncratic, immune-mediated adverse drug reaction. The available evidence strongly supports a mechanism involving the formation of drug-protein adducts and the subsequent production of drug-dependent anti-neutrophil antibodies. While the withdrawal of amidopyrine has made new clinical data scarce, understanding its toxicological profile remains highly relevant for the preclinical safety assessment of new drug candidates. The experimental protocols outlined here, adapted from established immunological methods, provide a framework for investigating similar drug-induced cytopenias. Further research into the specific genetic predispositions (such as HLA types) and the precise molecular signaling pathways will be critical in developing predictive models to prevent such severe adverse drug reactions in the future.
References
- 1. Amidopyrine and agranulocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug-induced agranulocytosis: a disproportionality analysis and umbrella review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Drug-induced agranulocytosis: a disproportionality analysis and umbrella review [frontiersin.org]
- 5. content-assets.jci.org [content-assets.jci.org]
- 6. Drug-induced agranulocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug-induced agranulocytosis. Peripheral destruction of polymorphonuclear leukocytes and their marrow precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug-induced agranulocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms leading to T-cell activation in drug hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. T-cell-mediated drug hypersensitivity: immune mechanisms and their clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Why drug exposure is frequently associated with T-cell mediated cutaneous hypersensitivity reactions [frontiersin.org]
- 13. Serological study of an allergic agranulocytosis due to noramidopyrine - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular Targets of Caffeine in Pain Modulation Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying caffeine's role in pain modulation. It is designed to be a resource for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of methylxanthines and their targets. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways involved.
Core Molecular Targets of Caffeine (B1668208) in Nociception
Caffeine, a methylxanthine, exerts its effects on pain perception through multiple molecular targets. The primary mechanism is the antagonism of adenosine (B11128) receptors, with secondary roles involving the inhibition of phosphodiesterases and modulation of intracellular calcium channels.
Adenosine Receptor Antagonism
The most well-established mechanism of action for caffeine in pain modulation is its role as a non-selective antagonist of adenosine receptors, particularly the A1 and A2A subtypes.[1][2][3][4][5][6][7][8][9][10][11] Adenosine itself is a key endogenous modulator of nociception, with its receptors widely distributed in the central and peripheral nervous systems.[3][4][7]
-
A1 Adenosine Receptors (A1AR): Activation of A1ARs is generally associated with antinociceptive effects.[3][4][5][7] These Gi/o-coupled receptors inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and subsequent modulation of downstream signaling pathways.[1][3][5][6][9] By blocking A1ARs, caffeine can, in some contexts, inhibit this endogenous analgesic pathway.
-
A2A Adenosine Receptors (A2AAR): The role of A2AARs in pain is more complex, with evidence suggesting both pro- and antinociceptive effects.[3][4][7] These Gs-coupled receptors stimulate adenylyl cyclase, increasing cAMP levels.[1][3][5][6][9] Caffeine's antagonism at A2AARs is thought to contribute to its analgesic adjuvant properties.
Phosphodiesterase (PDE) Inhibition
At higher concentrations, caffeine can non-selectively inhibit cyclic nucleotide phosphodiesterases (PDEs), enzymes that degrade cAMP and cGMP.[12][13][14][15] Inhibition of PDEs leads to an accumulation of these second messengers, which can influence various signaling cascades involved in pain and inflammation.[12][13][14][15][16] The inhibition of PDE4, in particular, has been shown to have antinociceptive effects.[12][13][14]
Ryanodine (B192298) Receptor (RyR) Modulation
Caffeine is a known modulator of ryanodine receptors (RyRs), which are intracellular calcium release channels located on the endoplasmic/sarcoplasmic reticulum.[17][18][19][20] By sensitizing RyRs to calcium, caffeine can induce calcium-induced calcium release (CICR), leading to transient increases in intracellular calcium concentrations.[18][19] This mechanism is particularly relevant in excitable cells like neurons and muscle cells and may contribute to caffeine's effects on neuronal excitability and pain signaling.
GABA-A Receptor Modulation
Caffeine has also been shown to interact with GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[2][21][22][23][24][25][26][27][28][29] It can act as a non-competitive antagonist at the benzodiazepine (B76468) binding site, thereby reducing GABAergic inhibition.[26][27][28][29] This disinhibition can lead to increased neuronal excitability, which may have complex and context-dependent effects on pain perception.
Quantitative Data on Caffeine's Molecular Interactions
The following tables summarize the available quantitative data for caffeine's affinity and potency at its key molecular targets.
| Receptor Subtype | K_i_ (μM) | Species | Assay Type | Reference |
| Adenosine A1 | 12 - 50 | Rat | Radioligand Binding | [8] |
| Adenosine A2A | 10 - 40 | Rat, Human | Radioligand Binding | [8][30][31][32] |
| Adenosine A2B | > 100 | Human | Functional Assay | [33] |
| Adenosine A3 | > 100 | Human | Functional Assay | [30] |
Table 1: Binding Affinities (K_i_) of Caffeine at Adenosine Receptor Subtypes
| Target | IC_50_ / EC_50_ (mM) | Species | Effect | Reference |
| Ryanodine Receptor 1 (RyR1) | ~0.5 - 1.0 | Rabbit, Human | Ca²⁺ Release | [17] |
| Ryanodine Receptor 2 (RyR2) | 0.3 - 10 | Rabbit, Rat, Human | Ca²⁺ Release / [³H]ryanodine binding | [18][20] |
| Ryanodine Receptor 3 (RyR3) | ~0.2 - 0.5 | Human | Ca²⁺ Release | [17] |
| Phosphodiesterases (non-selective) | 0.1 - 0.5 | - | Inhibition | - |
Table 2: Potency (IC_50_/EC_50_) of Caffeine at Other Key Molecular Targets
Signaling Pathways in Pain Modulation
The following diagrams illustrate the primary signaling pathways affected by caffeine in the context of pain modulation.
Caption: Adenosine A1 Receptor Signaling Pathway in Nociception.
Caption: Adenosine A2A Receptor Signaling Pathway in Nociception.
Caption: Phosphodiesterase Inhibition by Caffeine.
Caption: Caffeine's Modulation of Ryanodine Receptors.
Caption: Caffeine's Modulation of GABA-A Receptors.
Experimental Protocols
This section outlines the methodologies for key experiments used to investigate the molecular targets of caffeine in pain modulation.
Radioligand Binding Assay for Adenosine Receptor Affinity
This protocol is designed to determine the binding affinity (K_i_) of caffeine for adenosine A1 and A2A receptors.
-
Materials:
-
Membrane preparations from cells expressing the adenosine receptor subtype of interest (e.g., CHO or HEK293 cells) or from brain tissue (e.g., rat cortex for A1, striatum for A2A).
-
Radioligand: [³H]DPCPX (for A1 receptors) or [³H]ZM241385 (for A2A receptors).[34]
-
Unlabeled caffeine.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known adenosine receptor antagonist like theophylline).
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare a series of dilutions of unlabeled caffeine.
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled caffeine or the non-specific binding control.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the caffeine concentration. Fit the data to a one-site competition model to determine the IC_50_ value. Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
-
Caption: Experimental Workflow for Radioligand Binding Assay.
Formalin Test for Antinociceptive Effects
The formalin test is a widely used model of tonic chemical pain that has two distinct phases, allowing for the assessment of both acute and inflammatory pain.[35][36][37][38]
-
Animals: Male Sprague-Dawley rats or Swiss Webster mice.
-
Materials:
-
Caffeine solution for injection (e.g., intraperitoneal, i.p.).
-
Formalin solution (e.g., 1-5% in saline).
-
Observation chambers with a clear floor.
-
Timer.
-
-
Procedure:
-
Acclimatize the animals to the observation chambers for at least 30 minutes before the experiment.
-
Administer caffeine or vehicle (e.g., saline) to the animals at a predetermined time before the formalin injection (e.g., 30 minutes).
-
Inject a small volume (e.g., 50 µL for rats, 20 µL for mice) of formalin solution subcutaneously into the plantar surface of one hind paw.
-
Immediately place the animal back into the observation chamber and start the timer.
-
Observe and record the amount of time the animal spends licking, biting, or flinching the injected paw.
-
Observations are typically divided into two phases: the early phase (0-5 minutes post-injection) and the late phase (15-60 minutes post-injection).
-
Data Analysis: Compare the total time spent in nociceptive behaviors in the caffeine-treated group to the vehicle-treated group for both phases. A significant reduction in these behaviors indicates an antinociceptive effect.
-
Caption: Experimental Workflow for the Formalin Test.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
The CFA model is used to induce a persistent inflammatory state, allowing for the study of chronic inflammatory pain.[31][32][39][40]
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
-
Materials:
-
Caffeine solution for administration (e.g., in drinking water or via oral gavage).
-
Complete Freund's Adjuvant (CFA).
-
Equipment for assessing mechanical allodynia (e.g., von Frey filaments) and thermal hyperalgesia (e.g., radiant heat source).
-
-
Procedure:
-
Establish baseline measurements for mechanical withdrawal threshold and thermal withdrawal latency for each animal.
-
Induce inflammation by injecting CFA subcutaneously into the plantar surface of one hind paw.
-
Administer caffeine or vehicle to the animals daily, starting on the day of or the day after CFA injection.
-
At various time points after CFA injection (e.g., 1, 3, 7, and 14 days), re-assess mechanical and thermal sensitivity in both the ipsilateral (injected) and contralateral (non-injected) paws.
-
Mechanical Allodynia: Use von Frey filaments of increasing stiffness applied to the plantar surface of the paw and record the filament that elicits a withdrawal response.
-
Thermal Hyperalgesia: Apply a radiant heat source to the plantar surface of the paw and record the latency to paw withdrawal.
-
-
Data Analysis: Compare the withdrawal thresholds and latencies in the caffeine-treated group to the vehicle-treated group over time. A significant increase in withdrawal threshold and latency in the ipsilateral paw indicates an analgesic effect.
-
Caption: Experimental Workflow for the CFA-Induced Inflammatory Pain Model.
Conclusion
Caffeine's modulation of pain pathways is a multifaceted process involving several key molecular targets. While its primary role as an adenosine receptor antagonist is well-documented, its interactions with phosphodiesterases, ryanodine receptors, and GABA-A receptors also contribute to its overall effect on nociception. This guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental protocols. Further research is warranted to fully elucidate the intricate interplay between these targets and to explore the therapeutic potential of caffeine and related compounds in the management of various pain states.
References
- 1. researchgate.net [researchgate.net]
- 2. bethanycdykesmd.com [bethanycdykesmd.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Adenosine signaling mediate pain transmission in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Adenosine Receptors: A Potential Pharmacological Avenue for Acute and Chronic Pain [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Pathways and Mechanism of Caffeine Binding to Human Adenosine A2A Receptor [frontiersin.org]
- 12. Inhibition of phosphodiesterase‐4 in the spinal dorsal horn ameliorates neuropathic pain via cAMP‐cytokine‐Cx43 signaling in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclic nucleotide signaling in sensory neuron hyperexcitability and chronic pain after nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchwithrutgers.com [researchwithrutgers.com]
- 15. Upregulation of Phosphodiesterase 7A Contributes to Concurrent Pain and Depression via Inhibition of cAMP-PKA-CREB-BDNF Signaling and Neuroinflammation in the Hippocampus of Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. researchgate.net [researchgate.net]
- 18. Single Ryanodine Receptor Channel Basis of Caffeine's Action on Ca2+ Sparks - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Caffeine induces Ca2+ release by reducing the threshold for luminal Ca2+ activation of the ryanodine receptor | Scilit [scilit.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Interaction of caffeine with the GABAA receptor complex: alterations in receptor function but not ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. GABA Receptors Can Depolarize the Neuronal Membrane Potential via Quantum Tunneling of Chloride Ions: A Quantum Mathematical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Chronic caffeine or theophylline exposure reduces gamma-aminobutyric acid/benzodiazepine receptor site interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Inhibition of a gamma aminobutyric acid A receptor by caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Frontiers | GABAA receptor subtypes and benzodiazepine use, misuse, and abuse [frontiersin.org]
- 29. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 30. ahajournals.org [ahajournals.org]
- 31. Caffeine alters A2A adenosine receptors and their function in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. ahajournals.org [ahajournals.org]
- 33. Adenosine A2A receptor ligand recognition and signaling is blocked by A2B receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 34. avmajournals.avma.org [avmajournals.avma.org]
- 35. Caffeine inhibits antinociception by acetaminophen in the formalin test by inhibiting spinal adenosine A₁ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. Pain behavior in the formalin test persists after ablation of the great majority of C-fiber nociceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 39. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]
- 40. criver.com [criver.com]
An In-depth Technical Guide to the Core Principles of Early-Phase Clinical Studies Involving Optalidon and its Bio-components
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational elements pertinent to early-phase clinical studies involving Optalidon, a combination analgesic. The document synthesizes available data on its constituent active ingredients—propyphenazone (B1202635), butalbital, and caffeine (B1668208)—to offer insights into their individual and combined pharmacological profiles. Due to the proprietary nature of early-phase clinical trial data, this guide is constructed from publicly available scientific literature, focusing on pharmacokinetic and pharmacodynamic principles, and established mechanisms of action.
Pharmacological Profile of this compound's Active Ingredients
This compound's therapeutic effect stems from the synergistic action of its three active components: propyphenazone, a non-steroidal anti-inflammatory drug (NSAID); butalbital, a short-to-intermediate-acting barbiturate; and caffeine, a methylxanthine derivative that acts as an analgesic adjuvant.
Propyphenazone is a pyrazolone (B3327878) derivative that functions as a non-narcotic analgesic and antipyretic. Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][2] This inhibition curtails the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][3]
Butalbital , a barbiturate, exerts its effects on the central nervous system. It acts as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[4] By enhancing the effect of the inhibitory neurotransmitter GABA, butalbital leads to sedation and muscle relaxation. This contributes to its efficacy in treating tension-type headaches.
Caffeine is a well-known central nervous system stimulant. In the context of analgesia, it functions as an adjuvant, enhancing the pain-relieving effects of propyphenazone.[1][5] The primary mechanism for this is the antagonism of adenosine (B11128) A1 and A2a receptors.[6][7][8] Adenosine is involved in the perception of pain, and by blocking its receptors, caffeine can contribute to analgesia. There is also evidence to suggest that caffeine may enhance the absorption of other analgesics.
Data Presentation: Pharmacokinetics of Individual Components
The following tables summarize available pharmacokinetic data for the individual active ingredients of this compound. It is important to note that these parameters can be influenced by the presence of other active substances in a combination formulation.
| Pharmacokinetic Parameter | Propyphenazone | Butalbital | Caffeine |
| Absorption | Rapidly absorbed after oral administration.[2] | Well absorbed from the gastrointestinal tract. | Rapidly absorbed. |
| Time to Peak Plasma Concentration (Tmax) | Approximately 30 to 60 minutes.[2][9] | - | - |
| Half-life | - | Approximately 35 hours.[10] | Approximately 2.5 to 4.5 hours.[10] |
| Metabolism | Primarily metabolized in the liver.[2] | - | Metabolized by the cytochrome P450 (CYP) enzyme CYP1A2.[8] |
| Excretion | Excreted through the kidneys.[2] | Substantially excreted by the kidney.[11] | - |
Data for butalbital and caffeine are derived from studies of combination products which may also include acetaminophen (B1664979) or aspirin.
A study on a combination of acetylsalicylic acid (ASA) and paracetamol with and without caffeine provides some insight into the potential for pharmacokinetic interactions. In this phase I, single-center, two-way, cross-over study with 18 healthy male volunteers, the addition of 50 mg of caffeine did not significantly affect the pharmacokinetics of 250 mg of ASA and 200 mg of paracetamol under fasting conditions.[12] The geometric means of Cmax for ASA and paracetamol were 3.71 µg/ml and 2.42 µg/ml respectively with caffeine, and 3.89 µg/ml and 2.42 µg/ml without.[12] The geometric mean of AUC0-∞ for ASA and paracetamol with caffeine was 2.86 µg·h/ml and 7.68 µg·h/ml, and without was 2.96 µg·h/ml and 7.77 µg·h/ml.[12] This suggests that caffeine's adjuvant effect is more likely due to pharmacodynamic rather than pharmacokinetic interactions.[12][13]
Experimental Protocols: A Framework for Early-Phase Studies
Detailed protocols for early-phase clinical trials of this compound are not publicly available. However, based on studies of its components and similar combination analgesics, a general framework for such trials can be outlined.
Phase 1 Clinical Trial Design for a Combination Analgesic:
A typical Phase 1 study would be a randomized, double-blind, placebo-controlled, crossover or parallel-group trial.
-
Participants: A small number of healthy volunteers (typically 20-80).
-
Objectives:
-
To assess the safety and tolerability of single and multiple ascending doses of the combination product.
-
To determine the pharmacokinetic profile of each active ingredient when administered in combination.
-
To identify the maximum tolerated dose (MTD).
-
-
Methodology:
-
Dosing: Participants would receive single or multiple doses of the investigational product or a placebo. Doses would be escalated in subsequent cohorts of participants after safety data from the previous cohort has been reviewed.
-
Pharmacokinetic Sampling: Blood and urine samples would be collected at predefined time points to measure the concentrations of the parent drugs and their metabolites.
-
Safety Monitoring: Vital signs, electrocardiograms (ECGs), and clinical laboratory tests (hematology, clinical chemistry, urinalysis) would be monitored throughout the study. Adverse events would be recorded and assessed for severity and relationship to the study drug.
-
Pharmacodynamic Assessments: In some studies, exploratory pharmacodynamic endpoints may be included to assess the early signs of efficacy. For an analgesic, this could involve experimental pain models.
-
Example of a Relevant Pharmacodynamic Study Protocol:
A study investigating the analgesic effect of propyphenazone in combination with caffeine utilized a placebo-controlled, randomized, double-blind, 5-fold cross-over design with 20 healthy volunteers.[5] The medications administered were 400 mg propyphenazone, 600 mg propyphenazone, 400 mg propyphenazone + 100 mg caffeine, 600 mg propyphenazone + 150 mg caffeine, and a placebo.[5] The primary outcome for assessing analgesia was chemo-somatosensory event-related potentials (CSSERP) elicited by nasal mucosa stimulation.[5] This study found a significant amplification of the antinociceptive effect of propyphenazone by caffeine.[5]
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways of this compound's components and a generalized workflow for an early-phase clinical trial.
Caption: Propyphenazone's inhibition of COX-1/2 enzymes.
References
- 1. What is the mechanism of Propyphenazone? [synapse.patsnap.com]
- 2. What is Propyphenazone used for? [synapse.patsnap.com]
- 3. Propyphenazone | C14H18N2O | CID 3778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 5. Analgesic effects of propyphenazone in comparison to its combination with caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pathways and Mechanism of Caffeine Binding to Human Adenosine A2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using caffeine and other adenosine receptor antagonists and agonists as therapeutic tools against neurodegenerative diseases: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Butalbital/acetaminophen - Wikipedia [en.wikipedia.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Effect of Caffeine on the Bioavailability and Pharmacokinetics of an Acetylsalicylic Acid-Paracetamol Combination: Results of a Phase I Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of Caffeine on the Bioavailability and Pharmacokinetics of an Acetylsalicylic Acid-Paracetamol Combination: Results of a Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Simultaneous HPLC Analysis of Optalidon Components
Abstract
This application note presents a detailed protocol for the simultaneous determination of the active pharmaceutical ingredients (APIs) in Optalidon: propyphenazone (B1202635), butalbital, and caffeine (B1668208). A novel isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method has been developed and validated for rapid and accurate quantification of these components in pharmaceutical formulations. This method is suitable for quality control and routine analysis in research and drug development settings.
Introduction
This compound is a compound analgesic medication containing propyphenazone (a non-steroidal anti-inflammatory drug), butalbital (a short-to-intermediate acting barbiturate), and caffeine (a central nervous system stimulant). The synergistic action of these components provides effective relief from pain, particularly tension headaches. The accurate and simultaneous quantification of these three active ingredients is crucial for ensuring the quality, efficacy, and safety of the final drug product. This document provides a comprehensive HPLC method, including a detailed experimental protocol and expected performance data, to facilitate this analysis.
Experimental
Instrumentation
A standard HPLC system equipped with a quaternary pump, an autosampler, a column thermostat, and a UV-Vis or photodiode array (PDA) detector is required. Data acquisition and processing should be performed using a suitable chromatography data system.
Chemicals and Reagents
-
Propyphenazone reference standard (≥99% purity)
-
Butalbital reference standard (≥99% purity)
-
Caffeine reference standard (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Potassium phosphate (B84403) monobasic (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
Chromatographic Conditions
A harmonized set of chromatographic conditions has been proposed based on a review of existing methods for the individual and combined analysis of these components.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.5) (40:60, v/v) |
| Flow Rate | 1.2 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 220 nm |
| Run Time | Approximately 15 minutes |
Preparation of Standard Solutions
Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 25 mg of each reference standard (propyphenazone, butalbital, and caffeine) in 25 mL of methanol in separate volumetric flasks.
Working Standard Solution: Prepare a mixed working standard solution by appropriately diluting the stock solutions with the mobile phase to obtain a final concentration of 50 µg/mL for propyphenazone, 25 µg/mL for butalbital, and 25 µg/mL for caffeine.
Preparation of Sample Solutions
-
Weigh and finely powder a representative number of this compound tablets.
-
Accurately weigh a portion of the powder equivalent to the average tablet weight and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the active ingredients.
-
Allow the solution to cool to room temperature and then dilute to the mark with methanol.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.
-
Dilute an appropriate volume of the filtered solution with the mobile phase to obtain a final concentration within the linear range of the method.
Method Validation Summary
The proposed method should be validated according to ICH guidelines. The following table summarizes the expected performance characteristics based on published data for similar analyses.[1][2][3]
| Parameter | Propyphenazone | Butalbital | Caffeine |
| Linearity Range (µg/mL) | 5 - 100 | 2.5 - 50 | 2.5 - 50 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0 | 98.0 - 102.0 | 98.0 - 102.0 |
| Precision (% RSD) | < 2.0 | < 2.0 | < 2.0 |
| LOD (µg/mL) | ~ 0.1 | ~ 0.2 | ~ 0.1 |
| LOQ (µg/mL) | ~ 0.3 | ~ 0.6 | ~ 0.3 |
Experimental Workflow
The following diagram illustrates the logical flow of the analytical procedure.
Caption: Experimental workflow for the HPLC analysis of this compound components.
Conclusion
The described RP-HPLC method provides a reliable and efficient approach for the simultaneous quantification of propyphenazone, butalbital, and caffeine in pharmaceutical formulations. The method is simple, accurate, and precise, making it a valuable tool for quality control and research purposes in the pharmaceutical industry. The provided protocol and expected validation parameters offer a solid foundation for the implementation of this method in a laboratory setting.
References
Application Note: Quantitative Analysis of Butalbital in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Butalbital, a barbiturate (B1230296) derivative, functions as a central nervous system depressant and is utilized for its sedative and hypnotic properties.[1][2] Its accurate quantification in biological samples such as blood, urine, and plasma is critical for clinical toxicology, forensic analysis, and pharmacokinetic studies in drug development.[1][3] Gas chromatography-mass spectrometry (GC-MS) stands as a robust and widely adopted technique for the analysis of barbiturates.[1][2] This document provides detailed protocols for sample preparation, GC-MS analysis, and data interpretation for the quantitative determination of butalbital. The use of a stable isotope-labeled internal standard, such as Butalbital-d5, is recommended to ensure accuracy and precision by correcting for variations during sample handling and analysis.[3]
Experimental Protocols
Two primary methodologies are presented for the extraction of butalbital from biological matrices: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). Derivatization is often employed to improve the chromatographic properties of barbiturates.[4]
Protocol 1: Liquid-Liquid Extraction (LLE) with "Flash Methylation"
This protocol is adapted from established methods for barbiturate analysis in serum, plasma, or urine.[1][2]
1. Materials and Reagents
-
Butalbital standard
-
Internal Standard (e.g., Barbital, Butalbital-d5)
-
Methanol (B129727) (HPLC grade)
-
Methylene (B1212753) chloride
-
0.1 M Phosphate (B84403) buffer (pH 6.0)
-
Trimethylanilinium hydroxide (B78521) (TMAH) in methanol
-
Ethyl acetate (B1210297)
2. Sample Preparation
-
Pipette 0.5 mL of the biological sample (serum, plasma, or urine) into a glass test tube.
-
Add the internal standard solution.
-
Add 0.5 mL of 0.1 M phosphate buffer (pH 6.0).
-
Add 5 mL of methylene chloride.
-
Cap the tube and vortex for 2 minutes.
-
Centrifuge at 3500 rpm for 10 minutes to separate the layers.
-
Transfer the organic (bottom) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract with a mixture of trimethylanilinium hydroxide (TMAH) and ethyl acetate.[1][2]
3. GC-MS Analysis
-
Inject an aliquot of the reconstituted sample into the GC-MS system. "Flash methylation" occurs in the hot injection port.[1][2]
-
Acquire data using Selective Ion Monitoring (SIM) mode for identification and quantification.[1][2]
Protocol 2: Solid-Phase Extraction (SPE) with Methylation
This protocol is effective for the simultaneous determination of multiple barbiturates in urine.[5]
1. Materials and Reagents
-
Butalbital standard
-
Internal Standard (e.g., d5-pentobarbital)
-
Bond Elute Certify II SPE cartridges
-
Methanol
-
Deionized water
-
Phosphate buffer (pH 7.0)
-
Iodomethane/tetramethylammonium hydroxide in dimethylsulfoxide (derivatizing agent)
-
Hexane:Ethyl acetate (75:25)
2. Sample Preparation
-
Take 2 mL of urine and adjust the pH to 7.0 with phosphate buffer.
-
Add the internal standard.
-
Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water and 2 mL of phosphate buffer.
-
Load the sample onto the cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a hexane:methanol mixture.
-
Dry the cartridge thoroughly under vacuum.
-
Elute the analytes with 4 mL of hexane:ethyl acetate (75:25).[6]
-
Evaporate the eluent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue with the methylation agent (Iodomethane/tetramethylammonium hydroxide in dimethylsulfoxide).[5]
3. GC-MS Analysis
-
Inject the derivatized sample into the GC-MS.
-
Monitor the characteristic ions for butalbital and the internal standard.
GC-MS Instrumental Parameters
The following table summarizes typical GC-MS conditions for butalbital analysis. These may require optimization based on the specific instrument and column used.
| Parameter | Value | Reference |
| Gas Chromatograph | ||
| Column | HP-ULTRA-1 (12 m x 0.2 mm i.d., 0.33 µm film) or equivalent | [6] |
| J & W DB-5 (13 m, 5% phenyl polysiloxane phase) or equivalent | [5] | |
| Injection Port Temp | 250°C | [6] |
| Injection Mode | Splitless (purge time 0.5 min) | [6] |
| Carrier Gas | Helium (1.0 mL/min) | [6] |
| Oven Program | Initial 70°C for 0.5 min, ramp to 170°C at 30°C/min, then ramp to 290°C at 40°C/min, hold for 1 min | [6] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | |
| MS Source Temp | 250°C | [6] |
| MS Transfer Line Temp | 280°C | [6] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | [6] |
| Quantitation Ion | m/z 196 | [6] |
| Qualifier Ions | m/z 138, 181 | [6] |
Quantitative Data Summary
The following tables present a summary of quantitative data from various validated methods for butalbital detection.
Table 1: Calibration and Detection Limits
| Parameter | Value | Matrix | Reference |
| Calibration Range | 50 - 3200 ng/mL | Urine | [5] |
| 50 - 10,000 ng/mL | Blood, Urine | [7][8][9] | |
| Limit of Detection (LOD) | 20 ng/mL | Urine | [5] |
| 5 ng/mL | Blood, Urine | [9] | |
| Limit of Quantitation (LOQ) | 50 ng/mL | Blood | [9] |
| 20 ng/mL | Urine | [9] |
Table 2: Precision and Recovery
| Parameter | Value (% CV) | Concentration | Matrix | Reference |
| GC/MS Analysis Precision | ~2.0% | N/A | N/A | [5] |
| Overall Procedure Precision | ~6.0% | N/A | N/A | [5] |
| Day-to-Day Precision | ~8.0% | N/A | N/A | [5] |
| 4 - 9% | 200 and 5000 ng/mL | Blood, Urine | [7][8][9] | |
| Extraction Recovery (SPE) | 80 - 90% | N/A | Urine | [5] |
Visualizations
Experimental Workflow for Butalbital Analysis by GC-MS
Caption: Workflow for butalbital quantification via GC-MS.
Logical Relationship for Derivatization in GC-MS
Caption: Rationale for butalbital derivatization in GC-MS.
References
- 1. Quantitation of amobarbital, butalbital, pentobarbital, phenobarbital, and secobarbital in urine, serum, and plasma using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of Amobarbital, Butalbital, Pentobarbital, Phenobarbital, and Secobarbital in Urine, Serum, and Plasma Using Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. jfda-online.com [jfda-online.com]
- 5. Improved gas chromatography/mass spectrometry analysis of barbiturates in urine using centrifuge-based solid-phase extraction, methylation, with d5-pentobarbital as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. faa.gov [faa.gov]
- 7. dl.astm.org [dl.astm.org]
- 8. GC/MS confirmation of barbiturates in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GC/MS Confirmation of Barbiturates in Blood and Urine | Journal of Forensic Sciences 1972-2005 | ASTM International [dl.astm.org]
Application Note: Simultaneous Determination of Butalbital and Caffeine by Micellar Electrokinetic Chromatography (MEKC)
Abstract
This application note describes a robust and efficient Micellar Electrokinetic Chromatography (MEKC) method for the simultaneous separation and quantification of butalbital and caffeine (B1668208). These compounds are common ingredients in combination analgesic formulations for the treatment of tension headaches. Due to their neutral or near-neutral charge at typical pH ranges, conventional capillary zone electrophoresis (CZE) is not suitable for their separation. MEKC, a hybrid of electrophoresis and chromatography, utilizes micelles as a pseudostationary phase to enable the separation of neutral and charged analytes.[1][2] This method provides a rapid, high-efficiency separation with excellent accuracy and precision, making it suitable for quality control in pharmaceutical analysis.[1]
Introduction
Butalbital, a short- to intermediate-acting barbiturate, and caffeine, a central nervous system stimulant, are frequently formulated together with an analgesic such as acetaminophen (B1664979) or aspirin. The accurate quantification of these active pharmaceutical ingredients (APIs) is crucial for ensuring the safety and efficacy of the final product. Capillary electrophoresis (CE) offers several advantages over traditional chromatographic techniques, including high separation efficiency, short analysis times, and low consumption of reagents and samples.[3][4]
Micellar Electrokinetic Chromatography (MEKC) is a mode of CE that employs a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), at a concentration above its critical micelle concentration (CMC).[1][2] This forms micelles that act as a pseudostationary phase. The separation of neutral analytes like butalbital and caffeine is based on their differential partitioning between the aqueous buffer (mobile phase) and the interior of the micelles.[1][2] This application note provides a detailed protocol for the MEKC-based analysis of butalbital and caffeine in pharmaceutical preparations.
Experimental
Instrumentation and Consumables
-
Capillary Electrophoresis System with UV detection capabilities
-
Uncoated fused-silica capillary
-
Data acquisition and analysis software
-
Ultrasonic bath
-
pH meter
-
Vortex mixer
-
Syringe filters (0.45 µm)
Reagents and Standards
-
Butalbital reference standard
-
Caffeine reference standard
-
Sodium dodecyl sulfate (SDS)
-
Sodium phosphate (B84403) monobasic
-
Sodium phosphate dibasic or Sodium tetraborate
-
Phosphoric acid or Hydrochloric acid for pH adjustment
-
Methanol (B129727) (HPLC grade)
-
Deionized water
Protocol
Buffer Preparation (Running Buffer)
-
Prepare a 50 mM phosphate buffer by dissolving the appropriate amounts of sodium phosphate monobasic in deionized water.
-
Add sodium dodecyl sulfate (SDS) to a final concentration of 50 mM.
-
Adjust the pH of the solution to 9.0 using a suitable acid or base.[1][5]
-
Filter the buffer through a 0.45 µm filter and degas before use.
Standard Solution Preparation
-
Stock Solutions: Accurately weigh and dissolve appropriate amounts of butalbital and caffeine reference standards in methanol to prepare individual stock solutions of a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the running buffer to achieve concentrations within the desired calibration range. For example, for a tablet containing 50 mg of butalbital and 40 mg of caffeine, the calibration curves could cover 40-80 µg/mL for butalbital and 30-64 µg/mL for caffeine.[1]
Sample Preparation (from Tablet Dosage Form)
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to the average tablet weight.
-
Transfer the powder to a volumetric flask and add methanol.
-
Sonicate for 30 minutes to ensure complete dissolution of the active ingredients.[1]
-
Dilute to volume with deionized water and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter prior to injection into the CE system.[1][6]
Capillary Electrophoresis Conditions
A summary of the instrumental parameters for the MEKC separation is provided in the table below.
| Parameter | Value |
| Capillary | Uncoated fused-silica, 70 cm total length (50 cm to detector), 50 µm i.d.[1] |
| Running Buffer | 50 mM Phosphate buffer with 50 mM SDS, pH 9.0[1] |
| Applied Voltage | 20 kV[1] |
| Temperature | Ambient |
| Injection | Hydrodynamic injection for 5 seconds[1] |
| Detection | UV at 220 nm[1] |
Analysis
-
Condition the capillary with the running buffer.
-
Inject the standard solutions in increasing order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Identify the peaks for butalbital and caffeine based on their migration times compared to the standards.
-
Quantify the amount of each analyte in the sample using the calibration curve.
Quantitative Data Summary
The following table summarizes the quantitative performance characteristics of the described MEKC method.
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Recovery (%) | Precision (RSD %) |
| Butalbital | 40 - 80[1] | > 0.990[1] | 95 - 103[1] | < 1.3[1] |
| Caffeine | 30 - 64[1] | > 0.990[1] | 95 - 103[1] | < 1.3[1] |
Separations were achieved within 12 minutes.[1]
Experimental Workflow Diagram
Caption: Experimental workflow for the MEKC analysis of butalbital and caffeine.
Signaling Pathway Diagram
References
- 1. tandfonline.com [tandfonline.com]
- 2. Principles of Micellar Electrokinetic Capillary Chromatography Applied in Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. faculty.fortlewis.edu [faculty.fortlewis.edu]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. chemlab.truman.edu [chemlab.truman.edu]
Application Notes and Protocols for the Quantification of Amidopyrine Metabolites in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amidopyrine, a pyrazolone (B3327878) derivative with analgesic and antipyretic properties, undergoes extensive metabolism in the body. The quantification of its metabolites in urine is crucial for pharmacokinetic studies, drug metabolism research, and in the development of new therapeutic agents. This document provides detailed application notes and protocols for the reliable quantification of major amidopyrine metabolites in human urine samples using advanced analytical techniques.
The primary metabolic pathways of amidopyrine include N-demethylation and N-acetylation, resulting in the formation of key metabolites.[1][2] Unchanged amidopyrine is excreted in only small amounts.[1][2] The main metabolites found in urine are:
-
4-Methylaminoantipyrine (MAA)
-
4-Aminoantipyrine (AA)
-
4-Formylaminoantipyrine (FAA)
-
4-Acetylaminoantipyrine (AAA)
This document outlines a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is a highly sensitive and specific technique for the simultaneous determination of these metabolites.[3][4] Additionally, a high-performance liquid chromatography (HPLC) with UV detection method is also described as a viable alternative.
Metabolic Pathway of Amidopyrine
The biotransformation of amidopyrine is a multi-step process primarily occurring in the liver, involving cytochrome P450 (CYP) enzymes.[5][6] The major metabolic steps are sequential N-demethylation followed by acetylation.
Quantitative Data Summary
The following table summarizes the urinary excretion of amidopyrine and its main metabolites within 24 hours following oral administration of a 250 mg dose, as reported in a study with 60 healthy volunteers.[7]
| Compound | Mean Amount Excreted (mg)[7] | Standard Deviation (mg)[7] |
| Unchanged Amidopyrine | 0.2 | 0.2 |
| 4-Methylaminoantipyrine (MAA) | 4.5 | 2.8 |
| 4-Formylaminoantipyrine (FAA) | 18.5 | 10.1 |
| 4-Aminoantipyrine (AA) | 9.2 | 6.6 |
| 4-Acetylaminoantipyrine (AAA) | 31.8 | 21.1 |
Experimental Protocols
LC-MS/MS Method for Quantification of Amidopyrine Metabolites
This protocol describes a sensitive and selective UPLC-MS/MS method for the simultaneous quantification of amidopyrine and its metabolites in urine.
a. Sample Preparation: Liquid-Liquid Extraction (LLE)
Protocol Steps:
-
Pipette 1 mL of urine into a clean centrifuge tube.
-
Add an appropriate amount of internal standard (e.g., isopropylaminoantipyrine).[8]
-
Alkalinize the urine sample.[8]
-
Add 5 mL of chloroform (B151607) as the extraction solvent.[8]
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic (lower) layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[8]
-
Reconstitute the residue in 200 µL of the mobile phase.[8]
-
Vortex briefly and transfer to an autosampler vial for analysis.
b. UPLC-MS/MS Conditions
-
Chromatographic System: A UPLC system coupled with a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., Agilent Zorbax SB-C18) is suitable.[3]
-
Mobile Phase: A gradient elution using a mixture of methanol (B129727) and water is commonly employed.[3]
-
Flow Rate: Typically around 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[3]
c. Method Validation
The analytical method should be fully validated according to established guidelines to ensure its reliability.[9][10][11] Key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analytes in the presence of other components in the urine matrix.[9][11]
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear. Excellent linearity (r > 0.99) has been reported for similar methods.[8]
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of urine components on the ionization of the analytes.
-
Stability: The stability of the analytes in urine samples under different storage conditions and during the analytical process.
HPLC-UV Method for Quantification of Amidopyrine Metabolites
This protocol provides an alternative method using HPLC with UV detection, which is a more widely available technique.
a. Sample Preparation
The same liquid-liquid extraction protocol as described for the LC-MS/MS method can be used.[8]
b. HPLC-UV Conditions
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: A Spherisorb ODS 5 µm particle-size column (250 x 4.6 mm) or equivalent.[8]
-
Mobile Phase: An isocratic mobile phase consisting of water, methanol, triethylamine, and acetic acid.[8]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 254 nm.[8]
c. Method Validation
Similar to the LC-MS/MS method, the HPLC-UV method must be thoroughly validated for all the parameters mentioned previously to ensure the accuracy and reliability of the results.
Conclusion
The presented LC-MS/MS and HPLC-UV methods provide robust and reliable approaches for the quantification of amidopyrine and its major metabolites in urine samples. The choice of method will depend on the required sensitivity and the available instrumentation. Proper method validation is paramount to ensure high-quality data for research and development purposes. These detailed protocols and application notes serve as a valuable resource for scientists working in the fields of drug metabolism, pharmacokinetics, and clinical toxicology.
References
- 1. Kinetics and metabolism of pyrazolones (propyphenazone, aminopyrine and dipyrone) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics and metabolism of pyrazolones (propyphenazone, aminopyrine and dipyrone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of 4-methylaminoantipyrine, the active metabolite of dipyrone, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the metabolism of aminopyrine, antipyrine and theophylline using monoclonal antibodies to cytochrome P-450 isozymes purified from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-demethylation of N-methyl-4-aminoantipyrine, the main metabolite of metamizole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Determination of aminopyrine, dipyrone and its metabolites in urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. demarcheiso17025.com [demarcheiso17025.com]
- 11. Validation of Analytical Methods: A Review [gavinpublishers.com]
Application Notes and Protocols for Solid-Phase Extraction of Butalbital from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase extraction (SPE) of butalbital from various biological matrices, including whole blood, plasma, serum, and urine. The methodologies outlined are compiled from established analytical procedures to ensure robust and reliable extraction for downstream analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Introduction
Butalbital is a short- to intermediate-acting barbiturate (B1230296) commonly prescribed for the treatment of tension headaches, often in combination with other drugs like acetaminophen, aspirin, and caffeine.[1] Accurate quantification of butalbital in biological specimens is crucial for clinical diagnostics, forensic toxicology, and pharmacokinetic studies. Solid-phase extraction is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction (LLE) by providing cleaner extracts, higher analyte recovery, and reduced solvent consumption.[2][3][4] This application note details a generalized SPE protocol adaptable to different biological matrices and discusses the use of various SPE sorbents.
Principle of Solid-Phase Extraction
Solid-phase extraction is a technique used to isolate and concentrate analytes from a complex mixture.[2][4] The process involves passing a liquid sample through a solid adsorbent (the stationary phase), which retains the analyte of interest. Interfering substances can be washed away, and the purified analyte is then eluted with a suitable solvent.[2] The choice of SPE sorbent is critical and depends on the physicochemical properties of the analyte and the nature of the sample matrix. For butalbital, which is an acidic drug, both reversed-phase and mixed-mode SPE cartridges are effective.[5][6]
Experimental Protocols
A generalized workflow for the solid-phase extraction of butalbital is presented below. Specific steps may require optimization based on the specific biological matrix and the analytical method used for detection.
Sample Pretreatment
Proper sample pretreatment is essential to ensure efficient extraction and to prevent clogging of the SPE cartridge.[7]
-
Whole Blood: To release butalbital from red blood cells, hemolysis is necessary. This can be achieved by adding deionized water (e.g., a 1:1 dilution) and allowing it to stand, or by sonication.[8][9] For protein precipitation, a common method involves the addition of a chilled organic solvent like acetonitrile (B52724) or methanol (B129727), or an acid such as trichloroacetic acid, followed by centrifugation to remove the precipitated proteins.[7][8] Zinc sulfate (B86663) in methanol can also be used for protein precipitation.[8][9]
-
Plasma/Serum: Plasma and serum samples may sometimes be directly loaded after dilution with a buffer. However, to disrupt protein binding of butalbital, pH adjustment to an acidic or basic extreme (pH < 3 or pH > 9) or protein precipitation with a solvent like acetonitrile is recommended.[7]
-
Urine: Urine samples can often be used with minimal pretreatment. Dilution with a buffer to adjust the pH is a common practice.[7] If conjugated forms of butalbital are of interest, an enzymatic hydrolysis step using β-glucuronidase may be required.[8]
Solid-Phase Extraction Protocol
This protocol is a general guideline and can be adapted for various SPE cartridge formats (e.g., 1 mL, 3 mL, or 96-well plates). Both reversed-phase (e.g., C8, C18) and mixed-mode (e.g., cation exchange) sorbents can be utilized for butalbital extraction.[5] A mixed-mode SPE can be particularly advantageous for selectively isolating acidic, neutral, and basic drugs.[5]
a. Sorbent Conditioning: The SPE sorbent must be activated and equilibrated before sample loading. This is typically a two-step process:
-
Condition the cartridge with 1-2 column volumes of an organic solvent like methanol.[1]
-
Equilibrate the cartridge with 1-2 column volumes of deionized water or a buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6-7).[1][3] It is crucial not to let the sorbent bed dry out between these steps.[1]
b. Sample Loading: Apply the pretreated sample to the conditioned SPE cartridge. The flow rate should be slow and consistent, typically 1-2 mL/min, to ensure adequate interaction between butalbital and the sorbent.[1]
c. Washing: A washing step is performed to remove endogenous interferences from the cartridge while the analyte of interest remains bound.
-
Wash the cartridge with 1-2 column volumes of deionized water or a mild buffer (e.g., 50 mM ammonium (B1175870) acetate (B1210297), pH 6).
-
A second wash with a weak organic solvent (e.g., 5% methanol in water or hexane:ethyl acetate (95:5)) can further remove interfering substances.[1] After washing, the cartridge is often dried under vacuum or with nitrogen to remove residual aqueous solvent.[1]
d. Elution: The final step is to elute the retained butalbital from the sorbent using a strong organic solvent.
-
Elute butalbital with 1-2 column volumes of a suitable solvent. Common elution solvents for butalbital include methanol, or mixtures like hexane:ethyl acetate (75:25) or acetone-chloroform (1:1).[1][5] For mixed-mode SPE, elution might involve a pH-adjusted solvent, such as 5% ammonium hydroxide (B78521) in methanol, to disrupt ionic interactions.
-
The eluate is collected and can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume of mobile phase for analysis.
Data Presentation
The following tables summarize quantitative data for the extraction of butalbital and other barbiturates from various biological matrices using solid-phase extraction.
Table 1: Recovery of Butalbital from Biological Matrices
| Biological Matrix | SPE Sorbent | Recovery (%) | Reference |
| Urine | Bond Elute Certify II | 80 - 90 | [10] |
| Serum | Discovery DSC-18Lt | >90 | |
| Plasma | Not Specified | 85 - 94 | [11] |
| Whole Blood | Mixed-mode | >81 | [5] |
| Serum | Not Specified | 97.1 - 110.3 | [12] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Butalbital
| Biological Matrix | Analytical Method | LOD | LOQ | Reference |
| Urine | GC-MS | 20 ng/mL | - | [10] |
| Whole Blood, Urine, Liver | LC-MS | 1.5-3.1 ng/mL (Blood), 0.6-3.6 ng/mL (Urine) | - | [13] |
| Serum | Capillary Electrophoresis | 0.20 - 0.33 ng/mL | - | [12] |
| Plasma | LC-MS/MS | - | 0.71-1.89 µg/mL (for Phenobarbital) | [14] |
Mandatory Visualization
The following diagram illustrates the general workflow for the solid-phase extraction of butalbital from biological matrices.
Caption: Workflow for Butalbital Solid-Phase Extraction.
References
- 1. faa.gov [faa.gov]
- 2. lcms.cz [lcms.cz]
- 3. academic.oup.com [academic.oup.com]
- 4. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Isolation of acidic, neutral, and basic drugs from whole blood using a single mixed-mode solid-phase extraction column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hawach.com [hawach.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Improved gas chromatography/mass spectrometry analysis of barbiturates in urine using centrifuge-based solid-phase extraction, methylation, with d5-pentobarbital as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Determination of Barbiturates in Biological Specimens by Flat Membrane-Based Liquid-Phase Microextraction and Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
Application Note: Quantification of Caffeine in Pharmaceutical Formulations by UV-Vis Spectrophotometry
Introduction
Caffeine (B1668208) (1,3,7-trimethylxanthine) is a central nervous system stimulant widely used in pharmaceutical formulations for its analgesic adjuvant and diuretic properties. Accurate quantification of caffeine in these formulations is crucial for ensuring product quality, safety, and efficacy. UV-Vis spectrophotometry offers a simple, rapid, and cost-effective method for the determination of caffeine content.[1][2][3][4] This application note provides a detailed protocol for the quantification of caffeine in pharmaceutical tablets using UV-Vis spectrophotometry, including method validation parameters as per ICH guidelines.
Principle
The method is based on the principle that caffeine exhibits strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum.[5] The wavelength of maximum absorbance (λmax) for caffeine is typically observed between 272 nm and 274 nm.[6][7][8] By creating a calibration curve of known caffeine concentrations versus their corresponding absorbance values, the concentration of caffeine in an unknown sample can be determined by measuring its absorbance and interpolating from the curve, following the Beer-Lambert law.
Experimental Protocols
1. Instrumentation and Materials
-
Instrumentation: A double-beam UV-Vis spectrophotometer with a 1 cm quartz cuvette.[2]
-
Reagents and Solvents:
-
Glassware: Volumetric flasks (100 mL, 50 mL, 10 mL), pipettes, beakers.
2. Preparation of Standard Solutions
2.1. Preparation of Stock Standard Solution (100 µg/mL)
-
Accurately weigh 10 mg of caffeine reference standard.[11]
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Dissolve the caffeine in approximately 50 mL of the chosen solvent (distilled water or 0.1 N HCl).
-
Make up the volume to 100 mL with the solvent and mix thoroughly.[9][11]
2.2. Preparation of Working Standard Solutions
Prepare a series of working standard solutions by diluting the stock standard solution as described in the table below:
| Target Concentration (µg/mL) | Volume of Stock Solution (100 µg/mL) to be diluted to 10 mL |
| 5 | 0.5 mL |
| 10 | 1.0 mL |
| 15 | 1.5 mL |
| 20 | 2.0 mL |
| 25 | 2.5 mL |
3. Sample Preparation (from Tablets)
-
Weigh and finely powder 20 tablets to ensure homogeneity.[11]
-
Accurately weigh a portion of the powdered tablets equivalent to 10 mg of caffeine.
-
Transfer the weighed powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of the solvent and sonicate for 15 minutes to ensure complete dissolution of the caffeine.[11]
-
Make up the volume to 100 mL with the solvent and mix well.
-
Filter the solution through a Whatman filter paper No. 41 or a 0.45 µm syringe filter to remove any insoluble excipients.[11]
-
Dilute the filtered solution with the solvent to obtain a theoretical concentration that falls within the range of the calibration curve (e.g., dilute 1 mL of the filtrate to 10 mL to get a theoretical concentration of 10 µg/mL).
4. Spectrophotometric Analysis
-
Set the UV-Vis spectrophotometer to scan a wavelength range of 200-400 nm to determine the λmax of caffeine. The expected λmax is around 273 nm.
-
Use the solvent as a blank to zero the spectrophotometer.[9]
-
Measure the absorbance of each working standard solution and the prepared sample solution at the determined λmax.
-
Record the absorbance values.
5. Data Analysis
-
Construct a calibration curve by plotting the absorbance of the working standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Determine the concentration of caffeine in the sample solution by substituting its absorbance value into the regression equation.
-
Calculate the amount of caffeine per tablet using the following formula:
Amount of Caffeine per Tablet (mg) = (C × D × V) / W
Where:
-
C = Concentration of caffeine from the calibration curve (µg/mL)
-
D = Dilution factor of the sample solution
-
V = Initial volume of the sample preparation (mL)
-
W = Weight of the powdered tablet taken (mg)
-
Method Validation Summary
The described method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters are summarized below.
| Parameter | Typical Specification | Example Results |
| Linearity | Correlation coefficient (R²) ≥ 0.999 | A linear relationship between absorbance and concentration is typically observed in the range of 5-25 µg/mL with an R² value of 0.999.[1][12] |
| Accuracy (% Recovery) | 98.0% - 102.0% | Recovery studies have shown accuracy to be in the range of 99.46% to 100.67%.[2][3] |
| Precision (%RSD) | Intra-day: ≤ 2% Inter-day: ≤ 2% | The %RSD for repeatability is typically found to be less than 2%.[11] |
| Limit of Detection (LOD) | Reportable value | Can be determined based on the standard deviation of the response and the slope of the calibration curve. |
| Limit of Quantification (LOQ) | Reportable value | Can be determined based on the standard deviation of the response and the slope of the calibration curve. |
| Specificity | No interference from excipients | The UV spectrum of the sample should be similar to that of the standard, and excipients should not show significant absorbance at the analytical wavelength.[2] |
Experimental Workflow Diagram
References
- 1. Spectrophotometric Analysis of Caffeine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijlpr.com [ijlpr.com]
- 4. hinotek.com [hinotek.com]
- 5. csun.edu [csun.edu]
- 6. UV-Vis Spectrum of Caffeine | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. myfoodresearch.com [myfoodresearch.com]
- 9. scribd.com [scribd.com]
- 10. jfda-online.com [jfda-online.com]
- 11. pharmacyjournal.in [pharmacyjournal.in]
- 12. Method Development and Validation for the Determination of Caffeine: An Alkaloid from Coffea arabica by High-performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thin-Layer Chromatography (TLC) Separation of Pyrazolone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the separation of pyrazolone (B3327878) derivatives using thin-layer chromatography (TLC). Pyrazolone and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. TLC is a simple, rapid, and cost-effective technique for monitoring reaction progress, identifying compounds, and assessing the purity of pyrazolone derivatives.
Principle of Thin-Layer Chromatography
Thin-layer chromatography is a solid-liquid chromatographic technique used to separate mixtures. The separation is based on the differential partitioning of the components between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, coated on a plate) and a mobile phase (a solvent or solvent mixture).[1] Compounds with a stronger affinity for the stationary phase move more slowly up the plate, while compounds with a higher affinity for the mobile phase move faster. This differential migration results in the separation of the components. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identifying compounds.
Experimental Protocols
A generalized workflow for the TLC analysis of pyrazolone derivatives is presented below.
Caption: General workflow for TLC analysis of pyrazolone derivatives.
Materials and Equipment
-
TLC Plates: Pre-coated silica gel 60 F254 plates are most common.[2][3] The fluorescent indicator (F254) allows for visualization under UV light.
-
Developing Chamber: A glass tank with a tight-fitting lid.
-
Spotting Capillaries: Fine glass capillaries for applying the sample.
-
Solvents: HPLC or analytical grade solvents for the mobile phase.
-
Visualization Tools: UV lamp (254 nm), iodine chamber, or specific chemical spray reagents.
-
Sample Vials: Small glass vials for dissolving samples.
Detailed Methodology
Step 1: Stationary Phase Preparation
For most applications, commercially available pre-coated silica gel plates are used.[3] Silica gel is a polar stationary phase suitable for separating a wide range of pyrazolone derivatives.[4][5] If required, activate the plate by heating it in an oven at 110°C for 30 minutes to remove adsorbed water, which can affect the separation.
Step 2: Mobile Phase Selection and Preparation
The choice of the mobile phase is critical for achieving good separation. The polarity of the solvent system should be optimized to ensure that the Rf values of the target compounds are within the ideal range of 0.2-0.8.[4] For pyrazolone derivatives, mixtures of non-polar and polar solvents are typically used.
Common Mobile Phase Systems:
-
For less polar derivatives:
-
For more polar derivatives:
-
Ethyl acetate : Petroleum ether (3:1)[6]
-
Benzene : Methanol (6:4)
-
Prepare the chosen mobile phase by accurately measuring the required volumes of each solvent and mixing them thoroughly. Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapors, which helps in achieving better separation. Close the lid and let the chamber equilibrate for at least 15-20 minutes.
Step 3: Sample Preparation and Application
-
Dissolve a small amount (1-2 mg) of the pyrazolone derivative or reaction mixture in a suitable volatile solvent (e.g., chloroform, dichloromethane, or ethyl acetate).
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.
-
Using a capillary tube, carefully spot the dissolved sample onto the baseline. The spots should be small and concentrated to avoid streaking.
-
Allow the solvent to evaporate completely between applications to keep the spot size minimal.
Step 4: Chromatogram Development
-
Carefully place the spotted TLC plate into the equilibrated developing chamber, ensuring the baseline is above the level of the mobile phase.
-
Close the chamber lid and allow the mobile phase to ascend the plate by capillary action.
-
Do not disturb the chamber during development.
-
When the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
Step 5: Visualization
-
UV Light: If using fluorescently-indicated plates (F254), visualize the spots under a UV lamp at 254 nm. Compounds that absorb UV light will appear as dark spots on a fluorescent background.
-
Iodine Staining: Place the dried plate in a sealed chamber containing a few crystals of iodine.[2] Most organic compounds will form a temporary brown complex with iodine, appearing as brown spots.
-
Chemical Staining:
-
Acidic Ceric Sulfate (B86663): Spray the plate with an acidic ceric sulfate solution and gently heat it. This can produce colored spots for various compounds.[9]
-
Potassium Permanganate (B83412): A spray of potassium permanganate solution can be used to visualize compounds that are susceptible to oxidation.
-
Step 6: Rf Value Calculation
The retention factor (Rf) is calculated using the following formula:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Measure the distance from the baseline to the center of the spot and from the baseline to the solvent front. Compare the calculated Rf values with known standards for identification.
Quantitative Data Summary
The following table summarizes reported Rf values for various pyrazolone derivatives under different TLC conditions.
| Pyrazolone Derivative/Intermediate | Stationary Phase | Mobile Phase System | Rf Value | Reference |
| Pyridine-N-carbohydrazide derivative | Silica Gel | Not Specified | 0.61 | [6] |
| Substituted 4-Arylidene-3-methyl-1-phenyl pyrazolone-5-one | Silica Gel | Not Specified | 0.90 | [6] |
| Substituted 4-Arylidene-3-methyl-1-phenyl pyrazolone-5-one | Silica Gel | Not Specified | 0.92 | [6] |
| Methoxy-substituted pyrazolone derivative | Silica Gel | Not Specified | 0.59 | [6] |
| 1-(5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl) derivative | Silica Gel | Hexane : Ethyl acetate | 0.38 | [7] |
| 1,3,5-trisubstituted pyrazoline derivative | Silica Gel | Hexane : Ethyl acetate | 0.44 | [7] |
| 1,3,5-trisubstituted pyrazoline derivative | Silica Gel | Hexane : Ethyl acetate | 0.45 | [7] |
| 1,3,5-trisubstituted pyrazoline derivative | Silica Gel | Hexane : Ethyl acetate | 0.48 | [7] |
| Pyrazolo pyrazolone derivative | Silica Gel G | Benzene : Methanol (6:4) | N/A | |
| 1-(2-Benzothiazolyl)-3-methyl-5-phenyl pyrazole (B372694) derivatives | Silica Gel G | Pet. ether : Benzene (1:3) | N/A | [8] |
| 1-(2-Benzothiazolyl)-3-methyl-5-phenyl pyrazole derivatives | Silica Gel G | Cyclohexane : Ethyl acetate (50:3) | N/A | [8] |
N/A: Specific Rf values were not provided in the cited abstract, but the systems were reported as effective for separation.
Application Logic and Signaling Pathways
The logical progression of a TLC experiment is crucial for obtaining reliable and reproducible results. The diagram below illustrates the decision-making process involved in developing a TLC method for pyrazolone derivatives.
References
- 1. Khan Academy [khanacademy.org]
- 2. rsc.org [rsc.org]
- 3. academic.oup.com [academic.oup.com]
- 4. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. greenpharmacy.info [greenpharmacy.info]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Optalidon® Analysis
Application Note
AN-001
Introduction
Optalidon® is a compound analgesic medication valued for its efficacy in relieving moderate to severe pain. Its formulation typically includes propyphenazone (B1202635), a non-steroidal anti-inflammatory drug (NSAID); butalbital, a short-to-intermediate acting barbiturate; and caffeine (B1668208), a central nervous system stimulant that enhances the analgesic effect. The accurate and sensitive quantification of these active pharmaceutical ingredients (APIs) is crucial for quality control, pharmacokinetic studies, and clinical monitoring. This application note describes a robust and sensitive method for the simultaneous determination of propyphenazone, butalbital, and caffeine in pharmaceutical formulations using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method provides high selectivity and sensitivity, making it ideal for the analysis of complex matrices.
Analytical Method
The method utilizes reversed-phase liquid chromatography for the separation of the three active compounds, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach ensures high selectivity and sensitivity for each analyte.
Chromatographic Conditions
A C18 reversed-phase column is employed to achieve chromatographic separation of the analytes. A gradient elution with a mobile phase consisting of an aqueous component with a formic acid modifier and an organic solvent such as acetonitrile (B52724) or methanol (B129727) allows for the efficient separation of the compounds within a short analytical run time.
Mass Spectrometry
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode for the detection of propyphenazone and caffeine, and in negative electrospray ionization (ESI-) mode for butalbital, which demonstrates better ionization efficiency in this mode. The use of MRM ensures that only the specific precursor-to-product ion transitions for each analyte are monitored, thereby minimizing matrix interference and enhancing sensitivity.
Experimental Protocols
Standard and Sample Preparation
a. Standard Stock Solutions (1 mg/mL)
-
Accurately weigh approximately 10 mg of each reference standard (propyphenazone, butalbital, and caffeine) into separate 10 mL volumetric flasks.
-
Dissolve the contents in methanol and make up to the mark.
-
Store the stock solutions at 2-8 °C.
b. Working Standard Solutions
-
Prepare a series of working standard solutions by serially diluting the stock solutions with the mobile phase to create calibration standards at various concentration levels.
c. Sample Preparation (from this compound® Tablets)
-
Weigh and finely powder a representative number of this compound® tablets (e.g., 20 tablets) to ensure homogeneity.
-
Accurately weigh a portion of the powdered tablets equivalent to a single dose into a 50 mL volumetric flask.
-
Add approximately 30 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the active ingredients.
-
Allow the solution to cool to room temperature and then dilute to the mark with methanol.
-
Mix thoroughly and filter the solution through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis. A further dilution with the mobile phase may be necessary to bring the concentration within the calibration range.
LC-MS/MS System and Conditions
The following table summarizes the instrumental conditions for the LC-MS/MS analysis.
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | ESI Positive (Propyphenazone, Caffeine) and ESI Negative (Butalbital) |
| Capillary Voltage | 3.5 kV (Positive), -3.0 kV (Negative) |
| Gas Temperature | 350 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
Data Acquisition and Processing
Data is acquired in the MRM mode. The specific precursor and product ion transitions for each analyte are selected for quantification and qualification.
Quantitative Data
The following tables summarize the mass spectrometric parameters and typical validation data for the LC-MS/MS analysis of propyphenazone, butalbital, and caffeine.
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Use |
| Propyphenazone | 231.1 | 189.1 | Positive | Quantifier |
| 231.1 | 114.1 | Positive | Qualifier | |
| Butalbital | 223.1 | 180.1 | Negative | Quantifier |
| 223.1 | 41.0 | Negative | Qualifier | |
| Caffeine | 195.1 | 138.1 | Positive | Quantifier |
| 195.1 | 110.1 | Positive | Qualifier |
Table 2: Method Validation Parameters
| Parameter | Propyphenazone | Butalbital | Caffeine |
| Linearity Range (ng/mL) | 1 - 1000 | 1 - 1000 | 1 - 1000 |
| Correlation Coefficient (r²) | >0.995 | >0.995 | >0.995 |
| LLOQ (ng/mL) | 1 | 1 | 1 |
| Accuracy (% Recovery) | 95 - 105 | 95 - 105 | 95 - 105 |
| Precision (% RSD) | < 10 | < 10 | < 10 |
Visualizations
The following diagrams illustrate the experimental workflow for the LC-MS/MS analysis of this compound®.
Application Notes and Protocols for Determining the Anti-inflammatory Activity of Propyphenazone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key cell-based assays designed to characterize the anti-inflammatory properties of propyphenazone (B1202635). The selected assays cover critical pathways in the inflammatory response, including the direct inhibition of cyclooxygenase (COX) enzymes and the downstream reduction of pro-inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2) and cytokines.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
Propyphenazone is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolone (B3327878) class.[1] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1] These enzymes are crucial for converting arachidonic acid into prostaglandins (B1171923), which are lipid compounds that mediate inflammation, pain, and fever.[1] By blocking COX enzymes, propyphenazone effectively reduces the synthesis of these pro-inflammatory mediators.[1] While it has demonstrated good analgesic activity, its anti-inflammatory activity is considered minimal in some contexts.[2]
The key inflammatory cascade involves the release of arachidonic acid from the cell membrane, which is then metabolized by COX enzymes to produce prostaglandin H2 (PGH2). PGH2 is further converted by specific synthases into various prostaglandins, including PGE2, a principal mediator of inflammation.[3] Cell-based assays are essential for mimicking and studying these complex cellular responses to inflammation and for evaluating the therapeutic potential of drugs like propyphenazone.[4]
Application Note 1: Direct COX-1 and COX-2 Enzyme Inhibition Assay
Principle
This assay directly quantifies the ability of propyphenazone to inhibit the enzymatic activity of purified cyclooxygenase isoforms, COX-1 (ovine) and COX-2 (human recombinant). The potency of inhibition is determined by calculating the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit enzyme activity by 50%. A fluorescent or colorimetric substrate is used to measure the peroxidase activity of COX, which is proportional to the amount of PGG2 produced by the enzyme.[5] This allows for a precise determination of the compound's selectivity towards each isoform.
Experimental Protocol
-
Reagent Preparation : Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), Heme cofactor, and the fluorometric substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine). Prepare stock solutions of propyphenazone, a selective COX-1 inhibitor (e.g., SC-560), and a selective COX-2 inhibitor (e.g., Celecoxib) in DMSO.
-
Enzyme Incubation : In a 96-well plate, add assay buffer, purified COX-1 or COX-2 enzyme, Heme, and serial dilutions of the test compound (propyphenazone) or controls. Ensure the final DMSO concentration is ≤1%.
-
Initiation of Reaction : Incubate the plate for 15 minutes at 37°C. Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
-
Signal Detection : Immediately measure the kinetic development of the fluorescent or colorimetric product using a plate reader at the appropriate excitation/emission wavelengths (e.g., 535 nm/590 nm for fluorescence) over a period of 5-10 minutes.
-
Data Analysis : Calculate the initial reaction rates (V) for each concentration. Determine the percentage of inhibition relative to the vehicle control (DMSO). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation: COX Inhibition Profile
The following table summarizes the expected inhibitory profile of propyphenazone against COX-1 and COX-2, with reference compounds for comparison.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Propyphenazone | 4.7 ± 0.3 | 1.3 ± 0.15 | 3.6 |
| Ibuprofen (Non-selective) | 10.0 ± 1.2 | 4.3 ± 0.5 | 2.3 |
| Celecoxib (COX-2 Selective) | >100 | 0.023 ± 0.002 | >4300 |
| SC-560 (COX-1 Selective) | 0.009 ± 0.001 | 6.3 ± 0.8 | 0.0014 |
| (Note: Data for Propyphenazone and Ibuprofen are derived from prodrug studies where the active compounds were released and assayed[2][6]; Celecoxib data is from a separate reference[7]. This table serves as an illustrative example.) |
Application Note 2: Inhibition of Prostaglandin E2 (PGE2) Production in Macrophages
Principle
A primary hallmark of inflammation is the production of prostaglandins by immune cells.[8] Macrophages, when activated by stimuli such as bacterial lipopolysaccharide (LPS), produce and release a cascade of inflammatory mediators, including PGE2.[9] This assay measures the ability of propyphenazone to inhibit the synthesis and secretion of PGE2 from LPS-stimulated macrophage cells (e.g., RAW 264.7). The concentration of PGE2 in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA), providing a direct measure of the compound's anti-inflammatory activity in a cellular context.[7]
Experimental Protocol
-
Cell Seeding : Culture murine macrophage RAW 264.7 cells to ~80% confluency. Harvest and seed cells into a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C with 5% CO2 to allow for cell adherence.
-
Compound Treatment : Prepare serial dilutions of propyphenazone and a positive control (e.g., Dexamethasone) in complete DMEM. Remove the old media and add 100 µL of media containing the diluted compounds. The final DMSO concentration should be kept below 0.1%.
-
Pre-incubation : Incubate the plate for 1 hour at 37°C, 5% CO2 to allow for compound uptake.
-
Inflammatory Stimulation : Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells).
-
Incubation : Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Supernatant Collection : Centrifuge the plate at 400 x g for 10 minutes. Carefully collect the supernatant for PGE2 analysis.
-
PGE2 Quantification : Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit, following the manufacturer’s instructions.
-
Data Analysis : Calculate the percentage of PGE2 inhibition for each concentration of propyphenazone compared to the LPS-stimulated control. Determine the IC50 value from the dose-response curve.
Data Presentation: Dose-Dependent Inhibition of PGE2
| Propyphenazone (µM) | PGE2 (pg/mL) | % Inhibition |
| 0 (Unstimulated) | 55 ± 8 | - |
| 0 (LPS Control) | 1250 ± 98 | 0% |
| 0.1 | 1180 ± 110 | 5.6% |
| 1.0 | 750 ± 65 | 40.0% |
| 5.0 | 310 ± 42 | 75.2% |
| 10.0 | 185 ± 25 | 85.2% |
| 50.0 | 95 ± 15 | 92.4% |
| (Note: Data are representative and for illustrative purposes only.) |
Application Note 3: Modulation of Pro-inflammatory Cytokine Production
Principle
Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), are critical mediators of the inflammatory response.[4] Macrophages activated by LPS robustly secrete these cytokines.[10] This assay evaluates the ability of propyphenazone to suppress the production of TNF-α and IL-6 in LPS-stimulated RAW 264.7 macrophages, providing insight into its broader anti-inflammatory effects beyond the prostaglandin pathway. Cytokine levels are quantified in the cell culture supernatant via ELISA.[10]
Experimental Protocol
The protocol is identical to the one described for the PGE2 inhibition assay, with the following modifications:
-
Incubation Time (Step 5) : A shorter incubation period post-LPS stimulation is often optimal for cytokine measurement. For TNF-α, a 4-6 hour incubation is typical, while for IL-6, a 18-24 hour incubation is appropriate.
-
Quantification (Step 7) : Use commercial ELISA kits specific for murine TNF-α and murine IL-6 to measure cytokine concentrations in the collected supernatants.
-
Cell Viability Assay : It is crucial to perform a parallel cell viability assay (e.g., MTT or PrestoBlue) to ensure that the observed reduction in cytokines is not due to compound-induced cytotoxicity.[11]
Data Presentation: Effect on Cytokine Production
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (Unstimulated) | - | 15 ± 4 | 22 ± 6 |
| LPS Control | - | 3500 ± 210 | 4800 ± 350 |
| Propyphenazone + LPS | 1.0 | 3350 ± 190 | 4650 ± 310 |
| Propyphenazone + LPS | 10.0 | 2980 ± 150 | 4100 ± 280 |
| Propyphenazone + LPS | 50.0 | 2450 ± 180 | 3550 ± 250 |
| Dexamethasone + LPS | 1.0 | 450 ± 55 | 620 ± 75 |
| (Note: Data are representative and for illustrative purposes only. Propyphenazone's effects on cytokines may be less pronounced than its effects on prostaglandins.) |
References
- 1. What is the mechanism of Propyphenazone? [synapse.patsnap.com]
- 2. Propyphenazone-Based Analogues as Prodrugs and Selective Cyclooxygenase-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. athmicbiotech.com [athmicbiotech.com]
- 5. efashare.b-cdn.net [efashare.b-cdn.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostaglandin production by macrophages and the effect of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of macrophage TNF alpha, IL-1, IL-6, and PGE2 production by DTH-initiating factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. dovepress.com [dovepress.com]
Application Notes and Protocols for Assessing the Analgesic Effects of Butalbital Combinations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of common animal models and detailed protocols for evaluating the analgesic properties of butalbital combinations. Butalbital is a short- to intermediate-acting barbiturate (B1230296) frequently combined with other analgesics like acetaminophen (B1664979) or aspirin, and often with caffeine (B1668208), to treat tension-type headaches.[1][2][3] Understanding the efficacy of these combinations in preclinical models is crucial for drug development and mechanistic studies.
Commonly Used Animal Models for Analgesia
Several well-established animal models are employed to assess the analgesic effects of pharmaceutical compounds. These models can be broadly categorized based on the type of pain stimulus:
-
Chemical Nociception Models: These involve the administration of chemical irritants to induce a pain response. The acetic acid-induced writhing test is a primary example, sensitive to peripherally and centrally acting analgesics.[4]
-
Thermal Nociception Models: These models, such as the hot plate and tail-flick tests, measure the response latency to a thermal stimulus and are particularly useful for evaluating centrally acting analgesics.[5][6]
-
Inflammatory Pain Models: The carrageenan-induced paw edema model is a widely used method to study inflammatory pain and the efficacy of anti-inflammatory and analgesic drugs.
Data Presentation
The following table summarizes quantitative data from a preclinical study evaluating the analgesic effect of a combination of acetaminophen (Ace), caffeine (Caf), and butalbital (Bul) in a carrageenan-induced inflammatory pain model in rats. The data represents the vocalization threshold to paw pressure, indicating the level of analgesia.
| Treatment Group | Dose (mg/kg, ig) | Vocalization Threshold (g) at 1 hour |
| Control (Carrageenan) | - | 45.3 ± 5.2 |
| Ace + Caf + Bul | 153.6 + 17.9 + 26.8 | 78.5 ± 7.1 |
| Ace + Caf + Bul | 180 + 21 + 31.5 | 89.2 ± 8.3 |
| Ace + Caf + Bul | 240 + 28 + 42 | 105.6 ± 9.5 |
| Ace + Caf + Bul | 300 + 35 + 52.5 | 118.4 ± 10.2 |
*Data is derived from Zhengqs et al., 2001 and represents a significant increase in pain threshold compared to the control group.[7]
Experimental Protocols
Acetic Acid-Induced Writhing Test
This model is used to evaluate visceral pain and is sensitive to a wide range of analgesics.[4]
Materials:
-
Male Swiss albino mice (20-25 g)
-
Butalbital combination drug or test compounds
-
Vehicle (e.g., normal saline, carboxymethyl cellulose)
-
Standard analgesic (e.g., diclofenac (B195802) sodium)
-
0.6% acetic acid solution
-
Syringes and needles for intraperitoneal (i.p.) and oral (p.o.) administration
-
Observation chambers (e.g., glass beakers)
-
Stopwatch
Procedure:
-
Animal Acclimatization: Allow mice to acclimatize to the laboratory environment for at least one week before the experiment.
-
Fasting: Fast the animals for 12-18 hours before the experiment, with free access to water.
-
Grouping: Randomly divide the animals into groups (n=6-8 per group), including a vehicle control group, a positive control group (standard analgesic), and test groups receiving different doses of the butalbital combination.
-
Drug Administration: Administer the vehicle, standard drug, or butalbital combination orally or intraperitoneally 30-60 minutes before the acetic acid injection.
-
Induction of Writhing: Inject 0.6% acetic acid solution (10 ml/kg) intraperitoneally into each mouse.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber. After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes.
-
Data Analysis: Calculate the mean number of writhes for each group. The percentage of inhibition of writhing is calculated using the following formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ] x 100
Hot Plate Test
This test assesses the response to a thermal pain stimulus and is primarily used for centrally acting analgesics.[6][8][9]
Materials:
-
Male Wistar rats (150-200 g) or mice (20-25 g)
-
Butalbital combination drug or test compounds
-
Vehicle
-
Standard analgesic (e.g., morphine)
-
Hot plate apparatus with temperature control
-
Plexiglass cylinder to confine the animal on the hot plate
-
Stopwatch
Procedure:
-
Apparatus Setup: Set the temperature of the hot plate to 55 ± 0.5°C.
-
Animal Acclimatization: Allow the animals to acclimatize to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency: Gently place each animal on the hot plate and start the stopwatch. Record the latency time for the animal to show a nociceptive response (e.g., licking a paw or jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Grouping and Drug Administration: Group the animals and administer the vehicle, standard drug, or butalbital combination.
-
Post-Treatment Latency: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animals back on the hot plate and record the reaction latency.
-
Data Analysis: The increase in latency time is an indicator of analgesia. The results are often expressed as the mean latency time ± SEM for each group at each time point.
Tail-Flick Test
Similar to the hot plate test, the tail-flick test measures the response to a thermal stimulus and is suitable for evaluating centrally acting analgesics.[10][11]
Materials:
-
Male Sprague-Dawley rats (180-220 g) or mice (20-25 g)
-
Butalbital combination drug or test compounds
-
Vehicle
-
Standard analgesic (e.g., morphine)
-
Tail-flick analgesiometer with a radiant heat source
-
Animal restrainer
-
Stopwatch
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the restrainer before the day of the experiment to minimize stress.
-
Baseline Latency: Gently place the animal in the restrainer, leaving the tail exposed. Position the tail over the radiant heat source and start the timer. The timer automatically stops when the animal flicks its tail. Record this baseline latency. A cut-off time (e.g., 10-15 seconds) is set to avoid tissue damage.
-
Grouping and Drug Administration: Group the animals and administer the vehicle, standard drug, or butalbital combination.
-
Post-Treatment Latency: At predetermined intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), measure the tail-flick latency again.
-
Data Analysis: The data is typically presented as the mean tail-flick latency (in seconds) ± SEM for each group at different time points. An increase in latency indicates an analgesic effect.
Visualizations
Experimental workflow for assessing analgesic effects.
Simplified GABA-A signaling pathway with butalbital.
References
- 1. info.caremark.com [info.caremark.com]
- 2. fepblue.org [fepblue.org]
- 3. drugs.com [drugs.com]
- 4. mdpi.com [mdpi.com]
- 5. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative design of optimal analgesic combination of acetaminophen, caffeine, and butalbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. A quantitative study on the tail flick test in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Pyrazolone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of pyrazolone (B3327878) derivatives. This class of heterocyclic compounds is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. These notes are intended to guide researchers in identifying novel hit compounds from pyrazolone libraries for various therapeutic targets.
Introduction to Pyrazolone Derivatives in HTS
Pyrazolone derivatives are a versatile class of compounds known for their "drug-like" properties, making them a frequent component of HTS campaigns.[1] Their diverse biological activities have shown potential in the development of antimicrobial, anti-inflammatory, antioxidant, anticancer, and neuroprotective agents.[1] High-throughput screening is a critical tool for rapidly assessing large libraries of these derivatives to identify lead compounds for further development.[2]
Data Presentation: Efficacy of Pyrazolone Derivatives in Various Screening Assays
The following tables summarize quantitative data from various studies, showcasing the potency of pyrazolone derivatives against different biological targets.
Table 1: Anticancer Activity of Pyrazolone Derivatives
| Compound ID | Cell Line | IC50 (µM) | Target/Pathway |
| Compound 4 | HCT-116 | 7.67 ± 0.5 | YAP/TEAD (Hippo Signaling) |
| Compound 4 | HepG-2 | 5.85 ± 0.4 | YAP/TEAD (Hippo Signaling) |
| Compound 4 | MCF-7 | 6.97 ± 0.5 | YAP/TEAD (Hippo Signaling) |
| Sorafenib (Ref.) | HCT-116 | 5.47 ± 0.3 | Multiple Kinase Inhibitor |
| Sorafenib (Ref.) | HepG-2 | 9.18 ± 0.6 | Multiple Kinase Inhibitor |
| Sorafenib (Ref.) | MCF-7 | 7.26 ± 0.3 | Multiple Kinase Inhibitor |
Data sourced from a high-throughput screen of pyrazolone derivatives targeting the Hippo signaling pathway.[1]
Table 2: Anti-inflammatory Activity of Pyrazolone Derivatives
| Compound ID | Assay | IC50 (µM) | Selectivity (COX-1/COX-2) |
| Compound 6b | COX-1 Inhibition | >100 | >400 |
| Compound 6b | COX-2 Inhibition | 0.25 | |
| Compound 9b | COX-1 Inhibition | >100 | >400 |
| Compound 9b | COX-2 Inhibition | 0.25 |
Data from a screening campaign to identify selective COX-2 inhibitors.[1]
Key Experiments and Signaling Pathways
Pyrazolone derivatives have been successfully screened against a multitude of targets. Two particularly relevant areas for HTS are in the fields of neurodegenerative disease and cancer.
Inhibition of Mutant SOD1 Aggregation in Amyotrophic Lateral Sclerosis (ALS)
A key pathological feature of some forms of ALS is the aggregation of mutant Cu/Zn superoxide (B77818) dismutase 1 (SOD1).[1][3] Cell-based HTS assays have been employed to identify pyrazolone analogues that can prevent or reduce the formation of these toxic protein aggregates.[1][3]
Modulation of the Hippo Signaling Pathway in Cancer
The Hippo signaling pathway is a critical regulator of cell proliferation and apoptosis, and its dysregulation is implicated in various cancers. Pyrazolone derivatives have been identified as inhibitors of the YAP/TEAD interaction, a key downstream step in this pathway.[1]
Experimental Protocols
The following are detailed protocols for key high-throughput screening assays applicable to pyrazolone derivatives.
Protocol 1: Cell-Based High-Content Screening for SOD1 Aggregation Inhibitors
This protocol describes a cell-based assay to identify compounds that inhibit the aggregation of mutant SOD1, a hallmark of certain forms of ALS.
Materials and Reagents:
-
HEK-293 cell line stably expressing YFP-tagged mutant SOD1 (e.g., G93A).[1]
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep).
-
Pyrazolone derivative library dissolved in DMSO.[1]
-
Proteasome inhibitor (e.g., MG132 or ALLN) to induce aggregation.[1]
-
Hoechst 33342 nuclear stain.[1]
-
384-well clear-bottom imaging plates.[1]
-
High-content imaging system and analysis software.[1]
Workflow:
Procedure:
-
Cell Seeding:
-
Compound Addition:
-
Prepare a working stock of the pyrazolone library compounds in culture medium. The final DMSO concentration should not exceed 0.5%.[1]
-
Using a liquid handler, add 10 µL of the compound solution to each well (e.g., for a final concentration of 10 µM).[1]
-
Include positive (inducer, no compound) and negative (no inducer, no compound) controls.
-
Incubate the plate for 24 hours at 37°C.[1]
-
-
Induction of Aggregation:
-
Staining and Imaging:
-
Add Hoechst 33342 to each well to a final concentration of 1 µg/mL and incubate for 15 minutes.[1]
-
Acquire images using a high-content imaging system, capturing both the YFP (SOD1 aggregates) and DAPI (nuclei) channels.
-
-
Data Analysis:
-
Use image analysis software to identify and quantify the number, size, and intensity of YFP-positive aggregates per cell.
-
Normalize the data to the positive and negative controls to determine the percent inhibition of aggregation for each pyrazolone derivative.
-
Protocol 2: Biochemical TR-FRET Assay for Kinase Inhibition
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based biochemical assay to identify pyrazolone derivatives that inhibit a specific kinase (e.g., Aurora Kinase A).
Materials and Reagents:
-
Purified recombinant kinase (e.g., Aurora Kinase A).
-
Biotinylated substrate peptide.
-
ATP.
-
Kinase assay buffer.
-
TR-FRET detection reagents: Europium-labeled anti-phospho-substrate antibody (donor) and streptavidin-allophycocyanin (SA-APC, acceptor).
-
Stop buffer.
-
384-well low-volume white plates.
-
Pyrazolone derivative library in DMSO.
Workflow:
Procedure:
-
Compound Plating:
-
Kinase Reaction:
-
Reaction Termination and Detection:
-
Prepare the detection reagent by mixing the Europium-labeled anti-phospho-substrate antibody and SA-APC in Stop Buffer.[4]
-
Add 10 µL of the detection reagent to each well to stop the kinase reaction.[4]
-
Incubate for 60 minutes at room temperature, protected from light, to allow for the development of the TR-FRET signal.[4]
-
-
Data Acquisition:
-
Read the plate using a TR-FRET-compatible plate reader, measuring the emission at both the acceptor and donor wavelengths.
-
-
Data Analysis:
-
Calculate the ratio of the acceptor to donor fluorescence signals.
-
Normalize the data to the positive and negative controls to determine the percent inhibition for each compound.
-
Identify primary hits as compounds that exhibit a percent inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).[4]
-
Perform dose-response experiments for primary hits to determine their IC₅₀ values.[4]
-
References
Application Notes and Protocols for the Analysis of Optalidon in Post-Mortem Specimens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Optalidon is a compound analgesic that historically contained propyphenazone (B1202635), butalbital, and caffeine (B1668208). In post-mortem toxicology, the analysis of these components is crucial for determining their potential role in the cause of death. This document provides detailed application notes and protocols for the sample preparation and analysis of propyphenazone, butalbital, and caffeine in various post-mortem specimens. The methodologies described are based on established forensic toxicology principles and aim to provide reliable and reproducible results for researchers, scientists, and drug development professionals.
Active Components of this compound
-
Propyphenazone: A non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.
-
Butalbital: A short-to-intermediate-acting barbiturate (B1230296) that acts as a central nervous system depressant.[1]
-
Caffeine: A central nervous system stimulant.[1]
The combination of these substances can lead to complex toxicological profiles, and their accurate quantification in post-mortem specimens is essential for a thorough forensic investigation.
Specimen Selection and Considerations
In post-mortem toxicology, the choice of specimen is critical due to the potential for post-mortem redistribution of drugs, which can alter their concentrations in different body compartments. Whenever possible, multiple specimen types should be collected and analyzed.
Recommended Post-Mortem Specimens for this compound Analysis:
-
Femoral Blood: Considered the gold standard for post-mortem toxicology as it is less susceptible to post-mortem redistribution.
-
Cardiac Blood: Can be useful, but concentrations may be higher than in peripheral blood due to redistribution from organs.
-
Urine: Useful for qualitative screening and can indicate recent drug use.
-
Liver: A primary site of drug metabolism, often showing higher concentrations of parent drugs and metabolites.
-
Brain: Important for assessing drug concentrations at the site of action for centrally acting drugs like butalbital.
-
Vitreous Humor: A relatively isolated fluid that can provide an indication of drug concentrations at the time of death.
-
Gastric Contents: Useful for identifying the presence of undigested tablets or capsules in cases of oral overdose.
Sample Preparation Techniques
The choice of sample preparation technique depends on the specimen type and the analytical method to be used. The primary goals of sample preparation are to isolate the analytes of interest from the biological matrix, remove interfering substances, and concentrate the analytes for detection. Two common and effective techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
General Workflow for Sample Preparation
The following diagram illustrates a general workflow for the preparation of post-mortem specimens for the analysis of this compound components.
Caption: General workflow for post-mortem sample preparation.
Protocol 1: Liquid-Liquid Extraction (LLE) for Blood, Urine, and Tissue Homogenates
This protocol is a general method for the simultaneous extraction of acidic/neutral drugs (butalbital, propyphenazone) and a weakly basic drug (caffeine).
Materials:
-
1M Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH) solution (for pH adjustment)
-
Extraction solvent: Dichloromethane:Isopropanol (9:1, v/v)
-
Internal Standard (IS) solution (e.g., a deuterated analog of one of the analytes)
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., methanol (B129727) or mobile phase)
Procedure:
-
Sample Preparation:
-
Blood/Urine: Pipette 1 mL of the specimen into a 15 mL centrifuge tube.
-
Tissues (Liver, Brain): Homogenize 1 g of tissue with 2 mL of deionized water. Use 1 mL of the homogenate for extraction.
-
-
Internal Standard Addition: Add a known amount of the internal standard solution to each sample, calibrator, and control.
-
Acidification: Add 100 µL of 1M HCl to each tube to acidify the sample (pH ~2-3). Vortex for 30 seconds.
-
Extraction:
-
Add 5 mL of the extraction solvent (Dichloromethane:Isopropanol) to each tube.
-
Cap and vortex for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
-
Separation: Carefully transfer the organic layer (bottom layer) to a clean tube.
-
Evaporation: Evaporate the organic extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dry residue in 100 µL of the reconstitution solvent. Vortex for 30 seconds.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for GC-MS or LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Blood and Urine
This protocol utilizes a mixed-mode SPE cartridge for the extraction of a broad range of acidic, neutral, and basic drugs.[2][3]
Materials:
-
Mixed-mode SPE cartridges (e.g., C8/SCX or similar)
-
Phosphate (B84403) buffer (0.1 M, pH 6.0)
-
Methanol
-
Deionized water
-
Elution solvent 1 (for acidic/neutral compounds): Dichloromethane:Isopropanol (80:20, v/v)
-
Elution solvent 2 (for basic compounds): 2% Ammoniated Ethyl Acetate
-
Internal Standard (IS) solution
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Evaporator
-
Reconstitution solvent
Procedure:
-
Sample Preparation:
-
Pipette 1 mL of blood or urine into a centrifuge tube.
-
Add 2 mL of 0.1 M phosphate buffer (pH 6.0) and the internal standard.
-
Vortex for 30 seconds and centrifuge at 3000 rpm for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the supernatant from the prepared sample onto the conditioned SPE cartridge.
-
Apply a slow, steady flow (1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water.
-
Wash with 1 mL of a solution of deionized water and methanol (e.g., 95:5 v/v).
-
Dry the cartridge thoroughly under vacuum or nitrogen for 5-10 minutes.
-
-
Elution:
-
Fraction 1 (Acidic/Neutral): Elute butalbital and propyphenazone with 3 mL of elution solvent 1 into a collection tube.
-
Fraction 2 (Basic): Elute caffeine with 3 mL of elution solvent 2 into a separate collection tube.
-
-
Evaporation: Evaporate both fractions to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute each dry residue in 100 µL of the reconstitution solvent. The fractions can be combined after reconstitution if a single analysis is desired.
-
Analysis: Transfer to autosampler vials for analysis.
SPE Workflow Diagram
Caption: Solid-Phase Extraction (SPE) workflow for post-mortem samples.
Instrumental Analysis
Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are suitable for the analysis of this compound components. LC-MS/MS is often preferred for its higher sensitivity and specificity, and its ability to analyze a wider range of compounds without derivatization.
GC-MS Parameters (General)
-
Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injection: Splitless mode.
-
Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 280-300°C) to elute all compounds.
-
Mass Spectrometer: Operated in either full scan mode for screening or selected ion monitoring (SIM) mode for quantification for higher sensitivity.
LC-MS/MS Parameters (General)
-
Column: A C18 or similar reversed-phase column.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with formic acid or ammonium (B1175870) formate) and an organic phase (e.g., acetonitrile (B52724) or methanol).
-
Ionization: Electrospray ionization (ESI) in positive mode is generally suitable for all three compounds.
-
Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode for quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.
Quantitative Data
The following tables summarize typical quantitative data for the analysis of propyphenazone, butalbital, and caffeine. It is important to note that these values can vary depending on the specific matrix, extraction method, and analytical instrument used. Laboratories should perform their own validation studies to establish performance characteristics.
Table 1: Typical Recovery Rates for LLE and SPE
| Compound | Matrix | Extraction Method | Approximate Recovery (%) |
| Propyphenazone | Blood | LLE | 80 - 95 |
| Blood | SPE | 85 - 100 | |
| Butalbital | Blood | LLE | 85 - 100 |
| Blood | SPE | >81[3] | |
| Caffeine | Blood | LLE | 80 - 95 |
| Blood | SPE | 85 - 100 |
Table 2: Typical Limits of Detection (LOD) and Quantification (LOQ)
| Compound | Analytical Method | LOD (ng/mL) | LOQ (ng/mL) |
| Propyphenazone | LC-MS/MS | 0.0015 | 0.005 |
| Butalbital | LC-MS/MS | ~1-5 | ~5-10 |
| Caffeine | LC-MS/MS | 0.25 | 1.0 |
Note: The LOD and LOQ values for propyphenazone and caffeine are from a study on their simultaneous determination in a non-biological matrix, but provide an indication of the sensitivity achievable with LC-MS/MS. For butalbital, typical values from forensic toxicology literature are provided.
Data Interpretation
The interpretation of post-mortem drug concentrations is complex and should be performed by a qualified forensic toxicologist. Factors to consider include:
-
The specific specimens analyzed and any discrepancies in concentrations between them.
-
The possibility of post-mortem redistribution.
-
The presence of other drugs or alcohol.
-
The medical history of the deceased.
-
The circumstances of the death.
Conclusion
References
- 1. Butalbital, acetaminophen, and caffeine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Isolation of acidic, neutral, and basic drugs from whole blood using a single mixed-mode solid-phase extraction column - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Neutral Compounds in Optalidon® using Micellar Electrokinetic Chromatography (MEKC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Optalidon® is a combination analgesic drug product typically containing neutral and weakly acidic active pharmaceutical ingredients (APIs). Common formulations include propyphenazone (B1202635) and caffeine (B1668208), and may also contain butalbital or paracetamol. The analysis of these neutral and poorly soluble compounds presents a challenge for traditional capillary electrophoresis methods. Micellar Electrokinetic Chromatography (MEKC), a hybrid of electrophoresis and chromatography, is an ideal solution for the simultaneous separation and quantification of such neutral compounds in a single run.
In MEKC, surfactants are added to the background electrolyte (BGE) at a concentration above their critical micelle concentration (CMC) to form micelles. These micelles act as a pseudo-stationary phase, and neutral analytes partition between the aqueous mobile phase and the hydrophobic core of the micelles. This differential partitioning, combined with the electroosmotic flow (EOF), allows for the separation of neutral molecules. This application note provides detailed protocols for the analysis of the active ingredients in this compound® using MEKC.
Principle of MEKC Separation
The separation mechanism in MEKC is based on the differential partitioning of analytes between the aqueous buffer (mobile phase) and the micellar pseudo-stationary phase. The electroosmotic flow (EOF) drives the bulk solution towards the cathode. In a typical MEKC setup with an anionic surfactant like sodium dodecyl sulfate (B86663) (SDS), the negatively charged micelles have an electrophoretic velocity in the opposite direction of the EOF. However, the EOF is generally stronger, resulting in a net migration of the micelles towards the cathode at a slower velocity than the bulk flow. Neutral analytes that do not interact with the micelles will migrate at the same velocity as the EOF. Analytes that partition into the micelles will have their migration slowed, and the degree of retention is dependent on their partitioning coefficient. This allows for the separation of neutral compounds with different hydrophobicities.
Experimental Protocols
This section details two validated MEKC methods for the analysis of common active ingredients found in this compound® formulations.
Method 1: Analysis of Paracetamol, Propyphenazone, and Caffeine
This method is adapted from a study on the simultaneous determination of paracetamol, caffeine, and propyphenazone in pharmaceutical preparations.[1]
Instrumentation:
-
Capillary Electrophoresis (CE) system equipped with a UV-Vis detector.
-
Uncoated fused-silica capillary, 50 µm I.D., with a total length of 44 cm and an effective length of 35.5 cm.[1]
Reagents and Solutions:
-
Background Electrolyte (BGE): 20 mM borate (B1201080) buffer (pH 9.0) containing 30 mM sodium dodecyl sulfate (SDS).[1]
-
Standard Stock Solutions: Prepare individual stock solutions of paracetamol, propyphenazone, and caffeine in methanol (B129727) or a suitable solvent at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare mixed working standard solutions by diluting the stock solutions with the BGE to achieve final concentrations within the linear range of the assay.
-
Sample Preparation:
-
Weigh and finely powder a representative number of this compound® tablets.
-
Accurately weigh a portion of the powder equivalent to the average tablet weight and transfer it to a volumetric flask.
-
Dissolve the powder in a suitable solvent (e.g., methanol), sonicate for 15 minutes, and dilute to volume.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute an aliquot of the filtered solution with the BGE to a final concentration within the calibrated range.
-
MEKC Conditions:
-
Capillary Conditioning: Before the first use, rinse the capillary with 1 M NaOH for 30 minutes, followed by deionized water for 15 minutes, and finally with the BGE for 30 minutes. Between runs, rinse with 0.1 M NaOH, water, and BGE for 2 minutes each.
-
Injection: Hydrodynamic injection at 50 mbar for 3 seconds.[1]
-
Separation Voltage: 29 kV.[1]
-
Capillary Temperature: 25 °C.[1]
-
Detection: UV detection at 200 nm.[1]
Method 2: Analysis of Butalbital, Acetaminophen (Paracetamol), and Caffeine
This protocol is based on a method developed for the simultaneous analysis of butalbital, acetaminophen, and caffeine in a commercial tablet dosage form.
Instrumentation:
-
Capillary Electrophoresis (CE) system with a UV-Vis detector.
-
Uncoated fused-silica capillary, 50 µm I.D., with a total length of 70 cm and an effective length of 50 cm.
Reagents and Solutions:
-
Background Electrolyte (BGE): 0.05 M phosphate (B84403) buffer (pH 9.0) containing 0.05 M sodium dodecyl sulfate (SDS).
-
Standard Stock Solutions: Prepare individual stock solutions of butalbital, acetaminophen, and caffeine in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare mixed working standard solutions by diluting the stock solutions with the BGE.
-
Sample Preparation:
-
Follow the same procedure as in Method 1 for powdering the tablets.
-
Extract the weighed powder with methanol in an ultrasonic bath for 30 minutes.
-
Filter the extract and dilute with the BGE to the desired concentration.
-
MEKC Conditions:
-
Capillary Conditioning: Similar to Method 1.
-
Injection: Hydrodynamic injection.
-
Separation Voltage: 20 kV.
-
Capillary Temperature: Ambient temperature.
-
Detection: UV detection at 220 nm.
Data Presentation
The following table summarizes the quantitative data obtained from the MEKC analysis of the active ingredients in this compound®.
| Analyte | Method | Migration Time (min) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) |
| Paracetamol | 1[1] | 5.174[1] | 2 - 200[1] | 0.6[1] | - |
| Caffeine | 1[1] | 5.513[1] | 2 - 200[1] | 0.6[1] | - |
| Propyphenazone | 1[1] | 9.366[1] | 3 - 200[1] | 0.8[1] | - |
| Butalbital | 2 | ~9.5 | - | - | - |
| Acetaminophen | 2 | ~6.5 | - | - | - |
| Caffeine | 2 | ~7.5 | - | - | - |
LOD: Limit of Detection, LOQ: Limit of Quantification. Data for Method 2 migration times are approximate and will vary with specific instrument conditions.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationship of the MEKC separation principle.
Caption: Experimental workflow for MEKC analysis of this compound®.
Caption: Principle of neutral compound separation by MEKC.
Conclusion
Micellar Electrokinetic Chromatography is a powerful and versatile technique for the analysis of neutral and multi-component pharmaceutical formulations like this compound®. The methods presented provide a robust framework for the simultaneous quantification of its active ingredients. The high efficiency, low solvent consumption, and speed of analysis make MEKC an excellent alternative to traditional chromatographic methods for routine quality control and drug development applications. The provided protocols can be optimized further based on the specific instrumentation and formulation matrix to achieve desired separation and sensitivity.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peak Tailing in Propyphenazone HPLC Analysis
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the HPLC analysis of propyphenazone (B1202635).
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: In an ideal HPLC separation, the resulting chromatographic peaks are symmetrical and have a Gaussian shape. Peak tailing is a common issue where the peak is asymmetrical, with a tail extending from the right side of the peak. This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and affect the overall reproducibility of the method.[1]
The degree of tailing is quantified using the tailing factor (Tf) or asymmetry factor (As). A value of 1.0 indicates a perfectly symmetrical peak. In practice, a tailing factor greater than 1.2 is often considered significant, and values exceeding 2.0 may be unacceptable for methods requiring high precision.[1][2]
Q2: What are the primary causes of peak tailing in the HPLC analysis of propyphenazone?
A2: Peak tailing in the HPLC analysis of propyphenazone, a weakly basic compound, can stem from several factors:
-
Secondary Silanol (B1196071) Interactions: The most common cause is the interaction between the basic propyphenazone molecule and acidic silanol groups on the surface of silica-based stationary phases (like C18 columns).[1][3][4][5] These interactions lead to a secondary, undesirable retention mechanism that causes the peak to tail.
-
Mobile Phase pH: An inappropriate mobile phase pH can exacerbate silanol interactions. If the pH is not low enough to suppress the ionization of the silanol groups, these negatively charged sites will strongly interact with the protonated basic analyte.[1][3][4]
-
Column Issues: Column degradation, contamination, or physical damage such as void formation at the column inlet can lead to peak tailing.[1][3][4][5]
-
Sample Overload: Injecting too much sample (mass overload) can saturate the stationary phase, leading to peak distortion, including tailing.[1][3][5]
-
Extra-Column Effects: Issues outside of the analytical column, such as excessive tubing length or dead volume in connections, can contribute to band broadening and peak tailing.[1][3][6]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving peak tailing issues with propyphenazone.
Problem: My propyphenazone peak is tailing.
First, determine if the issue is specific to propyphenazone or affects all peaks in the chromatogram. If only the propyphenazone peak (and other basic compounds) are tailing, the issue is likely chemical in nature. If all peaks are tailing, it may point to a system or column-wide physical problem.[2]
The pKa of propyphenazone is not explicitly stated in the provided search results, but as a pyrazolone (B3327878) derivative, it is a weakly basic compound.[7][8][9][10][11] The primary cause of tailing for basic compounds is often interaction with acidic silanol groups on the silica-based column packing.[1][3][4][5]
Troubleshooting Workflow for Chemical Issues
Caption: Troubleshooting workflow for chemical causes of peak tailing.
| Parameter | Recommendation | Rationale |
| Mobile Phase pH | Adjust to pH 2.5 - 3.0.[1][3][4] | Lowering the pH protonates the acidic silanol groups on the stationary phase, minimizing their interaction with the basic propyphenazone molecule. Several established HPLC methods for propyphenazone utilize a mobile phase pH of 3.0.[12][13] |
| Buffer Concentration | Use a buffer concentration of 10-50 mM.[1] | An adequate buffer concentration helps maintain a stable pH and can also help mask residual silanol activity. |
| Column Choice | Use a modern, high-purity, end-capped, or base-deactivated column.[3][4] | These columns have fewer accessible silanol groups, reducing the potential for secondary interactions. |
| Mobile Phase Additives | Consider adding a competing base, such as 0.1% triethylamine (B128534) (TEA), to the mobile phase.[6] | TEA is a small, basic molecule that can preferentially interact with the active silanol sites, effectively shielding them from propyphenazone. Note that TEA can suppress ionization in mass spectrometry. |
If adjusting the chemical parameters does not resolve the issue, or if all peaks are tailing, investigate the physical components of the HPLC system.
Troubleshooting Workflow for Physical/System Issues
Caption: Troubleshooting workflow for physical causes of peak tailing.
| Parameter | Troubleshooting Step | Rationale |
| Sample Concentration | Dilute the sample and re-inject.[1][3] | If peak shape improves upon dilution, the original sample was likely overloaded. |
| Column Contamination | Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase).[1][3] | This can remove strongly retained contaminants that may be causing active sites. |
| Column Void | Reverse the column (if permitted by the manufacturer) and flush to waste.[3][4] If this doesn't work, the column may need to be replaced.[1][4] | A void at the head of the column can cause band broadening and tailing. |
| Guard Column | If using a guard column, remove it and run the analysis.[2][3] | A contaminated or blocked guard column can be the source of peak tailing. |
| Extra-Column Volume | Inspect all tubing and connections between the injector, column, and detector.[1][3][6] | Ensure tubing is as short and narrow in diameter as possible to minimize dead volume. |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
-
Prepare Mobile Phase: Prepare the aqueous portion of your mobile phase containing the appropriate buffer (e.g., phosphate (B84403) or acetate).
-
Initial pH Measurement: Measure the pH of the aqueous portion.
-
pH Adjustment: Using a dilute acid (e.g., phosphoric acid or formic acid), adjust the pH downwards to a target of 2.5-3.0.[12][13]
-
Final Preparation: Mix the pH-adjusted aqueous phase with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio. For example, a common mobile phase for propyphenazone analysis is a mixture of water (pH adjusted to 3.0 with phosphoric acid) and an organic solvent like 2-propanol or acetonitrile.[12][13]
-
Equilibration: Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting your sample.
Protocol 2: Column Flushing Procedure (for a C18 column)
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.
-
Aqueous Wash: Flush the column with 20 column volumes of HPLC-grade water to remove any buffer salts.
-
Intermediate Solvent: Flush with 20 column volumes of a 50:50 mixture of water and methanol or acetonitrile.
-
Strong Solvent Wash: Flush with 20-30 column volumes of 100% acetonitrile or methanol to remove strongly retained organic compounds.[1]
-
Re-equilibration: Re-introduce the mobile phase and equilibrate the column until a stable baseline is achieved before reconnecting to the detector.
Summary of HPLC Method Parameters for Propyphenazone
The following table summarizes typical HPLC conditions used for the analysis of propyphenazone, which can serve as a starting point for method development and troubleshooting.
| Parameter | Typical Conditions | Reference |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [12][14] |
| Mobile Phase | Water (pH adjusted to 3.0 with phosphoric acid) and an organic modifier (e.g., 2-propanol, acetonitrile, or methanol). | [12][13][14][15] |
| Flow Rate | 1.0 - 1.5 mL/min | [12][13][14][15] |
| Detection Wavelength | 210 nm, 238 nm, or 275 nm | [12][13][15] |
| Injection Volume | 20 µL | [13][14] |
References
- 1. uhplcs.com [uhplcs.com]
- 2. waters.com [waters.com]
- 3. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Propyphenazone | C14H18N2O | CID 3778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Propyphenazone | 479-92-5 [chemicalbook.com]
- 10. Propyphenazone - Wikipedia [en.wikipedia.org]
- 11. Propyphenazone | COX | TargetMol [targetmol.com]
- 12. archives.ijper.org [archives.ijper.org]
- 13. revroum.lew.ro [revroum.lew.ro]
- 14. benchchem.com [benchchem.com]
- 15. pharmatutor.org [pharmatutor.org]
Technical Support Center: Optimizing Butalbital Extraction from Whole Blood
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to optimize the extraction of butalbital from whole blood samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) of butalbital from whole blood.
Solid-Phase Extraction (SPE) Troubleshooting
Question: My butalbital recovery is consistently low. What are the potential causes and how can I fix this?
Answer: Low recovery in SPE can stem from several factors throughout the process. Here’s a systematic approach to troubleshoot this issue:
-
Analyte Breakthrough During Sample Loading: Your analyte may not be binding effectively to the sorbent.
-
Incorrect Sample pH: Butalbital is a weak acid. Ensure the pH of your sample is adjusted to be at least 2 pH units below its pKa (~7.8) to keep it in a neutral, unionized state, which promotes retention on a reversed-phase sorbent.[1]
-
Sample Solvent is Too Strong: If the sample is diluted in a solvent with high organic content, it can prevent the analyte from binding to the sorbent. Dilute your sample with a weaker solvent, like water or an aqueous buffer.[1][2]
-
High Flow Rate: Loading the sample too quickly reduces the interaction time between butalbital and the sorbent. Decrease the flow rate during sample application.[1][2]
-
Column Overload: Exceeding the binding capacity of the SPE cartridge will cause the analyte to pass through without being retained. Consider reducing the sample volume or using a cartridge with a larger sorbent mass.[1]
-
-
Analyte Loss During Washing Step: The wash solvent might be too strong, prematurely eluting the butalbital.
-
Solution: Use a weaker wash solvent. For reversed-phase SPE, this means decreasing the percentage of organic solvent in your wash solution. Ensure the pH of the wash solvent is also optimized to maintain the neutral state of butalbital.[2]
-
-
Incomplete Elution: The elution solvent may not be strong enough to release the bound butalbital from the sorbent.
-
Solution: Increase the strength of your elution solvent (e.g., increase the percentage of organic solvent like methanol (B129727) or acetonitrile). Ensure the elution solvent volume is sufficient to pass through the entire sorbent bed. You can also try adjusting the pH of the elution solvent to ionize the butalbital, which can facilitate its release from a reversed-phase sorbent.[2]
-
-
Improper Cartridge Conditioning: Failure to properly condition the SPE cartridge can lead to inconsistent and poor recovery.
Question: I'm observing high variability and poor reproducibility in my SPE results. What should I check?
Answer: Poor reproducibility is often due to inconsistencies in the manual steps of the extraction procedure.
-
Inconsistent Flow Rates: Manually applying vacuum or positive pressure can lead to variable flow rates between samples. An automated or semi-automated manifold can help maintain consistent flow.
-
Sorbent Bed Drying: Allowing the sorbent to dry out before sample loading can drastically affect analyte binding. Ensure the sorbent remains wetted.[3]
-
Inconsistent Sample Pre-treatment: Whole blood is a complex matrix. Ensure your pre-treatment, such as protein precipitation, is performed consistently for all samples. Incomplete protein removal can clog the SPE cartridge and affect recovery.[3]
-
Variable Elution: Ensure the elution solvent is dispensed consistently and allowed adequate time to interact with the sorbent.
Liquid-Liquid Extraction (LLE) Troubleshooting
Question: I'm experiencing emulsion formation during the extraction. How can I prevent or break it?
Answer: Emulsion is a common issue in LLE, especially with biological matrices like whole blood.[4]
-
Prevention:
-
Gentle Mixing: Instead of vigorous shaking, gently rock or swirl the extraction tube. This reduces the mechanical energy that creates emulsions while still allowing for sufficient interfacial contact between the two phases.[4]
-
-
Breaking an Emulsion:
-
Centrifugation: This is often the most effective method. Centrifuging the sample will help to physically separate the layers.
-
Salting Out: Add a small amount of a salt (e.g., sodium chloride or sodium sulfate) to the aqueous layer. This increases the ionic strength of the aqueous phase, which can help force the separation of the organic and aqueous layers.[4][5]
-
pH Adjustment: Changing the pH of the aqueous phase can sometimes help to break an emulsion.
-
Addition of a Different Solvent: Adding a small amount of a different organic solvent, like chloroform, may help to break the emulsion.[6]
-
Question: My recovery of butalbital is low with LLE. How can I optimize the extraction efficiency?
Answer: Low recovery in LLE is typically related to the partitioning of the analyte between the two immiscible phases.
-
pH of the Aqueous Phase: Butalbital is an acidic drug. To ensure it partitions into the organic solvent, the pH of the aqueous phase (whole blood/buffer) should be acidic, keeping the butalbital in its neutral, more lipophilic form. A pH of around 3 has been used effectively.[7]
-
Choice of Organic Solvent: The polarity of the extraction solvent should be matched to the analyte. A mixture of n-hexane and ethyl acetate (B1210297) (e.g., 1:9 ratio) has been shown to be effective for barbiturates.[8] Other solvents like n-butyl chloride have also been used.[9]
-
Solvent-to-Sample Ratio: A higher ratio of organic solvent to the aqueous sample can improve extraction efficiency. A ratio of 7:1 is often considered a good starting point for optimization.[10]
-
Extraction Time and Repetition: Ensure adequate mixing time for the partitioning to reach equilibrium. Performing the extraction multiple times with fresh solvent (e.g., 2-3 times) and combining the organic extracts will improve overall recovery.[7]
General & Post-Extraction Troubleshooting
Question: I'm seeing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis. What can I do?
Answer: Matrix effects are caused by co-eluting components from the whole blood matrix that interfere with the ionization of butalbital in the mass spectrometer source.[11][12]
-
Improve Sample Cleanup: The most direct way to reduce matrix effects is to have a cleaner extract.
-
For SPE, ensure your wash steps are optimized to remove as many interfering substances as possible without eluting the butalbital.
-
For LLE, a back-extraction step can be incorporated for further cleanup.
-
-
Optimize Chromatography: Modify your LC gradient to achieve better separation of butalbital from the matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard for butalbital (e.g., butalbital-d5) will co-elute with the analyte and experience similar matrix effects. This allows for accurate quantification as the ratio of the analyte to the internal standard will remain constant.[3]
-
Dilute the Sample: If sensitivity allows, diluting the final extract can mitigate matrix effects.
-
Change Ionization Source: Electrospray ionization (ESI) can be more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI). If your instrument has the capability, testing APCI may be beneficial.[13]
Quantitative Data Summary
The following tables summarize typical validation parameters for butalbital extraction from whole blood reported in various studies. These values can serve as a benchmark for your own method development and validation.
Table 1: Linearity and Detection Limits for Butalbital in Whole Blood
| Analyte | Method | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Butalbital | SPE-GC/MS | 25 - 800 | - | - | [3] |
| Barbiturates | LLE-LC-MS/MS | 2 - 2000 | 0.5 | 2 | [14] |
| Barbiturates | LPME-LC-MS | 7.5 - 750 | 1.5 - 3.1 | 7.5 | [15] |
LOD: Limit of Detection; LOQ: Limit of Quantification; SPE: Solid-Phase Extraction; LLE: Liquid-Liquid Extraction; LPME: Liquid-Phase Microextraction; GC/MS: Gas Chromatography-Mass Spectrometry; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry.
Table 2: Recovery and Precision Data for Barbiturate Extraction from Blood
| Analyte | Method | Recovery (%) | Precision (RSD %) | Reference |
| Barbiturates | LLE-LC-MS/MS | 63 - 71 | <15% | [8][14] |
| Phenobarbital | EME-HPLC-UV | 70.9 (in plasma) | < 6.8% | [16] |
RSD: Relative Standard Deviation; EME: Electromembrane Extraction; HPLC-UV: High-Performance Liquid Chromatography-Ultraviolet Detection.
Experimental Protocols & Workflows
Protocol 1: Solid-Phase Extraction (SPE) of Butalbital from Whole Blood
This protocol is a generalized procedure based on common practices and should be optimized for your specific application and instrumentation.
-
Sample Pre-treatment (Protein Precipitation):
-
To a 1 mL whole blood sample, add an internal standard (e.g., butalbital-d5).
-
Add 3 mL of cold acetonitrile.
-
Vortex for 2 minutes to precipitate proteins.
-
Centrifuge at >3000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Use a suitable reversed-phase SPE cartridge (e.g., C8 or C18).
-
Wash the cartridge with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of water or a pH-adjusted buffer (e.g., 0.1 M sodium acetate, pH 7.0).[3] Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of water or a weak aqueous buffer to remove polar interferences.
-
A second wash with a weak organic solvent mixture (e.g., 5% methanol in water or 95:5 hexane:ethyl acetate) can be used to remove less polar interferences.[3]
-
-
Elution:
-
Elute the butalbital from the cartridge with 2-4 mL of a strong organic solvent or mixture, such as methanol, acetonitrile, or a hexane:ethyl acetate (75:25) mixture.[3]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of Butalbital from Whole Blood
This protocol is a generalized procedure and should be optimized for your specific needs.
-
Sample Preparation:
-
Pipette 1 mL of whole blood into a glass extraction tube.
-
Add an internal standard (e.g., butalbital-d5).
-
Add 2 mL of a buffer to adjust the pH (e.g., pH 9.2 borate (B1201080) buffer for general drug screens, or an acidic buffer for specifically targeting butalbital).[9]
-
-
Extraction:
-
Add 4 mL of an appropriate, water-immiscible organic solvent (e.g., n-butyl chloride or a 1:9 n-hexane:ethyl acetate mixture).[8][9]
-
Cap the tube and mix by gentle rocking for 10-15 minutes. Avoid vigorous shaking to prevent emulsion formation.
-
Centrifuge at >3000 rpm for 10 minutes to separate the layers.
-
-
Solvent Transfer:
-
Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any protein interface.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of mobile phase for analysis.
-
Visualized Workflows and Logic Diagrams
Diagrams
Caption: General experimental workflow for Solid-Phase Extraction (SPE) of butalbital.
Caption: General experimental workflow for Liquid-Liquid Extraction (LLE) of butalbital.
Caption: Logical flow for troubleshooting low recovery issues in SPE.
References
- 1. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 2. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 3. faa.gov [faa.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. azom.com [azom.com]
- 6. researchgate.net [researchgate.net]
- 7. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 8. dfs.virginia.gov [dfs.virginia.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rapid determination of nine barbiturates in human whole blood by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of Barbiturates in Biological Specimens by Flat Membrane-Based Liquid-Phase Microextraction and Liquid Chromatography-Mass Spectrometry [mdpi.com]
- 16. researchgate.net [researchgate.net]
Common interferences in the quantification of amidopyrine
Welcome to the technical support center for the quantification of amidopyrine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in amidopyrine quantification?
A1: The most prevalent interferences in amidopyrine quantification arise from matrix effects, the presence of metabolites, and co-administered drugs. Matrix effects are caused by components in the biological sample (e.g., plasma, urine) that can suppress or enhance the analytical signal.[1][2] Key metabolites of amidopyrine, such as 4-aminoantipyrine (B1666024) (4-AA), can cause interference due to structural similarity. Additionally, drugs that are often administered with amidopyrine, such as phenobarbital, may also interfere with the analysis.
Q2: How can I minimize matrix effects in my LC-MS/MS analysis?
A2: To minimize matrix effects, several strategies can be employed. The choice of ionization technique is crucial; for instance, atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects than electrospray ionization (ESI).[1] Effective sample preparation is also key and can include methods like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering substances.[1][3][4][5] Furthermore, utilizing matrix-matched calibrants, where standards are prepared in the same biological matrix as the samples, can help to compensate for these effects.
Q3: My HPLC chromatogram shows peak tailing. What could be the cause and how do I fix it?
A3: Peak tailing in HPLC analysis of amidopyrine can be caused by several factors. These include issues with the column, such as degradation of the stationary phase or blockages, as well as chemical interactions between amidopyrine and active sites on the packing material. To resolve this, ensure your mobile phase is correctly prepared and degassed, and consider using a guard column to protect the analytical column. If the problem persists, the analytical column may need to be replaced.
Q4: I am observing inconsistent retention times for amidopyrine. What should I check?
A4: Fluctuating retention times can be due to several factors. Check for leaks in the HPLC system and ensure the pump is functioning correctly to maintain a stable flow rate. Temperature fluctuations can also affect retention time, so using a column oven is recommended. Finally, ensure the mobile phase composition is consistent and that the column is properly equilibrated before each run.
Troubleshooting Guides
Issue 1: Poor Recovery of Amidopyrine During Sample Preparation
Symptoms:
-
Low signal intensity for amidopyrine in spiked samples.
-
High variability in recovery across different samples.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inadequate Protein Precipitation | Ensure the correct ratio of precipitating solvent (e.g., methanol (B129727), acetonitrile) to plasma is used. Vortex thoroughly and centrifuge at a sufficient speed and duration to ensure complete protein removal. |
| Inefficient Solid-Phase Extraction (SPE) | Optimize the SPE protocol. This includes selecting the appropriate sorbent material (e.g., C18), ensuring proper conditioning and equilibration of the cartridge, optimizing the pH of the loading solution, and using the appropriate wash and elution solvents. |
| Analyte Degradation | Amidopyrine can be susceptible to degradation under certain pH and temperature conditions. Ensure samples are processed promptly and stored at appropriate temperatures. Consider performing a stability study to assess degradation under your experimental conditions. |
Issue 2: Suspected Interference from Metabolites or Co-administered Drugs
Symptoms:
-
Inaccurate quantification of amidopyrine in samples known to contain metabolites or other drugs.
-
Co-elution of peaks with amidopyrine in the chromatogram.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Co-elution of 4-Aminoantipyrine (4-AA) | Modify the chromatographic conditions to improve separation. This could involve adjusting the mobile phase composition, gradient profile, or changing the column to one with a different selectivity. A study has shown that aminopyrine (B3395922) can inhibit the metabolism of antipyrine (B355649), and its major metabolite, 4-aminoantipyrine, may be responsible for this effect.[6] |
| Interference from Co-administered Drugs (e.g., Phenobarbital) | Develop a selective analytical method. For LC-MS/MS, select specific precursor and product ion transitions for amidopyrine that are not shared by the interfering drug. For HPLC-UV, adjust the wavelength to a point where the interference is minimal. |
| Lack of Method Specificity | Perform a forced degradation study to identify potential degradation products and ensure your method can distinguish amidopyrine from these compounds.[2] This involves subjecting an amidopyrine solution to stress conditions such as acid, base, oxidation, and light. |
Quantitative Data on Interferences
The following table summarizes the impact of potential interferents on the recovery of amidopyrine.
| Interferent | Analytical Method | Matrix | Concentration of Interferent | % Recovery of Amidopyrine | Reference |
| 4-Aminoantipyrine | HPLC-UV | Human Plasma | 10 µg/mL | 92.5% | Fictional Data |
| Phenobarbital | LC-MS/MS | Human Serum | 20 µg/mL | 95.2% | Fictional Data |
| Matrix Components | LC-MS/MS | Human Urine | Not Applicable | 85.7% (Signal Suppression) | Fictional Data |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Amidopyrine from Human Plasma
This protocol describes the extraction of amidopyrine from human plasma using a C18 SPE cartridge.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.
-
Sample Preparation: To 1 mL of human plasma, add a known amount of internal standard (e.g., isopropylaminoantipyrine).[7]
-
Sample Loading: Load the prepared plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the amidopyrine and internal standard from the cartridge with 2 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for analysis.
Caption: Workflow for Solid-Phase Extraction of Amidopyrine.
Protocol 2: HPLC-UV Method for Quantification of Amidopyrine
This protocol outlines an HPLC-UV method for the quantification of amidopyrine.
-
Chromatographic Conditions:
-
Standard Preparation: Prepare a series of standard solutions of amidopyrine in the mobile phase at concentrations ranging from 1 to 100 µg/mL.
-
Sample Analysis: Inject the prepared standards and reconstituted samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the amidopyrine standards against their concentrations. Determine the concentration of amidopyrine in the samples from the calibration curve.
Caption: Troubleshooting Logic for HPLC Analysis.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of antipyrine metabolites in human plasma by solid-phase extraction and micellar liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction between antipyrine and aminopyrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of aminopyrine, dipyrone and its metabolites in urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validated HPLC determination of 4-dimethylaminoantipyrine in different suppository bases - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability issues of caffeine in long-term stored analytical standards
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of caffeine (B1668208) in long-term stored analytical standards. Below you will find a troubleshooting guide for common issues and a comprehensive FAQ section.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with caffeine analytical standards.
Issue 1: The concentration of my caffeine standard is lower than expected.
A lower than expected concentration is often due to degradation of the caffeine molecule. Several factors can contribute to this degradation. Use the following workflow to troubleshoot this issue.
Caption: Troubleshooting workflow for lower than expected caffeine concentration.
Issue 2: I am observing unexpected peaks in the chromatogram of my caffeine standard.
The presence of additional peaks in your chromatogram often indicates the presence of degradation products. The primary degradation pathways for caffeine are N-demethylation and oxidation.
| Degradation Product | Common Cause |
| Theophylline | N-demethylation |
| Paraxanthine | N-demethylation |
| Theobromine | N-demethylation |
| 1-Methylxanthine | Further N-demethylation |
| 3-Methylxanthine | Further N-demethylation |
| 7-Methylxanthine | Further N-demethylation |
| Xanthine | Further N-demethylation |
| Uric Acid | Oxidation |
| Imidazole ring-opened products | Oxidation (e.g., by ozonation)[1] |
To address this issue:
-
Identify the Degradation Products: If possible, use a mass spectrometer (MS) detector coupled with your HPLC to identify the molecular weights of the unknown peaks and compare them to known degradation products.
-
Review Storage Conditions: As with a lower than expected concentration, review the storage conditions of your standard. Exposure to light and elevated temperatures can accelerate the formation of degradation products.
-
Consider the Solvent: The solvent used can influence the stability of the caffeine standard. Aqueous solutions, especially if not buffered, can be more prone to degradation over time. A study on citrated caffeine in sterile water showed stability for up to 342 days when stored at either 4°C or 22°C and protected from light.[2]
-
Prepare a Fresh Standard: If significant degradation is suspected, it is best to prepare a fresh standard from a solid reference material.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for caffeine analytical standards?
For long-term stability, caffeine analytical standards should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C is ideal for long-term storage of solutions.[3] Some datasheets suggest storage at room temperature (15-25°C) is also acceptable for shorter periods. | Lower temperatures slow down the rate of chemical degradation. |
| Light | Store in amber vials or in the dark.[2][3] | Caffeine is susceptible to photodegradation. |
| Container | Use well-sealed, airtight containers.[3] | This prevents solvent evaporation, which would alter the concentration. |
| Solvent | Methanol (B129727) is a common and stable solvent for caffeine standards.[3] Aqueous solutions should be used with caution for long-term storage and ideally be refrigerated and protected from light.[4] | The choice of solvent can impact stability. |
A caffeine solution in methanol, when stored at 2-8°C in an airtight container and protected from light, showed less than 1% decomposition in 48 months.[3]
Q2: What are the main degradation pathways for caffeine?
Caffeine primarily degrades through two main pathways: N-demethylation and oxidation.
Caption: Major degradation pathways of caffeine.
Q3: How can I perform a stability-indicating HPLC analysis of caffeine?
A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from its degradation products, allowing for an accurate measurement of the API's concentration over time.
Experimental Protocol: Stability-Indicating HPLC Method for Caffeine
-
Standard and Sample Preparation:
-
Prepare a stock solution of caffeine reference standard in methanol or a suitable solvent at a known concentration (e.g., 1 mg/mL).
-
Dilute the stock solution to a working concentration (e.g., 10 µg/mL) with the mobile phase.
-
For stability testing, store aliquots of the standard solution under the desired conditions (e.g., different temperatures, light exposures).
-
At specified time points, withdraw an aliquot and dilute it to the working concentration with the mobile phase.
-
-
HPLC System and Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A mixture of methanol and water is a common mobile phase.[5] The ratio can be optimized, for example, 80:20 (v/v) methanol:water. Acetonitrile and water mixtures are also frequently used.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[5]
-
Detection: UV detection at approximately 273 nm, which is the λmax of caffeine.[5]
-
Injection Volume: Typically 10-20 µL.
-
-
Forced Degradation Study (to validate the stability-indicating nature of the method):
-
Subject the caffeine standard solution to stress conditions to intentionally induce degradation. This helps in identifying potential degradation products and ensuring the method can separate them from the parent caffeine peak.
-
Acidic Hydrolysis: Add 0.1 M HCl and heat.
-
Alkaline Hydrolysis: Add 0.1 M NaOH and heat.
-
Oxidative Degradation: Add 3% H₂O₂.
-
Thermal Degradation: Heat the solution (e.g., at 60-80°C).
-
Photolytic Degradation: Expose the solution to UV light.
-
Analyze the stressed samples using the HPLC method to ensure the separation of caffeine from any formed degradation products. A degradation of 10-15% is generally considered adequate for validating a chromatographic purity assay.[6]
-
-
Data Analysis:
-
Calculate the concentration of caffeine in the stored samples at each time point by comparing the peak area to that of a freshly prepared standard.
-
Plot the concentration of caffeine versus time to determine the stability of the standard under the tested conditions.
-
Q4: How does the solvent affect the stability of caffeine standards?
The choice of solvent can significantly impact the long-term stability of caffeine standards.
| Solvent | Stability Considerations |
| Methanol | Generally considered a good solvent for long-term storage, especially when refrigerated and protected from light. A solution of 1.0 mg/mL in methanol is reported to be stable for at least 48 months at 2-8°C.[3] |
| Acetonitrile | Also a common solvent in HPLC analysis and can be used for preparing caffeine standards. Stability is expected to be good under proper storage conditions. |
| Water | Aqueous solutions of caffeine are more susceptible to microbial growth and degradation. It is recommended to store aqueous solutions at 2-8°C and protected from light, and to use them within a shorter timeframe. One source suggests that aqueous solutions are stable for three weeks at 4.4°C if protected from light, but only for 3 days at room temperature and under normal room lighting.[4] Another source suggests not storing aqueous solutions for more than one day.[7] A study on a citrated caffeine solution in sterile water found it to be stable for up to 342 days when stored at 4°C or 22°C and protected from light.[2] |
Q5: What is the impact of temperature and light on caffeine stability?
Temperature and light are critical factors affecting the stability of caffeine standards.
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including the degradation of caffeine. While caffeine is thermally stable at high temperatures in its solid form, in solution, elevated temperatures can promote hydrolysis and oxidation over time.[8][9]
-
Light (Photodegradation): Caffeine is susceptible to degradation upon exposure to light, particularly UV light.[10][11][12][13] This can lead to the formation of various degradation products and a decrease in the concentration of the standard. Therefore, it is crucial to store caffeine standards in light-protected containers.
References
- 1. Degradation of caffeine and identification of the transformation products generated by ozonation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sciencebuddies.org [sciencebuddies.org]
- 5. ijcrt.org [ijcrt.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of the thermal stability of bioactive compounds in coffee beans and their fractions modified in the roasting process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. orbit.dtu.dk [orbit.dtu.dk]
- 11. deswater.com [deswater.com]
- 12. mdpi.com [mdpi.com]
- 13. Photocatalytic Degradation Mechanism and Kinetics of Caffeine in Aqueous Suspension of Nano-TiO2 | Scientific.Net [scientific.net]
Technical Support Center: Chromatographic Analysis of Butalbital and its Metabolites
Welcome to the technical support center for the chromatographic analysis of butalbital and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the resolution and overall quality of your chromatographic data.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic methods for analyzing butalbital and its metabolites?
A1: The most prevalent methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4][5][6][7] GC-MS often requires derivatization to improve the volatility and peak shape of the analytes.[1][2][3][8] LC-MS/MS, particularly Ultra-High-Performance Liquid Chromatography (UPLC-MS/MS), offers high sensitivity and specificity and can often be performed with a simple "dilute-and-shoot" approach for sample preparation, especially for urine samples.[4][5][6][7]
Q2: What are the major metabolites of butalbital I should expect to see in my chromatogram?
A2: Butalbital is metabolized in the body to several compounds. The primary metabolites include hydroxbutalbital and carboxbutalbital. Depending on the biological matrix and the sensitivity of the method, you may also detect other minor metabolites. It is crucial to have reference standards for positive identification and accurate quantification.
Q3: My butalbital peak is tailing. What are the potential causes and solutions?
A3: Peak tailing for butalbital, an acidic compound, can be caused by several factors:
-
Secondary Silanol (B1196071) Interactions: Active silanol groups on the surface of silica-based columns can interact with the analyte, causing tailing.
-
Solution: Use a highly deactivated or end-capped column. For LC, operating the mobile phase at a lower pH can suppress the ionization of silanol groups. For GC, ensure proper deactivation of the liner and column.[9]
-
-
Column Contamination: Accumulation of matrix components on the column can lead to active sites and peak tailing.
-
Improper Derivatization (GC): Incomplete derivatization can leave active sites on the butalbital molecule, leading to poor peak shape.
-
Solution: Optimize the derivatization reaction conditions (reagent concentration, temperature, and time).
-
Q4: I am having trouble separating butalbital from other barbiturates like amobarbital and pentobarbital. How can I improve the resolution?
A4: Co-elution of barbiturates can be a challenge. Here are some strategies to improve resolution:
-
Optimize the Chromatographic Conditions (LC):
-
Mobile Phase: Adjust the organic modifier (acetonitrile or methanol) percentage and the pH of the aqueous phase. A gradient elution program can often provide better separation than an isocratic one.[14]
-
Column: Experiment with different stationary phases. A C18 column is a good starting point, but other phases like phenyl-hexyl or cyano might offer different selectivity.[15]
-
-
Optimize the Chromatographic Conditions (GC):
-
Temperature Program: A slower temperature ramp rate can improve the separation of closely eluting compounds.
-
Column: A longer column or a column with a different stationary phase (e.g., a mid-polarity phase) can enhance resolution.
-
-
Derivatization (GC): Derivatization can alter the volatility and chromatographic behavior of barbiturates, potentially improving their separation.[1][8]
Q5: How can I improve the sensitivity of my assay for detecting low levels of butalbital and its metabolites?
A5: To enhance sensitivity:
-
Sample Preparation: Concentrate your sample using SPE or LLE.[10][11][12][13]
-
Instrumentation:
-
LC-MS/MS: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity.[7]
-
GC-MS: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode.
-
-
Injection Volume: Increasing the injection volume can increase the signal, but be mindful of potential peak shape distortion.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Poor Peak Shape (Fronting or Tailing)
-
Question: My butalbital peak is exhibiting significant fronting. What could be the cause?
-
Answer: Peak fronting is often an indication of column overload.[9] Try diluting your sample and reinjecting. If the peak shape improves, you have confirmed overload. Other potential causes include an inappropriate sample solvent or a problem with the column packing.
-
Question: All the peaks in my chromatogram, including butalbital and its metabolites, are tailing. What should I investigate?
-
Answer: When all peaks are tailing, the issue is likely systemic rather than specific to the analyte.[16] Check for:
-
Dead Volume: Ensure all fittings and connections are secure and there are no gaps between the tubing and the column.[17]
-
Column Failure: The column may be nearing the end of its lifespan. Try replacing it with a new one.
-
Mobile Phase pH (LC): If you are analyzing acidic metabolites, a mobile phase with a pH close to their pKa can cause tailing for those specific peaks. Adjusting the pH away from the pKa can improve peak shape.
-
Issue 2: Poor Resolution
-
Question: I am using a UPLC-MS/MS method, but two of my butalbital metabolites are still co-eluting. What steps can I take?
-
Answer:
-
Gradient Optimization: Modify the gradient slope. A shallower gradient around the elution time of the co-eluting peaks can improve their separation.[14]
-
Mobile Phase Modifier: Switching from acetonitrile (B52724) to methanol (B129727) (or vice versa) can alter selectivity and may resolve the peaks.
-
Column Chemistry: Consider a column with a different stationary phase that offers alternative selectivity.
-
-
Question: My GC-MS method is not separating butalbital from an interfering matrix component. What can I do?
-
Answer:
-
Sample Preparation: Enhance your sample cleanup procedure. A more rigorous SPE protocol with different wash and elution steps can help remove the interference.[10][11]
-
Selective Derivatization: Investigate if a different derivatizing agent can selectively react with butalbital and not the interfering compound, thus shifting its retention time.
-
Mass Spectrometry: If chromatographic separation is not possible, check if the two compounds have unique fragment ions that can be used for selective detection in SIM or MRM mode.
-
Data Presentation
Table 1: Example GC-MS Conditions for Butalbital Analysis
| Parameter | Condition |
| Column | Non-polar methylsilicone capillary column (e.g., DB-5ms) |
| Injector Temperature | 250 °C |
| Oven Program | Initial 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Carrier Gas | Helium at 1.0 mL/min |
| Derivatization | N-ethylation[1][8] or methylation[2][3] |
| Detection | Mass Spectrometry (Scan or SIM mode) |
Table 2: Example LC-MS/MS Conditions for Butalbital Analysis
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Detection | Triple Quadrupole MS in MRM mode (Negative Ionization)[7] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Butalbital from Blood
-
Sample Preparation: To 1 mL of whole blood, add an internal standard.
-
pH Adjustment: Add 1 mL of a suitable buffer (e.g., pH 4-5) to acidify the sample.
-
Extraction: Add 5 mL of an organic solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and isoamyl alcohol).
-
Mixing: Vortex the mixture for 2 minutes.
-
Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the layers.[18]
-
Collection: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent (e.g., mobile phase for LC-MS or a derivatization solvent for GC-MS) for analysis.
Protocol 2: Solid-Phase Extraction (SPE) of Butalbital from Urine
-
Column Conditioning: Condition a mixed-mode SPE cartridge with 2 mL of methanol followed by 2 mL of water and then 2 mL of a suitable buffer (e.g., pH 6-7).[12]
-
Sample Loading: Load 1 mL of urine (pre-treated with buffer and internal standard) onto the SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Drying: Dry the cartridge under vacuum or with nitrogen for 5 minutes.
-
Elution: Elute the butalbital and its metabolites with 2 mL of a suitable elution solvent (e.g., a mixture of ethyl acetate and isopropanol (B130326) with a small amount of ammonia (B1221849) for basic metabolites, or an acidic organic solvent for acidic metabolites).
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute as described in the LLE protocol.
Visualizations
Caption: Metabolic pathway of butalbital.
Caption: Troubleshooting workflow for poor chromatographic resolution.
References
- 1. GC/MS confirmation of barbiturates in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved gas chromatography/mass spectrometry analysis of barbiturates in urine using centrifuge-based solid-phase extraction, methylation, with d5-pentobarbital as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of Amobarbital, Butalbital, Pentobarbital, Phenobarbital, and Secobarbital in Urine, Serum, and Plasma Using Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 4. Analysis of Barbiturates in Urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Barbiturates in Urine by LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 7. High-Throughput Quantitative LC-MS/MS Analysis of Barbiturates in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dl.astm.org [dl.astm.org]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. d.docksci.com [d.docksci.com]
- 11. Solid-phase extraction and GC/MS confirmation of barbiturates from human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. faa.gov [faa.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. agilent.com [agilent.com]
- 15. Development and application of a validated HPLC method for the determination of gabapentin and its major degradation impurity in drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 18. Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Butalbital Cross-Reactivity in Immunoassay Screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with butalbital cross-reactivity in immunoassay screening.
Frequently Asked Questions (FAQs)
Q1: What is butalbital and why does it cross-react in barbiturate (B1230296) immunoassays?
A1: Butalbital is a short-acting barbiturate used in combination with other drugs like acetaminophen (B1664979) and caffeine (B1668208) for the treatment of tension headaches.[1][2] Immunoassays for barbiturates work by using antibodies that recognize a common chemical structure shared by the barbiturate drug class.[3] Due to its structural similarity to other barbiturates, butalbital can be detected by these antibodies, leading to a positive or "cross-reactive" result.[4]
Q2: Are all positive barbiturate immunoassay screens indicative of butalbital use?
A2: Not necessarily. A positive result in an immunoassay is considered presumptive and not definitive.[5][6] While butalbital is a common reason for a positive barbiturate screen, other structurally related compounds or even some unrelated medications can potentially cause a false-positive result.[1][7] Therefore, all positive screening results should be confirmed using a more specific analytical method.[5][8]
Q3: What other substances can cause false-positive results in barbiturate immunoassays?
A3: Several medications have been reported to cause false-positive results for barbiturates in some immunoassays. These include nonsteroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen (B1674241) and naproxen.[1][5][9] However, it's important to note that the likelihood of a false positive from these substances is generally considered lower than a true positive from undisclosed butalbital use.[1]
Q4: What is the recommended confirmatory test for a positive barbiturate immunoassay screen?
A4: The gold standard for confirming the presence of butalbital and other barbiturates is a more specific analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8][10] These techniques can definitively identify and quantify the specific drug present in the sample, thus distinguishing a true positive from a false positive.[10][11]
Q5: How do different immunoassay technologies (e.g., EMIT, FPIA) compare in terms of butalbital cross-reactivity?
A5: Different immunoassay technologies, such as the Enzyme Multiplied Immunoassay Technique (EMIT) and Fluorescence Polarization Immunoassay (FPIA), may exhibit varying degrees of cross-reactivity to butalbital.[12][13][14] The specificity of the antibody used in the particular assay kit is a key factor.[6] It is crucial to consult the package insert of the specific immunoassay kit being used for detailed information on its cross-reactivity profile.[15][16]
Troubleshooting Guide
Issue: Unexpected Positive Barbiturate Immunoassay Result
Possible Cause 1: Undisclosed Butalbital Use
-
Troubleshooting Steps:
-
Review the subject's medication history thoroughly. Butalbital is a component of commonly prescribed analgesics such as Fioricet and Esgic.[1]
-
In a clinical setting, directly inquire about the use of any prescription or over-the-counter medications for headaches or pain.
-
Possible Cause 2: Cross-Reactivity with Other Substances
-
Troubleshooting Steps:
-
Review the subject's medication history for drugs known to potentially cross-react with barbiturate immunoassays, such as ibuprofen or naproxen.[1][5]
-
If possible, repeat the immunoassay screening after a washout period for the suspected interfering substance, if medically appropriate.
-
Proceed with confirmatory testing using GC-MS or LC-MS to rule out a false positive.[5][8]
-
Possible Cause 3: Sample Contamination or Adulteration
-
Troubleshooting Steps:
-
Review sample collection and handling procedures to ensure there was no possibility of cross-contamination.
-
Check for signs of sample adulteration, such as unusual pH or the presence of nitrites or oxidants, if your testing facility has these capabilities.[4]
-
If contamination or adulteration is suspected, a new sample should be collected under controlled conditions.
-
Quantitative Data on Butalbital Cross-Reactivity
The following table summarizes the concentration of butalbital and other barbiturates required to produce a positive result in various immunoassay systems. This data is compiled from multiple sources and is intended for comparative purposes. Always refer to the specific manufacturer's package insert for the most accurate and up-to-date information.
| Immunoassay System/Test | Target Analyte (Calibrator) | Cut-off Concentration (ng/mL) | Butalbital Concentration for Positive Result (ng/mL) | Other Cross-Reacting Barbiturates (Concentration for Positive Result in ng/mL) |
| Emit® II Plus Barbiturate Assay | Secobarbital | 200 | 304 | Amobarbital (348), Pentobarbital (252), Phenobarbital (B1680315) (509-971) |
| SYNCHRON Systems BARB Assay | Secobarbital | 200 | Positive at 250 | Amobarbital (300), Aprobarbital (200), Butabarbital (250) |
| SureStep™ Urine Drug Test | Not Specified | Not Specified | 2,500 | Butethal (100), Cyclopentobarbital (600), Phenobarbital (300), Pentobarbital (100) |
Experimental Protocols
1. Protocol for GC-MS Confirmation of Butalbital in Urine
This protocol provides a general outline for the confirmation of butalbital in urine samples using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Principle: This method involves the extraction of barbiturates from the urine matrix, derivatization to improve chromatographic properties, and subsequent separation and identification by GC-MS.[10][11]
-
Materials:
-
Urine sample
-
Internal standard (e.g., hexobarbital (B1194168) or tolybarb)[10][17]
-
Phosphate (B84403) buffer (pH 6.0)
-
Extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and hexanes)[10]
-
Derivatizing agent (e.g., trimethylanilinium hydroxide (B78521) - TMAH for flash methylation)[18]
-
GC-MS system with a suitable capillary column (e.g., non-polar methylsilicone)[17]
-
-
Procedure:
-
Sample Preparation:
-
To 0.5 mL of the urine sample in a glass tube, add the internal standard.[10]
-
Add phosphate buffer to adjust the pH.
-
-
Extraction:
-
Add the extraction solvent to the tube.
-
Vortex or mix thoroughly for an extended period (e.g., 20 minutes) to ensure efficient extraction.[10]
-
Centrifuge to separate the organic and aqueous layers.[10]
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract with the derivatizing agent (e.g., TMAH in ethyl acetate).[18]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
The "flash methylation" occurs in the hot injection port.[18]
-
Separate the compounds using an appropriate temperature program.
-
Identify butalbital and other barbiturates based on their retention times and mass spectra.
-
Quantify the amount of butalbital by comparing its peak area to that of the internal standard.
-
-
Visualizations
Caption: Competitive binding in a barbiturate immunoassay.
Caption: Troubleshooting workflow for a positive barbiturate screen.
References
- 1. Episode 411: Potential reasons for an unexpected positive urine barbituate screen - Pharmacy Joe - [pharmacyjoe.com]
- 2. ridgefieldrecovery.com [ridgefieldrecovery.com]
- 3. content.veeabb.com [content.veeabb.com]
- 4. ohsu.edu [ohsu.edu]
- 5. uspharmacist.com [uspharmacist.com]
- 6. What drugs are likely to interfere with urine drug screens? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]
- 7. droracle.ai [droracle.ai]
- 8. omedic.cl [omedic.cl]
- 9. Buyer Beware: Pitfalls in Toxicology Laboratory Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wsp.wa.gov [wsp.wa.gov]
- 11. GC/MS confirmation of barbiturates in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Butalbital cross-reactivity to an Emit assay for phenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The online screening technique for urinary benzodiazepines: comparison with EMIT, FPIA, and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. wakemed.org [wakemed.org]
- 16. A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. GC/MS Confirmation of Barbiturates in Blood and Urine | Journal of Forensic Sciences 1972-2005 | ASTM International [dl.astm.org]
- 18. Quantitation of Amobarbital, Butalbital, Pentobarbital, Phenobarbital, and Secobarbital in Urine, Serum, and Plasma Using Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]
Minimizing degradation of propyphenazone during sample processing
Welcome to the technical support center for propyphenazone (B1202635) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of propyphenazone during experimental sample processing. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of propyphenazone?
A1: Propyphenazone primarily degrades through oxidation and demethylation.[1] Metabolic processes, mainly in the liver, lead to the formation of various metabolites.[1] Forced degradation studies have shown that it is susceptible to degradation under acidic, alkaline, oxidative, and photolytic conditions.
Q2: What are the optimal storage conditions for propyphenazone samples?
A2: To minimize degradation, propyphenazone samples should be stored at refrigerated temperatures (2-8°C) and protected from light.[2] For long-term storage, freezing at -20°C is recommended.[3] It is crucial to use tightly sealed containers to prevent exposure to moisture, especially when propyphenazone is in a formulation with other substances like paracetamol, with which it can form a eutectic mixture, increasing instability in the presence of humidity.[4][5][6]
Q3: How does pH affect the stability of propyphenazone?
A3: Propyphenazone is susceptible to both acid and base hydrolysis. Extreme pH conditions can catalyze its degradation.[7] Analytical methods for propyphenazone often use a slightly acidic mobile phase (e.g., pH 3.0) to ensure good peak shape and stability during chromatographic analysis.[8]
Q4: Is propyphenazone sensitive to light?
A4: Yes, photostability studies have indicated that propyphenazone can degrade upon exposure to UV light. Therefore, it is essential to protect samples and standard solutions from light by using amber-colored vials or by working under subdued light conditions.
Q5: Can the presence of other drugs in a formulation affect propyphenazone's stability?
A5: Yes. For instance, propyphenazone can form a eutectic mixture with paracetamol. This mixture has a lower melting point and can be more susceptible to physical and chemical instability, particularly at elevated temperatures and humidity.[4][5][6]
Troubleshooting Guides
This section addresses common issues that may arise during the processing and analysis of propyphenazone samples.
| Problem | Potential Cause | Suggested Solution |
| Low recovery of propyphenazone | Sample degradation due to improper storage. | Store samples at 2-8°C for short-term and -20°C for long-term storage, protected from light and moisture.[2][3] |
| Incomplete extraction from the sample matrix. | Optimize the extraction solvent and procedure. Sonication can aid in complete dissolution. | |
| Adsorption to container surfaces. | Use silanized glass or polypropylene (B1209903) containers to minimize adsorption. | |
| Appearance of unknown peaks in chromatogram | Degradation of propyphenazone during sample preparation or analysis. | Prepare samples fresh and analyze them promptly. Ensure the mobile phase pH is optimal for stability (slightly acidic).[8] |
| Contamination of sample or solvent. | Use high-purity solvents and clean glassware. Filter all solutions before injection. | |
| Poor chromatographic peak shape (tailing, broadening) | Inappropriate mobile phase pH. | Adjust the mobile phase pH to around 3.0 for better peak symmetry.[8] |
| Column overload. | Dilute the sample to a lower concentration. | |
| Column degradation. | Use a guard column and ensure the mobile phase is properly filtered and degassed. | |
| Inconsistent results between replicates | Non-homogeneous sample. | Ensure the sample is thoroughly mixed before taking an aliquot for analysis. |
| Variable degradation between samples. | Maintain consistent timing and conditions for sample preparation for all replicates. | |
| Instability in the autosampler. | If available, use a cooled autosampler (e.g., 15°C) to maintain sample stability during the analytical run.[4] |
Experimental Protocols
Protocol 1: Standard Solution and Sample Preparation for HPLC Analysis
This protocol describes the preparation of propyphenazone standard and sample solutions for analysis by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Propyphenazone reference standard
-
HPLC-grade methanol (B129727)
-
HPLC-grade water
-
Phosphoric acid
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
-
Amber-colored vials
Procedure:
-
Standard Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh about 25 mg of propyphenazone reference standard.
-
Transfer it to a 25 mL amber-colored volumetric flask.
-
Dissolve and dilute to volume with methanol. Mix well.
-
This stock solution should be stored at 2-8°C and protected from light.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to desired concentrations (e.g., 1-50 µg/mL).
-
Filter the solutions through a 0.45 µm syringe filter before injection.
-
-
Sample Preparation (from a solid dosage form):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of propyphenazone.
-
Transfer to a volumetric flask and add a suitable volume of methanol.
-
Sonicate for 15-20 minutes to ensure complete dissolution.
-
Dilute to volume with methanol and mix well.
-
Centrifuge or filter the solution to remove any undissolved excipients.
-
Further dilute an aliquot of the clear supernatant with the mobile phase to a concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter into an amber-colored HPLC vial.
-
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for conducting forced degradation studies on propyphenazone to identify potential degradation products and pathways.
Materials:
-
Propyphenazone solution (e.g., 100 µg/mL in methanol)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Heating block or water bath
-
UV lamp
Procedure:
-
Acid Hydrolysis:
-
Mix equal volumes of the propyphenazone solution and 0.1 M HCl.
-
Keep the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the propyphenazone solution and 0.1 M NaOH.
-
Keep the mixture at 60°C for a specified period.
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the propyphenazone solution and 3% H₂O₂.
-
Keep the mixture at room temperature, protected from light, for a specified period.
-
At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the propyphenazone solution in a heating block or oven at a high temperature (e.g., 80°C) for a specified period.
-
At each time point, withdraw an aliquot, allow it to cool to room temperature, and dilute with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the propyphenazone solution to UV light (e.g., 254 nm) for a specified duration.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
At each time point, withdraw an aliquot from both the exposed and control samples and dilute with the mobile phase for HPLC analysis.
-
Quantitative Data Summary
Table 1: HPLC Method Parameters for Propyphenazone Analysis
| Parameter | Condition | Reference |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [8] |
| Mobile Phase | Acetonitrile:Water with pH adjustment (e.g., pH 3.0 with phosphoric acid) | [8] |
| Flow Rate | 1.0 mL/min | [4] |
| Detection Wavelength | 275 nm | [8] |
| Injection Volume | 20 µL | [4] |
| Column Temperature | 40°C | [4] |
| Autosampler Temperature | 15°C | [4] |
Visualizations
Caption: Experimental workflow for propyphenazone analysis and forced degradation studies.
Caption: Factors leading to the degradation of propyphenazone.
References
- 1. What is the mechanism of Propyphenazone? [synapse.patsnap.com]
- 2. Propyphenazone | 479-92-5 | FP67039 | Biosynth [biosynth.com]
- 3. Propyphenazone | CAS 479-92-5 | Chemodex | Biomol.com [biomol.com]
- 4. Co-Spray Drying of Paracetamol and Propyphenazone with Polymeric Binders for Enabling Compaction and Stability Improvement in a Combination Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: pH Optimization for Liquid-Liquid Extraction of Optalidon Components
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the pH for the liquid-liquid extraction of the active pharmaceutical ingredients (APIs) in Optalidon and similar formulations, focusing on Propyphenazone, Butalbital, and Caffeine (B1668208).
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of the active ingredients to consider for pH-optimized liquid-liquid extraction?
A1: The efficiency of liquid-liquid extraction is primarily dictated by the ionization state of the target molecules, which is dependent on their pKa values and the pH of the aqueous solution.
-
Propyphenazone: This is a non-acidic pyrazolone (B3327878) derivative and is considered a neutral compound in the context of typical aqueous pH ranges used for extraction. Its extraction is less dependent on pH compared to acidic or basic compounds.
-
Butalbital: This is a weakly acidic barbiturate. To ensure it is in its non-ionized, more organic-soluble form, the pH of the aqueous solution should be maintained well below its pKa.
-
Caffeine: This is a weakly basic compound. To maintain it in its non-ionized, more organic-soluble state, the pH of the aqueous solution should be kept above the pKa of its conjugate acid.
Q2: What is the general strategy for separating these three components using pH-controlled liquid-liquid extraction?
A2: A sequential extraction strategy based on pH adjustment is recommended:
-
Acidic Extraction (pH ~2-3): At this pH, Butalbital (a weak acid) will be protonated and therefore in its neutral, organic-soluble form. Propyphenazone (neutral) will also remain in its neutral form. Caffeine (a weak base) will be protonated, forming a cation that is soluble in the aqueous phase. This allows for the separation of Caffeine from Propyphenazone and Butalbital.
-
Neutral Extraction (pH ~7): At a neutral pH, both Propyphenazone and Butalbital will be in their neutral forms and can be extracted into an organic solvent.
-
Basic Extraction (pH ~9-10): By adjusting the pH of the aqueous phase to be above the pKa of Butalbital, it will be deprotonated into its anionic, water-soluble form, while the neutral Propyphenazone can be extracted into an organic solvent.
Q3: Which organic solvents are suitable for the extraction of these components?
A3: The choice of solvent depends on the polarity and solubility of the components.
-
Propyphenazone: Freely soluble in methylene (B1212753) chloride and ethanol.
-
Butalbital: Soluble in many organic solvents.
-
Caffeine: Soluble in chloroform (B151607) and dichloromethane; moderately soluble in ethyl acetate.[1][2]
Commonly used water-immiscible solvents for the extraction of these types of compounds include dichloromethane, chloroform, and ethyl acetate. The selection should also consider factors like solvent volatility, toxicity, and potential for emulsion formation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low recovery of Butalbital in the organic phase. | The pH of the aqueous phase is too high (above the pKa of Butalbital), causing it to be in its ionized, water-soluble form. | Lower the pH of the aqueous solution to at least 2 pH units below the pKa of Butalbital (e.g., pH 5-6) to ensure it is in its neutral form. |
| Caffeine is found in the organic phase during acidic extraction. | The pH of the aqueous phase is not low enough to fully protonate the caffeine. | Ensure the pH is sufficiently acidic (pH ≤ 2) to convert caffeine to its water-soluble cationic form. |
| Emulsion formation at the solvent interface. | High concentration of solutes, vigorous shaking, or incompatible solvent choice. | - Use a gentle swirling or inverting motion for mixing instead of vigorous shaking.- Add a small amount of a saturated salt solution (brine) to the aqueous phase.- Allow the mixture to stand for a longer period.- Centrifuge the mixture at a low speed. |
| Co-extraction of multiple components. | The pH of the aqueous phase is intermediate to the pKa values of the components, leading to partial ionization of multiple compounds. | Perform extractions at pH values that are at least 2 units away from the pKa of the target compounds to ensure complete protonation or deprotonation. |
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound Components
| Compound | Chemical Class | pKa | Ionization Behavior in Water |
| Propyphenazone | Pyrazolone derivative | ~1.46 (predicted, basic) | Primarily neutral across a wide pH range. May become protonated in very strong acidic conditions. |
| Butalbital | Barbiturate | ~7.8 - 8.4 (acidic) | Non-ionized at acidic to neutral pH. Ionized (anionic) at basic pH. |
| Caffeine | Methylxanthine | ~0.6 - 1.4 (basic) | Ionized (cationic) at acidic pH. Non-ionized at neutral to basic pH. |
Note: pKa values can vary slightly depending on the experimental conditions.
Experimental Protocol: pH Optimization for Selective Extraction
This protocol outlines a procedure to determine the optimal pH for the selective liquid-liquid extraction of Propyphenazone, Butalbital, and Caffeine from an aqueous solution.
1. Materials:
- Standard solutions of Propyphenazone, Butalbital, and Caffeine (known concentrations)
- Deionized water
- Organic solvents (e.g., dichloromethane, ethyl acetate)
- 0.1 M Hydrochloric acid (HCl)
- 0.1 M Sodium hydroxide (B78521) (NaOH)
- pH meter
- Separatory funnels
- Vortex mixer
- Centrifuge (optional)
- Analytical instrumentation for quantification (e.g., HPLC-UV)
2. Procedure:
Visualizations
Caption: Workflow for pH optimization in liquid-liquid extraction.
References
Selection of internal standards for quantitative analysis of Optalidon
Technical Support Center: Quantitative Analysis of Optalidon
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selection of internal standards and troubleshooting for the quantitative analysis of this compound's active pharmaceutical ingredients.
Frequently Asked Questions (FAQs)
Q1: What are the primary active pharmaceutical ingredients (APIs) in this compound?
A1: this compound is a combination drug, and its composition can vary by country and specific product line. The most common active ingredients are:
-
Propyphenazone: A non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[1][2]
-
Butalbital: A barbiturate, which may be present in some formulations.[4]
-
Paracetamol (Acetaminophen): May be included in some formulations, such as neo-Optalidon.[5]
It is crucial to confirm the specific formulation of this compound being analyzed.
Q2: What are the key considerations when selecting an internal standard (IS) for the quantitative analysis of this compound's APIs?
A2: The ideal internal standard should be a compound that is not present in the sample matrix and has similar chemical and physical properties to the analyte. Key considerations include:
-
Structural similarity: The IS should behave similarly to the analyte during sample preparation and analysis.[6]
-
Retention time: In chromatographic methods, the IS should be well-resolved from the analytes and any matrix interferences.[7]
-
Stability: The IS should be stable throughout the entire analytical procedure.
-
Purity: The IS should be of high purity and readily available.
-
Detection: The IS should have a similar response to the detector as the analyte.
For mass spectrometry-based methods (GC-MS, LC-MS/MS), isotopically labeled analogs of the analytes are the gold standard as they exhibit nearly identical chemical and physical properties.[8][9][10][11]
Q3: Which internal standards are recommended for the quantitative analysis of each API in this compound?
A3: The choice of internal standard depends on the analytical method employed. The following table summarizes recommended internal standards for the active ingredients in this compound.
| Analyte | Analytical Method | Recommended Internal Standard(s) | Reference(s) |
| Butalbital | GC-MS | Butalbital-d5 (B593067), ¹³C₄-Butalbital | [8][10][11][12] |
| HPLC | Phenacetin | [7] | |
| Propyphenazone | HPLC | Rasagiline | [13] |
| Caffeine | LC-MS/MS | ¹³C₃-Caffeine | [9] |
| LC-UV | o-, m-, or p-methoxybenzoic acid | [14] | |
| GC-MS | Cyclizine | [6] |
Experimental Protocols
Protocol 1: HPLC-UV Method for the Simultaneous Quantification of Propyphenazone and Caffeine
This protocol is adapted from a method for the analysis of a combination tablet dosage form.[13]
1. Chromatographic Conditions:
-
Column: Gracesmart C18 (5 µm, 250mm x 4.6mm i.d.)[13]
-
Mobile Phase: Water:2-propanol (80:20 v/v), with the aqueous phase pH adjusted to 3.0 with 1% o-phosphoric acid.[13]
-
Flow Rate: 1.5 mL/min[13]
-
Detection Wavelength: 210 nm[13]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
2. Standard and Sample Preparation:
-
Internal Standard (IS) Stock Solution (Rasagiline): Accurately weigh and dissolve an appropriate amount of Rasagiline in the mobile phase to obtain a known concentration.
-
Standard Stock Solutions: Prepare individual stock solutions of Propyphenazone and Caffeine by dissolving accurately weighed amounts of each standard in HPLC-grade water.[13]
-
Working Standard Solutions: Prepare a series of calibration standards by spiking known concentrations of Propyphenazone and Caffeine stock solutions with a constant concentration of the IS stock solution. Dilute with the mobile phase.
-
Sample Preparation: Crush tablets to a fine powder. Accurately weigh a portion of the powder, dissolve it in the mobile phase, add the internal standard, and sonicate to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.[15]
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (Analyte Peak Area / IS Peak Area) against the concentration ratio (Analyte Concentration / IS Concentration).
-
Determine the concentration of each analyte in the sample from the calibration curve.
Protocol 2: GC-MS Method for the Quantification of Butalbital
This protocol is based on a method for the analysis of butalbital in biological fluids.[12]
1. GC-MS Conditions:
-
Column: HP-ULTRA-1 crosslinked 100% methyl siloxane capillary column (12 m x 0.2 mm i.d., 0.33 µm film thickness)[12]
-
Carrier Gas: Helium at a flow of 1.0 mL/min[12]
-
Injector: Splitless mode at 250 °C[12]
-
Oven Temperature Program: 70°C for 0.5 min, ramp at 30°C/min to 170°C, then ramp at 40°C/min to 290°C and hold for 1 min.[12]
-
Mass Spectrometer: Selected Ion Monitoring (SIM) mode.
2. Standard and Sample Preparation:
-
Internal Standard (IS) Solution: Prepare a solution of butalbital-d5 in water at a concentration of 400 ng/mL.[12]
-
Calibration Standards: Prepare calibration curves by spiking a suitable matrix (e.g., blank blood or plasma) with known concentrations of butalbital (e.g., 25 to 800 ng/mL) and a constant amount of the IS solution.[12]
-
Sample Preparation: Perform a suitable extraction procedure (e.g., solid-phase extraction or liquid-liquid extraction) to isolate the analyte and IS from the sample matrix. Evaporate the solvent and reconstitute in a suitable solvent for injection.
3. Data Analysis:
-
Create a calibration curve by plotting the analyte/IS response factor versus the analyte concentration.[12]
-
Calculate the concentration of butalbital in the samples based on the calibration curve.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Resolution in HPLC Analysis
-
Possible Cause: Column degradation.
-
Solution: Wash the column with a strong solvent like 100% methanol (B129727) or acetonitrile (B52724) to remove contaminants.[15] If the problem persists, replace the column.
-
-
Possible Cause: Inappropriate mobile phase pH.
-
Solution: Ensure the pH of the mobile phase is correctly adjusted. For the analysis of acidic or basic compounds, the pH should be at least 2 units away from the pKa of the analytes to ensure they are in a single ionic form.
-
-
Possible Cause: Sample overload.
-
Solution: Dilute the sample and re-inject.
-
Issue 2: Inaccurate Quantification with Isotopically Labeled Internal Standards in GC-MS
-
Possible Cause: Cross-contribution between analyte and IS ions.
-
Explanation: This occurs when the IS contributes to the signal of the analyte's quantitation ion, and vice-versa.[8][10][11] This can lead to non-linearity in the calibration curve, especially at the lower and upper ends.
-
Solution:
-
Carefully select quantitation ions with minimal cross-contribution.[10]
-
Consider using a non-linear calibration model, such as a hyperbolic function, which can better account for this phenomenon.[8]
-
¹³C-labeled standards often exhibit less cross-contribution compared to deuterium (B1214612) (²H)-labeled standards.[10]
-
-
Issue 3: High Variability in Results (Poor Precision)
-
Possible Cause: Inconsistent sample preparation.
-
Solution: Ensure precise and consistent addition of the internal standard to all samples and standards. Use calibrated pipettes and consistent procedures. An IS helps to correct for variations in extraction efficiency and injection volume.[6]
-
-
Possible Cause: Matrix effects in LC-MS/MS.
-
Explanation: Components in the sample matrix can suppress or enhance the ionization of the analyte and IS, leading to inaccurate results.
-
Solution: Use an isotopically labeled internal standard, which will be affected by matrix effects in the same way as the analyte, thus providing accurate correction.[9] Perform a matrix effect study to assess the impact of the sample matrix.
-
Issue 4: Analyte Degradation
-
Possible Cause: Propyphenazone is an NSAID and may be susceptible to degradation under certain conditions.[16]
-
Solution: Investigate the stability of the analytes in the sample matrix and during the analytical procedure. This can be done by performing forced degradation studies under acidic, basic, oxidative, and photolytic conditions.[17] Adjust sample storage and handling procedures accordingly.
-
Visualizations
Caption: HPLC analysis workflow for this compound tablets.
References
- 1. This compound - Drug - RxReasoner [rxreasoner.com]
- 2. oladoctor.com [oladoctor.com]
- 3. healthwire.pk [healthwire.pk]
- 4. drugs.com [drugs.com]
- 5. pharmaserena.it [pharmaserena.it]
- 6. Lab Chapter 7.4 [people.whitman.edu]
- 7. Butalbital, Acetaminophen, and Caffeine Tablets - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 8. Isotopic analogues as internal standards for quantitative analyses of drugs and metabolites by GC-MS--nonlinear calibration approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. faa.gov [faa.gov]
- 13. archives.ijper.org [archives.ijper.org]
- 14. web.pdx.edu [web.pdx.edu]
- 15. padproject.nd.edu [padproject.nd.edu]
- 16. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Stability-Indicating RP-HPLC Method for the Determination of Ambrisentan and Tadalafil in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
Reducing ion suppression effects for propyphenazone in electrospray ionization
This guide provides troubleshooting advice and answers to frequently asked questions regarding the reduction of ion suppression effects for propyphenazone (B1202635) analysis in electrospray ionization (ESI) mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is electrospray ion suppression and why does it occur?
A: Electrospray ion suppression is a type of matrix effect that results in a decreased analytical response for the target analyte, in this case, propyphenazone.[1][2] It happens when co-eluting components from the sample matrix interfere with the ionization of propyphenazone in the ESI source.[3] The primary mechanisms include:
-
Competition for Ionization: Matrix components and the analyte compete for the limited available charge on the surface of the ESI droplets, leading to reduced ion formation for the analyte.[1]
-
Changes in Droplet Properties: High concentrations of non-volatile matrix components can alter the droplet's surface tension and viscosity, hindering solvent evaporation and preventing the efficient release of gas-phase analyte ions.[3]
-
Analyte Co-precipitation: Non-volatile materials can cause the analyte to precipitate within the droplet, preventing it from being ionized and detected.[3]
.
Caption: Competition between propyphenazone and matrix components for charge in an ESI droplet.
Q2: What are the most common sources of ion suppression when analyzing propyphenazone in biological samples?
A: When analyzing propyphenazone in complex biological matrices like plasma or urine, the primary sources of ion suppression are endogenous materials that are often co-extracted with the analyte.[4] These include:
-
Phospholipids (B1166683): Abundant in plasma and tissue samples, they are notoriously problematic and often cause significant ion suppression.[5]
-
Salts and Buffers: Inorganic salts can alter droplet properties and lead to suppression.[1][6]
-
Proteins and Peptides: While larger proteins are often removed, smaller peptides can remain after sample preparation and interfere with ionization.[4]
-
Formulation Excipients: In preclinical studies, formulation agents like polysorbates used to solubilize drugs can cause severe and unexpected ion suppression.[7]
Q3: How can I quantitatively measure the degree of ion suppression for my propyphenazone assay?
A: The most common method is to compare the analyte's response in the presence and absence of the matrix.[8] This is done by comparing the peak area of propyphenazone in a blank matrix sample that has been spiked after the extraction process to the peak area of propyphenazone in a clean solvent standard at the identical concentration.[3]
The Matrix Effect (ME) can be calculated using the following formula:
ME (%) = (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solvent) * 100
-
An ME value of 100% indicates no matrix effect.
-
An ME value < 100% indicates ion suppression.
-
An ME value > 100% indicates ion enhancement.
Troubleshooting Guides
Q1: My propyphenazone signal is low and inconsistent. How do I confirm that ion suppression is the cause?
A: A post-column infusion experiment is a definitive way to identify the time regions in your chromatogram where ion suppression occurs.[8][9] This technique helps you visualize whether the propyphenazone peak elutes within a "zone" of suppression caused by the matrix.
Experimental Protocol: Post-Column Infusion
-
Setup: Infuse a standard solution of propyphenazone at a constant, low flow rate (e.g., 5-10 µL/min) into the LC flow path after the analytical column using a T-fitting.
-
Baseline Acquisition: With the infusion running, acquire data from the mass spectrometer. You should observe a stable, elevated baseline signal corresponding to the propyphenazone ion.
-
Injection: Inject a blank, extracted matrix sample (e.g., plasma extract) onto the LC column.
-
Analysis: Monitor the stable baseline from the infused propyphenazone. Any drop or dip in this baseline indicates that a component eluting from the column at that specific time is causing ion suppression.
Caption: Workflow for identifying ion suppression zones using post-column infusion.
Q2: What is the best sample preparation strategy to reduce matrix effects for propyphenazone?
A: The choice of sample preparation is one of the most effective ways to combat ion suppression.[1] The goal is to selectively remove interfering matrix components while efficiently recovering propyphenazone. The three common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
| Technique | Protocol Overview | Pros | Cons | Effectiveness for Suppression |
| Protein Precipitation (PPT) | Add 3 parts organic solvent (e.g., acetonitrile) to 1 part plasma. Vortex, then centrifuge to pellet proteins. Analyze the supernatant.[4] | Simple, fast, inexpensive. | Non-selective; leaves many salts and phospholipids in the supernatant.[4] | Low . Often results in the most significant ion suppression.[3] |
| Liquid-Liquid Extraction (LLE) | Add an immiscible organic solvent (e.g., methyl tert-butyl ether) to the sample. Vortex to extract propyphenazone into the organic layer. Evaporate and reconstitute.[4] | More selective than PPT; removes salts effectively. | Can be labor-intensive; may not remove all phospholipids. | Medium . Generally better than PPT.[3] |
| Solid-Phase Extraction (SPE) | Condition an SPE cartridge. Load the sample. Wash away interferences with a weak solvent. Elute propyphenazone with a strong solvent. Evaporate and reconstitute.[4] | Highly selective; can effectively remove salts and phospholipids.[1][10] | More complex method development; higher cost per sample. | High . Typically provides the cleanest extracts and minimal ion suppression.[3][4] |
Recommendation: Start with a simple protein precipitation. If ion suppression is observed, move to LLE or, for the most robust method, develop an SPE procedure. Ion-exchange based SPE can be particularly effective.[10]
Q3: How can I optimize my LC method to avoid co-elution with suppressive matrix components?
A: Chromatographic separation is key to moving your propyphenazone peak away from regions of ion suppression, which often occur at the beginning of the run where highly polar matrix components elute.[9]
-
Adjust the Gradient: Make the initial part of your gradient shallower or hold the initial mobile phase composition for a longer period. This can help separate propyphenazone from the early-eluting, polar interferences.[9]
-
Modify Mobile Phase: Ensure the mobile phase promotes good chromatography. A typical reversed-phase mobile phase for propyphenazone involves acetonitrile (B52724) and an aqueous buffer like ammonium (B1175870) acetate (B1210297) or formic acid, which are compatible with MS. Avoid trifluoroacetic acid (TFA) as it is a strong ion-pairing agent that can cause significant suppression itself.[11]
-
Change the Column: If co-elution persists, switching to a column with a different selectivity (e.g., a different stationary phase like phenyl-hexyl or embedded polar group) can alter the elution profile of both the analyte and the interferences.
-
Reduce Flow Rate: Lowering the flow rate, especially into the nano-flow regime, can reduce ion suppression by creating smaller, more efficiently desolvating droplets.[3]
Caption: Logical approach to chromatographic optimization for avoiding ion suppression.
Q4: Can I compensate for ion suppression if I cannot completely eliminate it?
A: Yes. The most effective way to compensate for unavoidable ion suppression is by using a stable isotope-labeled internal standard (SIL-IS), such as deuterium (B1214612) or carbon-13 labeled propyphenazone.[1]
A SIL-IS is the ideal internal standard because it co-elutes with the unlabeled analyte and experiences the exact same degree of ion suppression or enhancement.[1] Since the ratio of the analyte to the SIL-IS remains constant regardless of the suppression, the method can provide accurate and precise quantification. This approach is considered the gold standard in quantitative bioanalysis.
Q5: Are there any general instrument settings that can help reduce ion suppression?
A: While sample preparation and chromatography are the primary solutions, some adjustments to the ESI source parameters can sometimes help:
-
Optimize Source Parameters: Systematically optimize the nebulizer gas flow, desolvation gas temperature, and capillary voltage.[12] These parameters influence the desolvation process and can affect the degree of suppression.
-
Change Ionization Source: If available, switching to Atmospheric Pressure Chemical Ionization (APCI) may reduce suppression. APCI is a gas-phase ionization technique and is generally less susceptible to interference from non-volatile matrix components like salts than ESI.[2][3]
-
Switch Polarity: Fewer compounds ionize in negative mode. If propyphenazone has a reasonable response in negative ion mode, switching polarity might eliminate the interference from a matrix component that only ionizes in positive mode.[3]
Reference Method Parameters
The following table summarizes a published LC-MS/MS method for the analysis of propyphenazone, which can be used as a starting point for method development.
| Parameter | Setting |
| LC Column | C18 |
| Mobile Phase A | 10 mM Ammonium Acetate with 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Elution | Gradient |
| Ionization Mode | ESI Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
Technical Support Center: Analysis of Aged or Degraded Optalidon Samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the method refinement and analysis of aged or degraded Optalidon samples. For the scope of this guide, this compound is considered as a combination of its common active pharmaceutical ingredients (APIs): Butalbital, Propyphenazone, and Caffeine.
Frequently Asked Questions (FAQs)
Q1: What are the primary active pharmaceutical ingredients (APIs) in this compound that I should be analyzing?
A1: this compound is a combination analgesic. While formulations can vary, the core components to analyze are typically Propyphenazone and Caffeine.[1][2][3] Some formulations also include Butalbital, a short to intermediate-acting barbiturate.[4] This guide will address the simultaneous analysis of Butalbital, Propyphenazone, and Caffeine.
Q2: What are the expected degradation pathways for the APIs in this compound under stress conditions?
A2: Each active ingredient has different susceptibilities to degradation:
-
Butalbital: As a barbiturate, butalbital is susceptible to hydrolysis, which can lead to the opening of the barbituric acid ring.[5][6] It may also undergo oxidation.
-
Propyphenazone: This pyrazolone (B3327878) derivative's primary metabolic route is demethylation.[1][2] Under forced degradation conditions, it can be susceptible to hydrolysis and oxidation.
-
Caffeine: Caffeine is relatively stable but can undergo hydrolysis to open the xanthine (B1682287) ring and demethylation under strenuous acidic or alkaline conditions.[7] The main degradation products are theophylline (B1681296) and theobromine.[7]
Q3: What is a suitable analytical technique for the simultaneous quantification of Butalbital, Propyphenazone, Caffeine, and their degradation products?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique.[3][8] A reversed-phase HPLC with a C18 column and UV detection is commonly employed. A gradient elution is often necessary to achieve adequate separation of the parent drugs from their various degradation products in a single run.[3]
Q4: How should I prepare samples of aged or degraded this compound for HPLC analysis?
A4: Sample preparation will depend on the dosage form (e.g., tablets, suppositories). For tablets, a general procedure involves:
-
Accurately weighing and finely powdering a representative number of tablets.
-
Dissolving a known amount of the powder in a suitable solvent system (e.g., a mixture of methanol (B129727) and water).
-
Using sonication to ensure complete dissolution of the APIs.
-
Filtering the solution through a 0.45 µm or 0.22 µm syringe filter to remove excipients before injection into the HPLC system.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC analysis of aged or degraded this compound samples.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Interaction of basic compounds (Butalbital) with acidic silanols on the column. 2. Column overload. 3. Inappropriate mobile phase pH. 4. Sample solvent being too strong. | 1. Use a high-purity, end-capped C18 column. Add a competing base like triethylamine (B128534) (TEA) to the mobile phase in low concentrations (e.g., 0.1%). 2. Reduce the sample concentration or injection volume. 3. Adjust the mobile phase pH to ensure all analytes are in a single ionic state. 4. Dissolve the sample in the initial mobile phase or a weaker solvent.[9] |
| Inconsistent Retention Times | 1. Fluctuations in mobile phase composition. 2. Temperature variations. 3. Column degradation. 4. Leaks in the HPLC system. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a constant temperature.[9] 3. Flush the column or replace it if it's old or has been exposed to harsh conditions. 4. Check all fittings and pump seals for leaks.[10][11] |
| Poor Resolution Between Parent Drug and Degradation Peaks | 1. Inadequate mobile phase composition or gradient program. 2. Incorrect column selection. 3. Flow rate is too high. | 1. Optimize the gradient elution program (e.g., shallower gradient). Adjust the ratio of organic solvent to aqueous buffer. 2. Ensure the use of a high-resolution C18 column with a suitable particle size (e.g., 5 µm or smaller). 3. Reduce the flow rate to improve separation efficiency. |
| Ghost Peaks Appearing in the Chromatogram | 1. Contamination in the mobile phase or injection solvent. 2. Carryover from previous injections. 3. Late eluting compounds from a previous run. | 1. Use high-purity HPLC grade solvents and freshly prepared mobile phase. 2. Implement a robust needle wash program on the autosampler. 3. Increase the run time or include a high-organic wash step at the end of the gradient to elute any strongly retained compounds. |
| Baseline Noise or Drift | 1. Air bubbles in the pump or detector. 2. Contaminated mobile phase or column. 3. Detector lamp aging. | 1. Degas the mobile phase thoroughly. Purge the pump and detector flow cell. 2. Use fresh, filtered mobile phase. Flush the column with a strong solvent. 3. Check the detector lamp's energy output and replace it if necessary.[10] |
Quantitative Data from Forced Degradation Studies
The following table summarizes typical degradation data for the active ingredients under various stress conditions as per ICH guidelines. The percentages represent the amount of the parent drug that has degraded.
| Stress Condition | Butalbital Degradation (%) | Propyphenazone Degradation (%) | Caffeine Degradation (%) | Primary Degradation Products |
| Acid Hydrolysis (0.1 M HCl, 80°C, 6h) | 15-20% | 10-15% | 5-10% | Hydrolyzed butalbital, Demethylated propyphenazone, Theophylline |
| Alkaline Hydrolysis (0.1 M NaOH, 80°C, 4h) | 20-25% | 15-20% | 10-15% | Hydrolyzed butalbital, Demethylated propyphenazone, Caffeidine |
| Oxidative Degradation (3% H₂O₂, RT, 24h) | 10-15% | 5-10% | <5% | Oxidized derivatives |
| Thermal Degradation (105°C, 48h) | 5-10% | <5% | <5% | Thermally induced isomers/degradation products |
| Photolytic Degradation (UV light, 254 nm, 24h) | <5% | 5-10% | <5% | Photodegradation products |
Note: The data presented are illustrative and can vary based on the exact experimental conditions.
Experimental Protocols
Stability-Indicating HPLC Method
This protocol outlines a general stability-indicating reversed-phase HPLC method for the simultaneous determination of Butalbital, Propyphenazone, and Caffeine.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm for Butalbital, 275 nm for Propyphenazone and Caffeine.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 90% A, 10% B
-
5-20 min: Linear gradient to 40% A, 60% B
-
20-25 min: Linear gradient to 20% A, 80% B
-
25-30 min: Hold at 20% A, 80% B
-
30-35 min: Return to initial conditions (90% A, 10% B)
-
35-40 min: Equilibration
-
Forced Degradation Study Protocol
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and reflux at 80°C for 6 hours. Neutralize the solution before injection.
-
Alkaline Hydrolysis: Dissolve the sample in 0.1 M NaOH and reflux at 80°C for 4 hours. Neutralize the solution before injection.
-
Oxidative Degradation: Dissolve the sample in a solution containing 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid drug sample in an oven at 105°C for 48 hours, then dissolve in the mobile phase.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.
Visualizations
References
- 1. Kinetics and metabolism of pyrazolones (propyphenazone, aminopyrine and dipyrone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics and metabolism of pyrazolones (propyphenazone, aminopyrine and dipyrone) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Co-Spray Drying of Paracetamol and Propyphenazone with Polymeric Binders for Enabling Compaction and Stability Improvement in a Combination Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 8. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. realab.ua [realab.ua]
Dealing with co-elution of caffeine and other compounds in complex mixtures
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the chromatographic analysis of complex mixtures.
Troubleshooting Guides & FAQs: Co-elution of Caffeine (B1668208)
This guide focuses on a frequent challenge in analytical chemistry: the co-elution of caffeine with other compounds. Below you will find a series of frequently asked questions and troubleshooting steps to help you resolve these issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is co-elution and how do I know if it's affecting my caffeine analysis?
A1: Co-elution occurs when caffeine and one or more other compounds in your sample are not adequately separated and exit the chromatography column at or near the same time. This results in overlapping chromatographic peaks, which can lead to inaccurate identification and quantification.
You can suspect co-elution if you observe the following in your chromatogram:
-
Asymmetrical peaks: Look for peaks with shoulders or "split tops" instead of a symmetrical, Gaussian shape. A shoulder is a discontinuity in the peak shape, which is different from tailing, an exponential decline.[1][2]
-
Broader than expected peaks: If the peak for caffeine is significantly wider than what you would expect from a pure standard under the same conditions, it may indicate the presence of a hidden, co-eluting compound.
-
Inconsistent peak purity: If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), you can assess peak purity. A DAD can collect multiple UV spectra across a single peak; if these spectra are not identical, it suggests co-elution.[1] Similarly, with an MS detector, differing mass spectra across the peak indicate impurity.[1][2]
Q2: What are the most common causes of caffeine co-elution in complex mixtures?
A2: The primary cause of co-elution is insufficient selectivity of the chromatographic system for caffeine and the interfering compound(s). This can be due to:
-
Inadequate mobile phase composition: The mobile phase may not be optimized to differentiate between the hydrophobicity or other chemical properties of caffeine and the co-eluting compounds.
-
Unsuitable stationary phase: The column chemistry (e.g., C18) may not provide the necessary retention and separation characteristics for your specific sample matrix.
-
Complex sample matrix: Many samples, such as coffee, tea, or biological fluids, contain a multitude of compounds, some of which may have similar properties to caffeine, making separation challenging.[3][4]
-
Suboptimal method parameters: Factors like flow rate, temperature, and injection volume can all influence the separation efficiency.[5]
Q3: How can I prevent co-elution before it becomes an issue?
A3: Proactive method development and sample preparation are key to preventing co-elution.
-
Thorough sample preparation: Employing techniques like Solid-Phase Extraction (SPE) can effectively remove many interfering compounds from the sample matrix before injection.[6][7] For beverage samples, degassing and filtration are essential to prevent interference from gas bubbles and particulates.[8]
-
Method optimization: During method development, systematically evaluate different mobile phases, stationary phases, and chromatographic conditions to ensure robust separation for your specific sample type.[9]
-
Use of guard columns: A guard column can help protect your analytical column from strongly retained or reactive compounds in the sample, which can degrade column performance and lead to peak shape issues over time.
Troubleshooting Guide: Resolving Caffeine Co-elution
If you have identified or suspect co-elution in your caffeine analysis, follow these systematic troubleshooting steps to improve your separation.
Step 1: Identify the Problem
Confirm that you are dealing with co-elution by examining your peak shape and, if available, using peak purity analysis with a DAD or MS detector.[1][2]
Step 2: Methodical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting co-elution issues. Start with the simplest and most impactful changes first, such as adjusting the mobile phase.
Caption: A workflow for troubleshooting caffeine co-elution.
Step 3: Detailed Experimental Protocols & Data
Here are detailed protocols for the key troubleshooting steps.
Protocol 1: Mobile Phase Modification
Changing the mobile phase is often the most effective way to alter selectivity and resolve co-eluting peaks.[10]
Methodology:
-
Adjust Solvent Strength: For reversed-phase HPLC, if caffeine is eluting too early with poor resolution, decrease the percentage of the organic solvent (e.g., methanol (B129727) or acetonitrile) in the mobile phase to increase retention.[10]
-
Change Organic Solvent: If adjusting the solvent ratio is ineffective, switch the organic solvent entirely (e.g., from methanol to acetonitrile (B52724) or vice versa).[1] These solvents have different properties and can alter the elution order.
-
Adjust pH: For ionizable compounds, adjusting the pH of the aqueous portion of the mobile phase can significantly impact retention and selectivity. For caffeine analysis, adding a small amount of acid like acetic acid or formic acid is common.[11]
Example Data: Effect of Mobile Phase Composition on Caffeine Retention
| Mobile Phase Composition (v/v) | Column Type | Flow Rate (mL/min) | Caffeine Retention Time (min) | Resolution (Rs) with Theophylline |
| Water:Methanol (50:50) | C18 | 1.0 | 2.50 | 1.8 |
| Water:Acetonitrile (87:13) | C18 | 1.0 | 7.02 | 2.1 |
| Water:Ethanol (B145695) (Gradient) | PFP | 1.0 | ~4.5 | >2.0 |
Note: Data is compiled and synthesized from multiple sources for illustrative purposes.[12][13][14]
Protocol 2: Stationary Phase Modification
If mobile phase optimization is insufficient, changing the column chemistry can provide the necessary change in selectivity.
Methodology:
-
Select an Alternative Stationary Phase: If you are using a standard C18 column, consider a column with a different stationary phase. A Pentafluorophenyl (PFP) column, for example, can offer different interactions and improve the separation of aromatic compounds like caffeine from other matrix components.[14]
-
Consider Particle Size: Columns with smaller particle sizes generally provide higher efficiency and can lead to sharper peaks and better resolution.[10]
Example Data: Impact of Stationary Phase on Caffeine Separation
| Stationary Phase | Particle Size (µm) | Mobile Phase | Key Advantage |
| C18 | 5 | Water:Methanol | General purpose, widely used. |
| PFP | 5 | Water:Ethanol | Improved separation for aromatic compounds.[14] |
| C18 | 2.7 (Solid-core) | Water:Acetonitrile | Higher efficiency and resolution at faster flow rates.[5] |
Protocol 3: Optimization of Temperature and Flow Rate
Fine-tuning the column temperature and mobile phase flow rate can also improve separation.
Methodology:
-
Adjust Column Temperature: Increasing the column temperature generally decreases the mobile phase viscosity, which can lead to sharper peaks. However, it can also alter selectivity, so the effect on your specific separation needs to be evaluated.[5][10]
-
Optimize Flow Rate: Lowering the flow rate can increase the interaction time of the analytes with the stationary phase, often leading to better resolution, but at the cost of longer analysis times.[5]
Example Data: Effect of Flow Rate and Temperature on Caffeine Retention Time
| Parameter Change | Original Condition | New Condition | Caffeine Retention Time (min) |
| Temperature | 30°C | 25°C | 7.36 |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 8.86 |
Note: Data is based on a study using a C18 column with a Water:Acetonitrile (87:13) mobile phase where the original retention time was 7.02 min.[13]
Protocol 4: Enhanced Sample Preparation
For particularly complex matrices, improving the sample cleanup process is crucial.
Methodology:
-
Implement Solid-Phase Extraction (SPE): SPE is a powerful technique for removing interfering compounds. For caffeine analysis in tea, for example, a Strata™-X cartridge can be used.[6]
-
SPE Steps:
-
Conditioning: Condition the SPE cartridge with an organic solvent (e.g., methanol or ethanol) followed by water.[6]
-
Loading: Load the sample onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water) to remove polar interferences.[6]
-
Elution: Elute the caffeine with a stronger organic solvent (e.g., ethanol or a methanol/acetic acid mixture).[6][15]
-
The following diagram illustrates the general workflow for Solid-Phase Extraction.
Caption: A generalized workflow for sample cleanup using SPE.
References
- 1. youtube.com [youtube.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 6. Elimination of Toxic Solvents from Analytical Methods in Food Analysis: Caffeine Determination in Tea as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determining Caffeine Concentrations - College of Science - Purdue University [purdue.edu]
- 9. chemlab.truman.edu [chemlab.truman.edu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. HPLC run of caffeine non-buffered - Chromatography Forum [chromforum.org]
- 12. Method Development and Validation for the Determination of Caffeine: An Alkaloid from Coffea arabica by High-performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cjbar.rupp.edu.kh [cjbar.rupp.edu.kh]
- 14. japsonline.com [japsonline.com]
- 15. HPLC Method for Quantification of Caffeine and Its Three Major Metabolites in Human Plasma Using Fetal Bovine Serum Matrix to Evaluate Prenatal Drug Exposure - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to prevent butalbital adsorption to labware during analysis
Welcome to the technical support center for butalbital analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to butalbital adsorption to labware during analysis, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing low or inconsistent recovery of butalbital in my analytical runs?
A1: Low or inconsistent recovery of butalbital is often due to its adsorption to labware surfaces. Butalbital, a barbiturate, can exhibit hydrophobic and polar characteristics, leading to non-specific binding to both plastic and glass surfaces. This issue is particularly prominent at low concentrations. Adsorption to glass is often mediated by interactions with active silanol (B1196071) groups, while hydrophobic interactions can cause binding to plastic surfaces like polypropylene (B1209903).[1][2]
Q2: What are the primary mechanisms of butalbital adsorption to labware?
A2: The primary mechanisms are:
-
Ionic/Polar Interactions: The free silanol (Si-OH) groups on the surface of borosilicate glass are acidic and can interact with basic compounds.[2]
-
Hydrophobic Interactions: Butalbital has non-polar regions, which can lead to adsorption onto hydrophobic surfaces like polypropylene, especially from aqueous solutions.[1]
Q3: Which type of labware material is best for handling butalbital samples?
A3: The choice depends on the sample solvent. For aqueous-based samples, polypropylene vials may lead to hydrophobic adsorption. While glass is a common choice, its active silanol groups can be problematic. Therefore, the most reliable option is often deactivated or silanized glass , which provides an inert surface, minimizing both polar and hydrophobic interactions.[3] Polypropylene can be a suitable and economical alternative, especially if the sample is dissolved in a solvent with a higher organic content, which reduces hydrophobic interactions with the vial surface.[2]
Q4: What is glassware deactivation and how does it prevent adsorption?
A4: Glassware deactivation, commonly achieved through silanization, is a chemical process that masks the active silanol groups on the glass surface.[2] Reagents like dimethyldichlorosilane (DMDCS) react with the hydroxyl groups, creating a chemically inert, hydrophobic layer. This prevents polar analytes from binding to the surface.[4]
Q5: Can the pH of my sample affect butalbital recovery?
A5: Yes, the pH of the sample solution can significantly influence the ionization state of butalbital and the surface charge of glass labware, thereby affecting adsorption and recovery.[5][6][7][8] For barbiturates, maintaining a neutral or slightly acidic pH is often beneficial to prevent ionization and subsequent interaction with silanol groups on glass surfaces. It is crucial to optimize and control the pH throughout the sample preparation and analysis process.
Q6: I suspect my butalbital is being lost during sample filtration. What should I do?
A6: Analyte binding to filter membranes is a common issue. Ensure the filter material is compatible with your sample and solvent. Hydrophilic and hydrophobic interactions can occur with the filter material itself. If you suspect adsorption, you can try pre-rinsing the filter with a small amount of the sample or a blank solvent to saturate the active binding sites. Also, consider using filters with low protein/analyte binding properties, such as those made from PTFE or certain types of nylon, depending on your solvent system.
Troubleshooting Guide: Low Butalbital Recovery
If you are experiencing low recovery of butalbital, follow this troubleshooting workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for low butalbital recovery.
Data Presentation
The following table provides an illustrative summary of expected butalbital recovery under different storage conditions. Note that these are representative values based on the known behavior of barbiturates and similar compounds, as specific quantitative studies on butalbital adsorption are limited.
| Labware Material | Sample Solvent | Expected Butalbital Recovery (%) | Primary Adsorption Mechanism |
| Borosilicate Glass | 100% Aqueous Buffer (pH 7) | 60-75% | Ionic/Polar Interaction |
| Borosilicate Glass | 50% Acetonitrile (B52724) in Water | 85-95% | Reduced Ionic/Polar Interaction |
| Polypropylene | 100% Aqueous Buffer (pH 7) | 70-85% | Hydrophobic Interaction |
| Polypropylene | 50% Acetonitrile in Water | >95% | Minimized Hydrophobic Interaction |
| Silanized Glass | 100% Aqueous Buffer (pH 7) | >98% | Minimal (Inert Surface) |
| Silanized Glass | 50% Acetonitrile in Water | >98% | Minimal (Inert Surface) |
Experimental Protocols
Protocol 1: Glassware Silanization (Deactivation)
This protocol describes a common method for deactivating glassware using dimethyldichlorosilane (DMDCS) to prevent butalbital adsorption.[4]
Materials:
-
Dimethyldichlorosilane (DMDCS), 5% solution in toluene (B28343)
-
Toluene
-
High-purity nitrogen gas
-
Glassware to be deactivated (e.g., vials, inserts, beakers)
-
Fume hood
-
Appropriate personal protective equipment (gloves, safety glasses)
Procedure:
-
Work in a fume hood. DMDCS reacts with moisture and releases hydrochloric acid (HCl) gas.
-
Prepare a 5% (v/v) solution of DMDCS in toluene. For example, add 20 mL of DMDCS to 380 mL of toluene.
-
Completely immerse the clean, dry glassware in the 5% DMDCS solution for 15-30 minutes.
-
Remove the glassware and rinse it twice with toluene to remove excess DMDCS.
-
Immerse the glassware in methanol for 15 minutes. This step reacts with any remaining chlorosilane groups.
-
Rinse the glassware thoroughly with fresh methanol.
-
Dry the glassware completely under a stream of high-purity nitrogen.
-
The glassware is now deactivated and ready for use. Store in a clean, dry environment.
Caption: Mechanism of glassware deactivation by silanization.
Protocol 2: Sample Preparation for Butalbital Analysis in Serum
This protocol provides a general workflow for the extraction of butalbital from serum samples, incorporating best practices to minimize analyte loss.
Materials:
-
Silanized glass or polypropylene tubes (15 mL)
-
Acetonitrile (cold)
-
Internal standard solution (e.g., butalbital-d5)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., mobile phase)
-
Silanized glass autosampler vials
Procedure:
-
Pipette the serum sample (e.g., 1 mL) into a 15 mL polypropylene or silanized glass tube.
-
Add the internal standard solution and vortex briefly.
-
To precipitate proteins, add a sufficient volume of cold acetonitrile (e.g., 3-4 times the sample volume).
-
Vortex the mixture thoroughly for 1-2 minutes.
-
Centrifuge at a sufficient speed to pellet the precipitated proteins (e.g., 3000 x g for 10 minutes).
-
Carefully transfer the supernatant to a new clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a known volume of the mobile phase or a suitable solvent.
-
Vortex to ensure the residue is fully dissolved.
-
Transfer the final solution to a silanized glass autosampler vial for analysis by LC-MS or GC-MS.
Caption: Experimental workflow for butalbital sample preparation.
References
- 1. lcms.cz [lcms.cz]
- 2. Are Polypropylene Vials Suited to Avoiding Adsorption Issues with Proteins Compared to Glass - FAQ [mtc-usa.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Environmental Sample Stability for Pharmaceutical Compound Analysis: Handling and Preservation Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Quantification of Propyphenazone in Urine: Validating an HPLC-UV Method
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic compounds in biological matrices is paramount. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the determination of propyphenazone (B1202635) in urine against alternative analytical techniques. Detailed experimental protocols and performance data are presented to aid in methodological selection and implementation.
Propyphenazone, a non-steroidal anti-inflammatory drug (NSAID), requires robust and reliable analytical methods for its monitoring in biological fluids, such as urine, to support pharmacokinetic and metabolism studies. While numerous HPLC-UV methods have been validated for propyphenazone in pharmaceutical formulations, this guide will focus on its application to a more complex biological matrix, adapting a validated plasma method for use with urine samples.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV stands as a widely accessible and cost-effective technique for the quantification of small molecules in various samples. Its principle lies in the separation of compounds based on their differential partitioning between a stationary phase and a mobile phase, followed by detection using UV absorbance.
Experimental Protocol for Propyphenazone Quantification in Urine (Adapted from a Validated Plasma Method)
This protocol is adapted from a validated method for propyphenazone in plasma, taking into account the different composition of a urine matrix. The primary adaptation involves the sample preparation step, as urine typically has a lower protein content than plasma.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 1 mL of urine sample in a centrifuge tube, add a suitable internal standard (e.g., phenylbutazone).
-
Add 5 mL of an appropriate extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and hexane).
-
Vortex the mixture for 2 minutes to ensure thorough mixing and extraction of propyphenazone.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a 20 µL aliquot into the HPLC system.
2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 0.05 M potassium dihydrogen phosphate), pH 4.5 |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector set at 254 nm |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
Performance Characteristics of the HPLC-UV Method
The following table summarizes the expected validation parameters for the HPLC-UV method for propyphenazone, based on data from validated methods in biological matrices.
| Validation Parameter | Performance Metric |
| Linearity Range | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 15% |
| Limit of Detection (LOD) | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL |
Alternative Analytical Methods
While HPLC-UV is a robust technique, other methods offer different advantages in terms of sensitivity, selectivity, and throughput.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry. It is a powerful tool for the identification and quantification of volatile and semi-volatile compounds.
Experimental Protocol Outline:
-
Sample Preparation: Requires derivatization of propyphenazone to increase its volatility. This typically involves a reaction with a silylating agent. The extraction procedure would be similar to the LLE described for HPLC.
-
GC Conditions: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane) is used. The oven temperature is programmed to ramp up to ensure separation.
-
MS Conditions: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic fragment ions of the derivatized propyphenazone.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV and is considered the gold standard for bioanalytical quantification.
Experimental Protocol Outline:
-
Sample Preparation: A simple protein precipitation with a solvent like acetonitrile is often sufficient due to the high selectivity of the detector.[1]
-
LC Conditions: Similar to HPLC-UV, but often with faster gradients and shorter columns to increase throughput.
-
MS/MS Conditions: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides two levels of mass filtering for exceptional specificity.
Performance Comparison of Analytical Methods
The following table provides a comparative overview of the performance of HPLC-UV, GC-MS, and LC-MS/MS for the quantification of propyphenazone in biological matrices.
| Feature | HPLC-UV | GC-MS | LC-MS/MS |
| Sensitivity | Moderate | High | Very High |
| Selectivity | Good | Very Good | Excellent |
| Sample Preparation | Moderately complex (LLE) | Complex (derivatization required) | Simple (protein precipitation)[1] |
| Analysis Time | Moderate | Moderate to Long | Fast |
| Cost (Instrument & Consumables) | Low | Moderate | High |
| Typical LOQ | ~100 ng/mL[1] | ~10 ng/mL | < 1 ng/mL |
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the logical flow of the validation process and the experimental setup, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for the validation of an HPLC-UV method.
Caption: Urine sample preparation workflow for HPLC-UV analysis.
References
Cross-validation of butalbital immunoassay with a confirmatory GC-MS method
In the realm of clinical and forensic toxicology, the accurate detection of barbiturates such as butalbital is paramount. While immunoassays serve as a rapid screening tool, gas chromatography-mass spectrometry (GC-MS) remains the gold standard for confirmation due to its high sensitivity and specificity. This guide provides a detailed comparison of a commercially available butalbital immunoassay with a confirmatory GC-MS method, supported by experimental data and protocols to aid researchers, scientists, and drug development professionals in their analytical considerations.
Performance Comparison: Immunoassay vs. GC-MS
The performance of a screening immunoassay is critically evaluated by its ability to correctly identify positive samples without generating an excessive number of false positives. Cross-validation with a highly specific method like GC-MS is essential to determine the immunoassay's reliability. The following table summarizes the comparative performance of a representative homogeneous enzyme immunoassay for barbiturates against a confirmatory GC-MS method for the detection of butalbital.
| Performance Metric | Immunoassay (200 ng/mL Cutoff) | Immunoassay (300 ng/mL Cutoff) | GC-MS |
| Principle | Homogeneous Enzyme Immunoassay | Homogeneous Enzyme Immunoassay | Gas Chromatography-Mass Spectrometry |
| Sensitivity | >97% | >97% | High (LOD ~20 ng/mL) |
| Specificity | ~95% | ~94% | Very High (>99%) |
| False Positives | 3 | 4 | Minimal to None |
| False Negatives | 1** | 0 | Minimal to None |
| Analysis Time | Rapid (minutes) | Rapid (minutes) | Longer (hours) |
| Throughput | High | High | Low |
*Data derived from a 510(k) Substantial Equivalence Determination for a Barbiturate Enzyme Immunoassay where samples positive by immunoassay but negative by GC-MS were observed. In some cases, butalbital was present but below the confirmation cutoff.[1] **A sample containing 422 ng/mL of Phenobarbital was negative by the immunoassay at the 200 ng/mL cutoff but positive by GC-MS.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are the outlined experimental protocols for both the immunoassay screening and the GC-MS confirmation for butalbital.
Butalbital Immunoassay Protocol (Homogeneous Enzyme Immunoassay)
This protocol is based on the principle of competitive binding between a drug-enzyme conjugate and the free drug in the sample for a limited number of antibody binding sites.
-
Sample Preparation: Urine samples are collected and can typically be used directly without pretreatment.
-
Reagent Preparation: The barbiturate-specific antibody and the enzyme-drug conjugate reagents are prepared according to the manufacturer's instructions.
-
Assay Procedure:
-
A small volume of the urine sample is mixed with the antibody reagent in a reaction cuvette.
-
The enzyme-drug conjugate is then added to the mixture.
-
The reaction is incubated for a predetermined time at a specific temperature to allow for competitive binding.
-
-
Detection: The enzyme activity is measured spectrophotometrically. The presence of free butalbital in the sample reduces the amount of enzyme-drug conjugate that can bind to the antibody, resulting in higher enzyme activity.
-
Interpretation: The enzyme activity is inversely proportional to the concentration of butalbital in the sample. Results are compared to a pre-defined cutoff calibrator (e.g., 200 ng/mL or 300 ng/mL) to determine a positive or negative result.[1][2]
Butalbital GC-MS Confirmation Protocol
This protocol provides a definitive identification and quantification of butalbital in a biological sample.
-
Sample Preparation (Urine):
-
An internal standard (e.g., a deuterated analog of a barbiturate) is added to a known volume of the urine sample.[3]
-
The sample pH is adjusted to be acidic.
-
-
Extraction:
-
Liquid-Liquid Extraction (LLE): The acidified sample is extracted with an organic solvent (e.g., methylene (B1212753) chloride). The organic layer containing the barbiturates is separated.[4][5]
-
Solid-Phase Extraction (SPE): Alternatively, the sample is passed through a solid-phase extraction cartridge which retains the barbiturates. The analytes are then eluted with a suitable solvent.[3]
-
-
Derivatization: The extracted butalbital is often derivatized (e.g., methylation or ethylation) to improve its chromatographic properties and thermal stability. This involves reacting the extract with a derivatizing agent (e.g., trimethylanilinium hydroxide (B78521) or an alkylating agent) in a suitable solvent.[4][5]
-
GC-MS Analysis:
-
Injection: A small volume of the derivatized extract is injected into the gas chromatograph.
-
Separation: The sample is vaporized and travels through a capillary column where butalbital is separated from other components based on its boiling point and interaction with the column's stationary phase.
-
Ionization and Detection: As butalbital elutes from the column, it enters the mass spectrometer where it is ionized (typically by electron impact). The resulting charged fragments are separated by their mass-to-charge ratio and detected.
-
-
Data Analysis: The presence of butalbital is confirmed by comparing its retention time and mass spectrum to that of a certified reference standard. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.[3][4][5]
Visualizing the Workflow and Validation Logic
To better illustrate the processes involved, the following diagrams were created using the DOT language.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. doclib.siemens-healthineers.com [doclib.siemens-healthineers.com]
- 3. Improved gas chromatography/mass spectrometry analysis of barbiturates in urine using centrifuge-based solid-phase extraction, methylation, with d5-pentobarbital as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GC/MS confirmation of barbiturates in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of amobarbital, butalbital, pentobarbital, phenobarbital, and secobarbital in urine, serum, and plasma using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Propyphenazone and Ibuprofen in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the analgesic and anti-inflammatory efficacy of two common non-steroidal anti-inflammatory drugs (NSAIDs), propyphenazone (B1202635) and ibuprofen (B1674241), based on available data from preclinical animal models. Both drugs are non-selective cyclooxygenase (COX) inhibitors, exerting their therapeutic effects by reducing prostaglandin (B15479496) synthesis. This document summarizes key experimental findings, details the methodologies employed in these studies, and visualizes the experimental workflows and mechanisms of action.
Data Presentation: Efficacy Summary
The following tables summarize the quantitative data on the analgesic and anti-inflammatory effects of propyphenazone and ibuprofen from preclinical studies.
Table 1: Comparative Analgesic Efficacy in Acetic Acid-Induced Writhing Test in Mice
| Drug | Dose | Percent Inhibition of Writhing | Reference |
| Propyphenazone | Not Specified | 45% | [1][2] |
| Ibuprofen | Not Specified | 60% | [1][2] |
Table 2: Comparative Anti-inflammatory Efficacy in Carrageenan-Induced Paw Edema in Mice
| Drug | Efficacy Summary | Reference |
| Propyphenazone | Limited reduction in paw swelling compared to the parent drug. | [1] |
| Ibuprofen | Significant reduction of paw swelling at 1, 2, 3, and 4 hours post-carrageenan injection. | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Acetic Acid-Induced Writhing Test (Mouse)
This model is used to evaluate peripheral analgesic activity.
-
Animals: Male Swiss albino mice are used.
-
Drug Administration: Test compounds (propyphenazone or ibuprofen), a vehicle control, and a standard analgesic are administered orally or intraperitoneally to different groups of mice.
-
Induction of Writhing: After a set pre-treatment time (typically 30-60 minutes), a 0.6% to 1% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).[1][2]
-
Observation: The number of writhes is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.[1]
-
Data Analysis: The percentage inhibition of writhing is calculated for each group compared to the vehicle control group.
Carrageenan-Induced Paw Edema (Rat/Mouse)
This model is a widely used test for acute inflammation.
-
Animals: Wistar rats or mice are typically used.
-
Baseline Measurement: The initial volume of the animal's hind paw is measured using a plethysmometer.
-
Drug Administration: The test compounds (propyphenazone or ibuprofen), a vehicle control, or a standard anti-inflammatory drug are administered, usually orally.
-
Induction of Edema: After drug administration (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the hind paw to induce localized inflammation and edema.
-
Measurement of Edema: The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).[1]
-
Data Analysis: The increase in paw volume (edema) is calculated for each group, and the percentage inhibition of edema by the test compounds is determined relative to the control group.
Visualizations
Mechanism of Action of Propyphenazone and Ibuprofen
Caption: Mechanism of action for Propyphenazone and Ibuprofen.
Experimental Workflow: Acetic Acid-Induced Writhing Test
Caption: Workflow for the Acetic Acid-Induced Writhing Test.
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Workflow for the Carrageenan-Induced Paw Edema Test.
References
A Comparative Analysis of Butalbital and Phenobarbital Pharmacokinetics in Canines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of two commonly referenced barbiturates, butalbital and phenobarbital (B1680315), with a specific focus on their activity in canines. While phenobarbital has been extensively studied in veterinary medicine for its anticonvulsant properties, canine-specific pharmacokinetic data for butalbital remains limited. This document summarizes the available experimental data, outlines relevant experimental protocols, and presents visual diagrams to facilitate a clear understanding of their comparative pharmacokinetics.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for butalbital and phenobarbital. It is important to note the disparity in available data, with comprehensive canine-specific metrics available for phenobarbital, while data for butalbital is less specific to the canine model.
| Pharmacokinetic Parameter | Butalbital | Phenobarbital (in Canines) |
| Bioavailability (F) | 20-45% (Human) | ~100% (Oral)[1][2] |
| Peak Plasma Concentration (Cmax) | Data not available in canines | Single Oral Dose (12 mg/kg): 23.5 ± 3.2 µg/mL[1][2] Chronic Oral Dosing (12 mg/kg): 29.1 ± 4.1 µg/mL[1][2] |
| Time to Peak Plasma Concentration (Tmax) | Data not available in canines | Single Oral Dose (12 mg/kg): 4.2 ± 2.7 h[1][2] Chronic Oral Dosing (12 mg/kg): 3.4 ± 1.9 h[1][2] |
| Elimination Half-Life (t½) | ~35 hours (Human)[3] | Single Oral Dose (5.5 mg/kg): 88.7 ± 19.6 h[4] Single Oral Dose (15 mg/kg): 99.6 ± 22.6 h[4] Multiple Doses (5.5 mg/kg/day for 90 days): 47.3 ± 10.7 h[4] Multiple Doses (11 mg/kg/day for 90 days): 31.1 ± 4.4 h[4] After multiple oral administrations: 37.3 to 74.6 hours (mean 53.0 ± 15 hours)[5] |
| Metabolism | Primarily hepatic.[3] | Hepatic.[4] |
| Excretion | Primarily renal. | Renal. |
| Protein Binding | 45% (in vitro)[6] | Data not available |
| Volume of Distribution (Vd/F) | Data not available in canines | 743.6 ± 69.8 ml/kg[5] |
| Total Body Clearance (ClT/F) | Data not available in canines | Single Dose (5.5 mg/kg): 5.58 ± 1.89 ml/h/kg[4] Single Dose (15 mg/kg): 7.28 ± 1.07 ml/h/kg[4] After multiple oral administrations: 0.173 ± 0.053 ml/min/kg[5] |
Experimental Protocols
The following is a representative experimental protocol for a canine pharmacokinetic study, based on methodologies reported in the literature for phenobarbital. This protocol can be adapted for studying butalbital.
Objective: To determine the pharmacokinetic profile of a test compound (e.g., butalbital or phenobarbital) in healthy adult dogs.
Animals: A cohort of healthy, mature dogs of a specific breed (e.g., Beagle) with balanced gender representation. Animals are to be acclimated to the study environment and confirmed to be in good health via veterinary examination and baseline bloodwork.
Housing and Diet: Dogs should be individually housed in a climate-controlled facility with a 12-hour light/dark cycle. Standard canine chow and water are to be provided ad libitum, with fasting overnight prior to drug administration.
Drug Administration:
-
Oral (PO): The test compound is administered as a single oral dose (e.g., in a gelatin capsule or as a tablet). The dosage should be calculated based on the individual dog's body weight.
-
Intravenous (IV): For bioavailability determination, a separate cohort or a crossover design can be used where the drug is administered as a single bolus injection into a cephalic vein.
Blood Sampling:
-
A pre-dose blood sample is collected (time 0).
-
Following drug administration, serial blood samples (e.g., 2-3 mL) are collected at predetermined time points from a peripheral vein (e.g., cephalic or saphenous).
-
Example time points for oral administration: 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours post-dose.[1]
-
Blood samples are collected into tubes containing an appropriate anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. Plasma samples are then stored at -80°C until analysis.
Analytical Method:
-
Plasma concentrations of the test compound and its major metabolites are quantified using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The method should be validated for linearity, accuracy, precision, and sensitivity.
Pharmacokinetic Analysis:
-
Plasma concentration-time data for each dog are analyzed using non-compartmental or compartmental pharmacokinetic models.
-
Key parameters to be calculated include: Cmax, Tmax, AUC (Area Under the Curve), t½, Cl (Clearance), and Vd (Volume of Distribution). For oral administration, bioavailability (F) is calculated by comparing the AUC from oral administration to the AUC from IV administration.
Visualizations
The following diagrams illustrate the experimental workflow for a typical canine pharmacokinetic study and the logical relationship in the comparative analysis of butalbital and phenobarbital.
Caption: Experimental workflow for a canine pharmacokinetic study.
Caption: Logical relationship in pharmacokinetic data availability.
References
- 1. Frontiers | Pharmacokinetics and tolerability of a veterinary phenobarbital product in healthy dogs [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Butalbital/acetaminophen - Wikipedia [en.wikipedia.org]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. Pharmacokinetics of phenobarbital in dogs after multiple oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Butalbital | C11H16N2O3 | CID 2481 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unveiling the Synergy: A Comparative Analysis of Caffeine and Propyphenazone in Analgesia
A deep dive into the experimental evidence reveals a synergistic relationship between caffeine (B1668208) and propyphenazone (B1202635), offering enhanced pain relief beyond their individual effects. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of their synergistic versus additive effects, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
The combination of the mild stimulant caffeine with the non-steroidal anti-inflammatory drug (NSAID) propyphenazone has been a subject of interest in pain management. Clinical and preclinical evidence points towards a synergistic interaction, where the combined analgesic effect is greater than the sum of the individual effects of each compound. This guide synthesizes the available data to provide an objective comparison.
Quantitative Analysis of Analgesic Efficacy
The synergistic effect of caffeine on the analgesic properties of propyphenazone has been demonstrated in clinical studies. A key study by Kraetsch and colleagues investigated the antinociceptive effects of propyphenazone alone and in combination with caffeine using a chemo-somatosensory event-related potential (CSSERP) model. The results, as summarized in the table below, show a significant amplification of propyphenazone's effect by caffeine.
| Treatment Group | Dosage | Mean Peak-to-Peak Amplitude of CSSERP (μV) | Percentage Change from Placebo |
| Placebo | - | 15.2 | - |
| Propyphenazone | 400 mg | 13.8 | -9.2% |
| Propyphenazone | 600 mg | 11.9 | -21.7% |
| Propyphenazone + Caffeine | 400 mg + 100 mg | 10.8 | -28.9% |
| Propyphenazone + Caffeine | 600 mg + 150 mg | 9.5 | -37.5% |
Data adapted from Kraetsch et al. (1996). The study found that while 400 mg of propyphenazone alone did not produce a statistically significant reduction in CSSERP amplitude compared to placebo, the addition of caffeine led to a significant decrease. For both dosages of propyphenazone, the combination with caffeine resulted in a more pronounced reduction in the objective measure of nociception.[1][2][3]
Further clinical evidence comes from a pooled analysis of eight studies on the fixed-dose combination Saridon® (propyphenazone 150 mg, paracetamol 250 mg, and caffeine 50 mg). This analysis, involving 500 patients with acute dentoalveolar pain, demonstrated a faster onset of action and superior analgesic efficacy compared to single-agent analgesics like paracetamol, ibuprofen, and aspirin (B1665792).[4][5][6][7][8][9][10]
| Time Point | Outcome Measure | Saridon® vs. Paracetamol 500mg | Saridon® vs. Ibuprofen 200mg | Saridon® vs. Aspirin 500mg | Saridon® vs. Placebo |
| 30 min | % Patients with Pain Gone/Partly Gone | p = 0.009 | - | p < 0.001 | p = 0.001 |
| 60 min | % Patients with Pain Gone/Partly Gone | p < 0.0001 | p < 0.01 | p < 0.0001 | p < 0.0001 |
| 4 hours | Total Pain Relief Score | p < 0.0001 | p < 0.0001 | p < 0.01 | p < 0.0001 |
Data adapted from Kiersch and Minić (2002). The p-values indicate a statistically significant superiority of the combination analgesic over the single-ingredient alternatives at various time points.[4][5][6][7][8][9][10]
Mechanisms of Action and Synergy
The synergistic interaction between caffeine and propyphenazone is rooted in their distinct but complementary mechanisms of action.
Propyphenazone , a pyrazolone (B3327878) derivative, exerts its analgesic and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the synthesis of prostaglandins, which are key mediators of pain and inflammation.
Caffeine , a methylxanthine, acts as an antagonist at adenosine (B11128) A1 and A2A receptors in the central nervous system. By blocking the inhibitory effects of adenosine, caffeine can enhance neuronal activity and has been shown to be an effective analgesic adjuvant. It is also suggested that caffeine may enhance the absorption of other analgesics.[11][12]
The combination of these two mechanisms leads to a multi-pronged attack on pain signaling pathways, resulting in a greater analgesic effect than either agent can achieve alone.
Caption: Signaling pathways of propyphenazone and caffeine.
Experimental Protocols
A robust understanding of the methodologies used to assess drug interactions is crucial for interpreting the data. Below are detailed descriptions of key experimental protocols.
Chemo-Somatosensory Event-Related Potentials (CSSERP)
This objective method measures the brain's electrical response to a painful chemical stimulus, providing a quantitative assessment of analgesic effects.
Methodology:
-
Stimulation: A controlled pulse of a chemical irritant (e.g., carbon dioxide) is delivered to the nasal mucosa.
-
EEG Recording: Electroencephalography (EEG) is used to record the brain's electrical activity from scalp electrodes.
-
Signal Averaging: The EEG signals following multiple stimuli are averaged to extract the event-related potential (ERP), which is the specific brain response to the stimulus.
-
Data Analysis: The amplitude and latency of the major ERP components (e.g., N1 and P2) are measured. A reduction in amplitude or a delay in latency is indicative of an antinociceptive effect.
Caption: Experimental workflow for assessing analgesia using CSSERP.
Isobolographic Analysis
Isobolographic analysis is a widely accepted method for determining the nature of the interaction between two drugs (synergistic, additive, or antagonistic).
Methodology:
-
Dose-Response Curves: The dose-response curves for each drug administered alone are determined to establish the dose that produces a specific level of effect (e.g., 50% maximal effect, or ED50).
-
Line of Additivity: On a graph with the doses of the two drugs on the x and y axes, a straight line is drawn connecting the ED50 values of each drug. This is the "line of additivity" and represents the expected doses of the combination if the effect is purely additive.
-
Combination Testing: The drugs are then administered in combination at various fixed-dose ratios, and the doses required to produce the same level of effect (ED50) are determined experimentally.
-
Data Interpretation:
-
If the experimentally determined ED50 for the combination falls on the line of additivity, the interaction is additive .
-
If the point falls below the line, the interaction is synergistic (a lower dose of the combination is needed to achieve the same effect).
-
If the point falls above the line, the interaction is antagonistic .
-
Caption: Logical relationship of additive vs. synergistic effects.
Conclusion
The available evidence strongly supports a synergistic relationship between caffeine and propyphenazone in producing analgesia. The combination offers a more potent and often faster-acting pain relief than either component alone. This is attributed to the complementary mechanisms of action, with propyphenazone inhibiting prostaglandin (B15479496) synthesis and caffeine antagonizing adenosine receptors. For researchers and drug development professionals, understanding these synergistic interactions and the methodologies used to evaluate them is paramount for the development of more effective and safer analgesic therapies. The use of objective measures like CSSERP and rigorous analytical methods such as isobolographic analysis will continue to be crucial in elucidating the full potential of combination analgesics.
References
- 1. Analgesic effects of propyphenazone in comparison to its combination with caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analgesic effects of propyphenazone in comparison to its combination with caffeine | Semantic Scholar [semanticscholar.org]
- 3. Combined analgesics in (headache) pain therapy: shotgun approach or precise multi-target therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. uploads.consultaremedios.com.br [uploads.consultaremedios.com.br]
- 6. researchgate.net [researchgate.net]
- 7. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 8. researchgate.net [researchgate.net]
- 9. droracle.ai [droracle.ai]
- 10. The onset of action and the analgesic efficacy of Saridon (a propyphenazone/paracetamol/ caffeine combination) in comparison with paracetamol, ibuprofen, aspirin and placebo (pooled statistical analysis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Propyphenazone/paracetamol/caffeine - Wikipedia [en.wikipedia.org]
Head-to-head comparison of different Optalidon formulations on analgesic onset
A detailed analysis for researchers and drug development professionals.
In the landscape of analgesic formulations, the onset of action is a critical determinant of therapeutic efficacy, particularly in the management of acute pain. While various formulations of combination analgesics exist, this guide provides a head-to-head comparison of the analgesic onset associated with formulations containing propyphenazone (B1202635), a barbiturate (B1230296), and caffeine (B1668208). Due to the limited availability of direct comparative studies on different branded formulations of Optalidon, this analysis leverages data from a comprehensive pooled analysis of a similar combination product, Saridon® (propyphenazone/paracetamol/caffeine), alongside established pharmacokinetic and pharmacodynamic principles of the constituent active pharmaceutical ingredients.
Data Presentation: Onset of Analgesia
The following table summarizes the key findings from a pooled analysis of eight clinical studies on a combination analgesic formulation, providing a comparative look at its onset of action against other common over-the-counter (OTC) analgesics. The data is derived from studies involving patients with acute dentoalveolar pain.
| Formulation/Active Ingredient | Time to Onset of Action | Key Findings |
| Propyphenazone/Paracetamol/Caffeine | < 30 minutes | A significantly greater number of patients treated with the combination reported pain relief at 30 minutes compared to paracetamol, aspirin (B1665792), and placebo.[1][2][3][4] |
| Paracetamol (500mg) | Slower than the combination | The combination formulation demonstrated a faster onset of action compared to paracetamol alone.[1][2][3][4] |
| Ibuprofen (200mg) | Slower than the combination | A statistically significant difference in pain relief in favor of the combination was observed at 60 minutes post-dosing.[1][2][3][4] |
| Aspirin (500mg) | Slower than the combination | The combination showed a more rapid onset of analgesia compared to aspirin in the initial 30 minutes.[1][2][3][4] |
| Placebo | Negligible | As expected, the active treatments were significantly superior to placebo in providing pain relief.[1][2][3][4] |
Experimental Protocols
The methodologies employed in clinical trials assessing the onset of analgesic action are crucial for the interpretation of the results. Below are detailed protocols for key experiments typically cited in such studies.
Postoperative Dental Pain Model
A widely accepted and validated model for evaluating the efficacy and onset of action of analgesics is the postoperative dental pain model.[5][6][7][8]
-
Study Design: A single-center, single-dose, randomized, double-blind, placebo-controlled, parallel-group design is commonly used.[5][6][7]
-
Patient Population: Healthy male and female subjects, typically between the ages of 17 and 50, who are scheduled for the surgical extraction of at least three impacted third molars.[5][6][7]
-
Procedure: Following the surgical procedure, patients are monitored until they report moderate to severe pain intensity.
-
Intervention: Upon reaching the required pain level, subjects are randomly assigned to receive a single dose of the investigational drug, an active comparator, or a placebo.
-
Pain Assessment: Pain intensity and pain relief are assessed at predefined intervals over a specified period (e.g., 6 hours) post-dosing.
Measurement of Analgesic Onset and Efficacy
Double-Stopwatch Method: This is a standard method for determining the time to onset of pain relief.[9][10][11][12]
-
Upon administration of the study medication, the patient is given two stopwatches.
-
The patient is instructed to stop the first stopwatch when they first perceive any pain relief (Time to Perceptible Pain Relief).
-
The patient is then instructed to stop the second stopwatch when they experience meaningful pain relief (Time to Meaningful Pain Relief).
Pain Intensity and Pain Relief Scales:
-
Visual Analog Scale (VAS): A 10 cm (100 mm) line is presented to the patient, with "no pain" at one end (0 mm) and "worst imaginable pain" at the other end (100 mm).[13][14][15][16][17] The patient marks their current pain level on the line. The score is determined by measuring the distance from the "no pain" end to the patient's mark.
-
Numeric Rating Scale (NRS): Patients rate their pain on an 11-point scale from 0 ("no pain") to 10 ("worst possible pain").
-
Pain Relief (PAR) Score: A categorical scale is often used where patients rate their pain relief (e.g., 0 = no relief, 1 = a little relief, 2 = some relief, 3 = a lot of relief, 4 = complete relief).
Mandatory Visualizations
Signaling Pathways
The analgesic and adjuvant effects of the components in this compound-like formulations are mediated through distinct signaling pathways.
Caption: Signaling pathways of the active components.
Experimental Workflow
A hypothetical experimental workflow for a head-to-head comparison of different analgesic formulations is depicted below.
Caption: Experimental workflow for an analgesic onset study.
Mechanisms of Action
The rapid onset of analgesia in combination formulations can be attributed to the synergistic effects of its components.
-
Propyphenazone: As a non-steroidal anti-inflammatory drug (NSAID), propyphenazone inhibits the cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins which are key mediators of pain and inflammation.[18][19][20] Its rapid absorption contributes to a prompt onset of action.[19]
-
Butalbital: This short-to-intermediate-acting barbiturate acts as a positive allosteric modulator of the GABA-A receptor.[21][22][23][24] By enhancing the inhibitory effects of GABA, butalbital produces central nervous system depression, leading to sedation and muscle relaxation, which can be beneficial in tension-type headaches.[21]
-
Caffeine: Caffeine is known to act as an adjuvant analgesic, primarily through the antagonism of adenosine receptors.[25][26][27][28] By blocking adenosine-mediated vasodilation and sedation, caffeine can contribute to pain relief, particularly in headaches.[27] It may also enhance the absorption and bioavailability of other analgesics.
Conclusion
While direct comparative clinical trials on different this compound formulations are not publicly available, the analysis of a similar combination product containing propyphenazone, paracetamol, and caffeine suggests a rapid onset of analgesic action, often within 30 minutes. This is likely attributable to the synergistic mechanisms of the individual components. The propyphenazone provides rapid anti-inflammatory and analgesic effects through COX inhibition, while butalbital contributes sedative and muscle-relaxant properties via GABA-A receptor modulation. Caffeine acts as an adjuvant, potentially enhancing the overall analgesic effect and contributing to vasoconstriction. For a definitive comparison of different this compound formulations, further head-to-head clinical trials employing rigorous methodologies, such as the postoperative dental pain model and the double-stopwatch technique, would be required.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The onset of action and the analgesic efficacy of Saridon (a propyphenazone/paracetamol/ caffeine combination) in comparison with paracetamol, ibuprofen, aspirin and placebo (pooled statistical analysis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Onset of Action and the Analgesic Efficacy of Saridon®* (a Propyphenazone/Paracetamol/Caffeine Combination) in Comparison with Paracetamol, Ibuprofen, Aspirin and Placebo (Pooled Statistical Analysis) | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Analgesic onset and efficacy of a fast-acting formulation of acetaminophen in a postoperative dental impaction pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. Methodology for determining minimally clinically important differences in acute pain intensity with the double stopwatch technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Onset of analgesia by a topically administered flurbiprofen lozenge: a randomised controlled trial using the double stopwatch method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Onset of analgesia by a topically administered flurbiprofen lozenge: a randomised controlled trial using the double stopwatch method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. painclinics.com [painclinics.com]
- 14. sira.nsw.gov.au [sira.nsw.gov.au]
- 15. aci.health.nsw.gov.au [aci.health.nsw.gov.au]
- 16. codetechnology.com [codetechnology.com]
- 17. Visual Analog Scale (VAS) Calculator: Complete Pain Assessment Tool for Healthcare Professionals [sprypt.com]
- 18. What is the mechanism of Propyphenazone? [synapse.patsnap.com]
- 19. What is Propyphenazone used for? [synapse.patsnap.com]
- 20. Propyphenazone | C14H18N2O | CID 3778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. SMPDB [smpdb.ca]
- 22. GABA receptors modulate trigeminovascular nociceptive neurotransmission in the trigeminocervical complex - PMC [pmc.ncbi.nlm.nih.gov]
- 23. An In-depth Analysis of acetaminophen/butalbital/caffeine's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]
- 24. Barbiturate - Wikipedia [en.wikipedia.org]
- 25. Antinociceptive effects of novel A2B adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. dovepress.com [dovepress.com]
- 27. Using caffeine and other adenosine receptor antagonists and agonists as therapeutic tools against neurodegenerative diseases: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Caffeine Impaired Acupuncture Analgesia in Inflammatory Pain by Blocking Adenosine A1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro Dissolution Testing and Comparison of Generic Optalidon Formulations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in-vitro dissolution profiles of a model branded Optalidon formulation and two hypothetical generic equivalents. The objective is to present a framework for assessing the pharmaceutical equivalence of generic formulations through detailed experimental protocols, comparative data analysis, and visual workflow representations. While the data presented is illustrative, it is based on established principles of dissolution testing and typical variations observed between branded and generic products.
Introduction to In-Vitro Dissolution Testing for Generic Equivalence
In-vitro dissolution testing is a critical tool in pharmaceutical development and quality control, serving as a key indicator of a drug product's in-vivo performance. For generic drug products, demonstrating a dissolution profile similar to that of the innovator (branded) product is a fundamental requirement for regulatory approval and ensures therapeutic equivalence.[1] Dissolution studies are instrumental in assessing the lot-to-lot consistency of a drug product and in guiding formulation development.[2] Regulatory bodies like the FDA and EMA accept in-vitro dissolution data as a surrogate for in-vivo bioequivalence studies for certain classes of drugs, underscoring the importance of robust and well-controlled dissolution testing methodologies.[1][3]
This guide focuses on a common formulation of this compound containing Butalbital, Propyphenazone, and Caffeine. The dissolution characteristics of these active pharmaceutical ingredients (APIs) from the tablet matrix are evaluated to compare the performance of the branded product with its generic counterparts.
Comparative Dissolution Data
The following table summarizes the hypothetical dissolution data for the branded this compound formulation and two generic versions (Generic A and Generic B). The data represents the percentage of each active ingredient dissolved over a 60-minute period.
| Time (minutes) | Branded this compound - Butalbital (% Dissolved) | Generic A - Butalbital (% Dissolved) | Generic B - Butalbital (% Dissolved) | Branded this compound - Propyphenazone (% Dissolved) | Generic A - Propyphenazone (% Dissolved) | Generic B - Propyphenazone (% Dissolved) | Branded this compound - Caffeine (% Dissolved) | Generic A - Caffeine (% Dissolved) | Generic B - Caffeine (% Dissolved) |
| 5 | 35 | 30 | 40 | 40 | 35 | 45 | 42 | 38 | 48 |
| 10 | 62 | 55 | 68 | 68 | 60 | 72 | 70 | 65 | 75 |
| 15 | 85 | 78 | 88 | 88 | 82 | 90 | 90 | 85 | 92 |
| 30 | 92 | 88 | 95 | 95 | 90 | 97 | 96 | 91 | 98 |
| 45 | 96 | 93 | 98 | 98 | 95 | 99 | 99 | 96 | 99 |
| 60 | 98 | 96 | 99 | 99 | 98 | 100 | 100 | 99 | 100 |
Note: This data is for illustrative purposes only and does not represent actual experimental results for any specific commercial products.
Experimental Protocol: In-Vitro Dissolution Testing
This section details the methodology for the in-vitro dissolution testing of this compound tablets containing Butalbital, Propyphenazone, and Caffeine.
3.1. Materials and Equipment
-
Dissolution Apparatus: USP Apparatus 2 (Paddle Apparatus)
-
Dissolution Medium: 900 mL of pH 6.8 phosphate (B84403) buffer
-
Temperature: 37 ± 0.5 °C
-
Paddle Speed: 75 RPM
-
Analytical Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reference Standards: USP reference standards for Butalbital, Propyphenazone, and Caffeine
-
Reagents: All reagents and solvents should be of analytical or HPLC grade.
3.2. Dissolution Procedure
-
Prepare the pH 6.8 phosphate buffer dissolution medium and deaerate it.
-
Assemble the USP Apparatus 2 and equilibrate the dissolution medium to 37 ± 0.5 °C.
-
Place one tablet in each of the six dissolution vessels.
-
Start the apparatus and withdraw 5 mL samples at 5, 10, 15, 30, 45, and 60 minutes.
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter before analysis.
3.3. Analytical Method: HPLC
A validated stability-indicating HPLC method is used for the simultaneous determination of Butalbital, Propyphenazone, and Caffeine.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: A gradient mixture of acetonitrile (B52724) and a pH 4.5 phosphate buffer.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector Wavelength: UV detection at 220 nm.
-
Column Temperature: 30 °C
3.4. Data Analysis
The percentage of each active ingredient dissolved at each time point is calculated using the peak areas obtained from the HPLC analysis against the peak areas of the known concentration of the reference standards. The dissolution profiles of the generic formulations are compared to the branded product using the similarity factor (f2). An f2 value between 50 and 100 indicates similarity between the two dissolution profiles.
Visual Representations of Experimental Workflow
The following diagrams illustrate the key processes involved in the in-vitro dissolution testing and comparison of the this compound formulations.
In-Vitro Dissolution Testing Workflow
References
Agranulocytosis Risk Assessment: A Comparative Guide to Amidopyrine and Modern Analgesics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the risk of agranulocytosis associated with the historical analgesic, amidopyrine, versus modern analgesics including metamizole (B1201355) (dipyrone), paracetamol (acetaminophen), and ibuprofen (B1674241). The information presented herein is intended to support research, drug development, and risk assessment activities by providing objective data, detailed experimental methodologies, and mechanistic insights.
Executive Summary
Agranulocytosis, a severe and life-threatening condition characterized by a sharp drop in neutrophil counts, is a known idiosyncratic adverse drug reaction. Amidopyrine, a pyrazolone (B3327878) derivative introduced in the late 19th century, was widely used as an analgesic and antipyretic but was later largely abandoned due to its high risk of inducing agranulocytosis.[1] Modern analgesics also carry a risk of this adverse effect, though the incidence varies significantly among different drugs. This guide synthesizes available data to facilitate a comparative risk assessment.
Quantitative Risk Assessment: Incidence of Agranulocytosis
The following table summarizes the reported incidence of agranulocytosis for amidopyrine and selected modern analgesics. It is important to note that obtaining precise, comparative incidence rates from the early 20th century for amidopyrine is challenging due to differences in pharmacovigilance practices. However, historical reports consistently indicate a significantly higher risk compared to modern alternatives.
| Analgesic | Chemical Class | Estimated Incidence of Agranulocytosis | Key Findings & Citations |
| Amidopyrine | Pyrazolone Derivative | High (Historically reported as a frequent cause) | Recognized as a major cause of agranulocytosis in the 1930s, leading to its withdrawal in many countries.[1] Precise incidence from that era is not well-documented in modern databases, but it is consistently cited as the prototypical drug for immune-mediated agranulocytosis.[2] |
| Metamizole (Dipyrone) | Pyrazolone Derivative | 0.96 to 1.63 cases per million person-days of use | A large-scale study in Berlin reported an incidence of 0.96 cases per million inhabitants per year.[3] The risk is considered low but significant enough to warrant restrictions in several countries.[3] |
| Ibuprofen | Propionic Acid Derivative (NSAID) | Very Low (Case reports exist) | Agranulocytosis is a documented but rare side effect, with an incidence of less than 1%.[4] |
| Paracetamol (Acetaminophen) | Aniline Derivative | Very Low (Case reports exist) | While generally considered safe at therapeutic doses, there are rare case reports of paracetamol-induced agranulocytosis.[5] |
Mechanistic Insights into Agranulocytosis
The pathogenesis of drug-induced agranulocytosis is complex and can involve both direct toxic effects on bone marrow progenitor cells and immune-mediated destruction of mature neutrophils.
Immune-Mediated Mechanisms
The predominant theory for amidopyrine and, in some cases, metamizole-induced agranulocytosis is an immune-mediated response. The hapten hypothesis is a key concept in this mechanism.
In this pathway, the drug or its metabolite acts as a hapten, covalently binding to proteins on the surface of neutrophils or their precursors.[6] This drug-protein adduct is then recognized as foreign by the immune system, leading to the activation of T-cells and the production of drug-dependent antibodies.[7] These antibodies then target neutrophils for destruction.[8] Some drugs may also directly interact with T-cell receptors, a mechanism known as the p-i (pharmacological interaction) concept.[9]
Direct Toxicity Mechanisms
Recent studies, particularly with metamizole, have highlighted a non-immune, direct toxic mechanism on granulocyte precursors in the bone marrow. This pathway involves the metabolic activation of the drug into reactive species that disrupt cellular function.
For metamizole, its main metabolite, N-methyl-4-aminoantipyrine (MAA), can react with hemin, which is abundant in the bone marrow. This reaction forms a reactive electrophilic metabolite that is toxic to granulocyte precursors.[5][10] This toxicity is mediated, at least in part, by the inhibition of glycolysis, leading to a depletion of cellular ATP and subsequent cell death.[5][10]
Experimental Protocols for Agranulocytosis Risk Assessment
Assessing the potential of a compound to induce agranulocytosis is a critical step in preclinical safety evaluation. The following are outlines of key in vitro experimental protocols.
Colony Forming Unit - Granulocyte/Macrophage (CFU-GM) Assay
This assay assesses the direct toxic effect of a compound on the proliferation and differentiation of hematopoietic progenitor cells.
Objective: To determine the concentration-dependent inhibition of granulocyte and macrophage colony formation from bone marrow or cord blood progenitor cells.
Methodology:
-
Cell Source: Isolate mononuclear cells from human cord blood or mouse bone marrow.
-
Culture Medium: Prepare a semi-solid methylcellulose-based medium supplemented with appropriate cytokines (e.g., GM-CSF, IL-3, SCF) to support the growth of granulocyte and macrophage colonies.
-
Drug Exposure: Add the test compound at a range of concentrations to the cell culture medium. A vehicle control is run in parallel.
-
Plating: Plate the cell-medium mixture into petri dishes or multi-well plates.
-
Incubation: Incubate the cultures for 7-14 days at 37°C in a humidified atmosphere with 5% CO2.
-
Colony Counting: Enumerate the number of CFU-GM colonies (typically defined as aggregates of >40 cells) under an inverted microscope.
-
Data Analysis: Calculate the concentration that causes 50% inhibition of colony formation (IC50) as a measure of the compound's myelotoxicity.
Flow Cytometry-Based Neutrophil Apoptosis Assay
This assay evaluates the potential of a compound to induce apoptosis (programmed cell death) in mature neutrophils.
Objective: To quantify the percentage of apoptotic and necrotic neutrophils following exposure to a test compound.
Methodology:
-
Neutrophil Isolation: Isolate neutrophils from the peripheral blood of healthy donors using density gradient centrifugation.
-
Drug Incubation: Incubate the isolated neutrophils with the test compound at various concentrations for a defined period (e.g., 6, 12, 24 hours). Include a vehicle control.
-
Staining: Stain the cells with a combination of fluorescent dyes that differentiate between live, apoptotic, and necrotic cells. A common combination is Annexin V (stains early apoptotic cells) and Propidium Iodide (PI) or 7-AAD (stains late apoptotic/necrotic cells).
-
Flow Cytometry Analysis: Acquire data on a flow cytometer, measuring the fluorescence intensity of each cell.
-
Data Interpretation: Gate the cell populations based on their staining profile:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
-
Quantification: Determine the percentage of cells in each quadrant to assess the pro-apoptotic potential of the compound.
Conclusion
The risk of agranulocytosis, while rare for modern analgesics, remains a critical safety consideration in drug development. Amidopyrine serves as a historical benchmark for a high-risk compound, with its use largely discontinued (B1498344) due to this adverse effect. Metamizole, a structurally related compound, carries a demonstrably lower but still present risk, which appears to be mediated by both immune and direct toxicity mechanisms. In contrast, non-steroidal anti-inflammatory drugs like ibuprofen and non-opioid analgesics like paracetamol have a very low incidence of agranulocytosis, primarily documented through case reports.
For drug development professionals, a thorough understanding of the potential mechanisms of myelotoxicity and the application of robust in vitro screening assays, such as the CFU-GM and neutrophil apoptosis assays, are essential for early identification and mitigation of agranulocytosis risk in novel drug candidates. This comparative guide provides a foundational framework for these critical safety assessments.
References
- 1. Aminopyrine-induced blood dyscrasias--still a problem in many parts of the world - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug-induced agranulocytosis. A survey of twenty-three episodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Drug-Induced Idiosyncratic Agranulocytosis - Infrequent but Dangerous [frontiersin.org]
- 7. Immune-mediated agranulocytosis related to drugs and their metabolites: mode of sensitization and heterogeneity of antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug related/induced neutropenia [gloshospitals.nhs.uk]
- 9. The involvement of specific t cells in the pathogenesis of metamizole-induced agranulocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactive Metamizole Metabolites Enhance the Toxicity of Hemin on the ATP Pool in HL60 Cells by Inhibition of Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Dance: Evaluating Caffeine's Analgesic Partnership with NSAIDs
A Comparative Guide for Researchers and Drug Development Professionals
The quest for enhanced pain relief with minimized side effects is a cornerstone of analgesic research. A well-established strategy in this pursuit is the combination of analgesics with an adjuvant, a compound that enhances the efficacy of the primary drug. Caffeine (B1668208), the world's most widely consumed psychoactive substance, has long been recognized as an effective analgesic adjuvant, particularly when paired with non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a comparative evaluation of the analgesic synergy of caffeine with different NSAIDs, supported by experimental data, detailed methodologies, and pathway visualizations to inform preclinical and clinical research.
Quantitative Analysis of Analgesic Synergy
The potentiation of NSAID analgesia by caffeine has been demonstrated across various preclinical and clinical models. The following tables summarize key quantitative data from studies evaluating the synergistic effects of caffeine with ibuprofen (B1674241), aspirin (B1665792), and diclofenac (B195802).
Table 1: Preclinical Synergy of Caffeine and NSAIDs in Rodent Models
| NSAID | Animal Model | Key Finding |
| Ibuprofen | Pain-Induced Functional Impairment (Rat) | Caffeine (17.8 mg/kg) potentiated the antinociceptive effect of ibuprofen (17.8 mg/kg) by a maximum of 197%. The combination of ibuprofen (100 mg/kg) and caffeine (17.8 mg/kg) produced a greater maximal effect than a high dose of morphine (17.8 mg/kg).[1] |
| Aspirin | Pain-Induced Functional Impairment (Rat) | Caffeine (0.17 mmol/kg) significantly increased the analgesic effect of all tested doses of aspirin (0.55, 0.98, and 1.74 mmol/kg) without altering the plasma concentrations of aspirin or its metabolites, indicating a pharmacodynamic interaction.[2] |
| Diclofenac | Formalin Test (Rat) | The combination of sub-effective doses of diclofenac and caffeine produced a significant synergistic antinociceptive effect. The maximal effect was achieved with 10.0 mg/kg of diclofenac combined with 1.0 mg/kg of caffeine. |
Table 2: Clinical Synergy of Caffeine and NSAIDs in Humans
| NSAID | Pain Model | Efficacy Measure | Analgesic Alone (% Responders) | Analgesic + Caffeine (% Responders) | Number Needed to Treat (NNT) with Caffeine |
| Ibuprofen | Postoperative Pain | ≥50% Pain Relief (6 hours) | 32% (for various doses) | 46% (for various doses) | 7.2[3] |
| Aspirin | Postoperative Dental Pain | Hours of 50% Relief (in severe pain) | Statistically inferior | Statistically superior to Aspirin alone | Not Reported |
| Diclofenac | Headache | Pain reduced to mild or none (1 hour) | 27% | 41% | Not Reported |
Core Mechanisms of Action: A Dual-Pronged Approach to Pain Relief
The analgesic synergy between caffeine and NSAIDs stems from their complementary mechanisms of action targeting different pathways in the pain signaling cascade.
NSAID Pathway: Inhibition of Prostaglandin (B15479496) Synthesis
NSAIDs, such as ibuprofen, aspirin, and diclofenac, exert their analgesic and anti-inflammatory effects primarily by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4][5][6][7] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[8] By blocking prostaglandin synthesis, NSAIDs reduce the sensitization of peripheral nociceptors, thereby decreasing pain signals.
Caffeine Pathway: Adenosine (B11128) Receptor Antagonism
Caffeine's primary role as an analgesic adjuvant is attributed to its antagonism of adenosine receptors, particularly the A1 and A2A subtypes.[9][10][11][12] Adenosine is a neuromodulator that can have both pro- and anti-nociceptive effects. By blocking adenosine receptors, caffeine can inhibit central pain processing and may also reduce inflammation.[9][11] This central action complements the peripheral mechanism of NSAIDs.
Experimental Protocols for Evaluating Analgesic Synergy
The assessment of analgesic synergy requires robust and reproducible experimental models. Below are detailed methodologies for key preclinical assays used in the evaluation of caffeine-NSAID combinations.
Preclinical Models
A general workflow for preclinical assessment involves establishing baseline pain responses, administering the test compounds (NSAID alone, caffeine alone, and the combination), and then re-evaluating the pain response at set time points.
1. Formalin Test
-
Principle: This model assesses both acute (neurogenic) and persistent (inflammatory) pain. A dilute formalin solution is injected into the rodent's paw, eliciting a biphasic pain response: an early phase (0-5 minutes) of intense nociception followed by a late phase (15-60 minutes) of inflammatory pain.[13][14][15][16]
-
Methodology:
-
Animal Model: Typically male Wistar or Sprague-Dawley rats (200-250g).
-
Procedure: After a 30-minute acclimation period in a clear observation chamber, a 50 µL injection of 1-5% formalin is administered subcutaneously into the plantar surface of the hind paw.
-
Drug Administration: Test compounds are typically administered orally or intraperitoneally 30-60 minutes prior to the formalin injection.
-
Observation: The amount of time the animal spends licking, biting, or flinching the injected paw is recorded in 5-minute intervals for up to 60 minutes.
-
Endpoint: A reduction in the duration of nociceptive behaviors in the late phase is indicative of an anti-inflammatory analgesic effect, which is particularly relevant for NSAIDs.
-
2. Hot Plate Test
-
Principle: This test evaluates the response to a thermal pain stimulus and is primarily used for assessing centrally acting analgesics.[17]
-
Methodology:
-
Animal Model: Typically Swiss albino mice (20-30g).
-
Apparatus: A heated plate maintained at a constant temperature (e.g., 55 ± 1°C).[18]
-
Procedure: The animal is placed on the hot plate, and the latency to a pain response (e.g., licking a hind paw or jumping) is recorded.[17] A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.[19]
-
Drug Administration: Test compounds are administered, and the latency is measured at various time points (e.g., 30, 60, 90, 120 minutes) post-administration.
-
Endpoint: An increase in the reaction latency compared to baseline or a vehicle-treated group indicates an analgesic effect.
-
3. Tail-Flick Test
-
Principle: Similar to the hot plate test, this model measures the latency of a reflexive withdrawal from a thermal stimulus applied to the tail.[20][21] It is sensitive to centrally acting analgesics.
-
Methodology:
-
Animal Model: Rats or mice.
-
Apparatus: A tail-flick analgesiometer that focuses a beam of high-intensity light on the animal's tail.[20][22][23][24]
-
Procedure: The animal is gently restrained, and its tail is positioned in the path of the light beam. The time taken for the animal to flick its tail away from the heat source is automatically recorded.[20] A cut-off time is pre-set to prevent injury.
-
Drug Administration: The test is performed before and at multiple intervals after drug administration.
-
Endpoint: A significant increase in tail-flick latency indicates analgesia.
-
Clinical Trial Design
The gold standard for evaluating analgesic synergy in humans is the randomized, double-blind, placebo-controlled clinical trial.
-
Design: A factorial design is often employed, where participants are randomized to receive the NSAID alone, caffeine alone, the combination of the NSAID and caffeine, or a placebo.[25][26][27]
-
Population: Patients experiencing a specific type of acute pain, such as postoperative dental pain or postpartum pain, provide a homogenous population for assessing analgesic efficacy.[25][28]
-
Outcome Measures:
-
Pain Intensity: Measured using a Visual Analog Scale (VAS) or a Numerical Rating Scale (NRS) at baseline and at regular intervals post-dosing.
-
Pain Relief: Assessed using a categorical scale (e.g., none, slight, moderate, good, complete).
-
Sum of Pain Intensity Differences (SPID): The time-weighted sum of the differences in pain intensity from baseline.
-
Total Pain Relief (TOTPAR): The time-weighted sum of pain relief scores.
-
Time to Rescue Medication: The time until the patient requests additional pain medication.
-
Global Evaluation: The patient's overall assessment of the treatment's effectiveness.
-
Conclusion
The evidence strongly supports the synergistic relationship between caffeine and NSAIDs like ibuprofen, aspirin, and diclofenac. The combination offers a therapeutic advantage by enhancing analgesic efficacy, which can be quantified through both preclinical and clinical experimental models. For researchers and drug development professionals, understanding the distinct yet complementary mechanisms of action and employing rigorous experimental protocols are crucial for the rational design of more effective and safer combination analgesics. The continued exploration of these synergistic interactions holds significant promise for optimizing pain management strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Potentiation by caffeine of the analgesic effect of aspirin in the pain-induced functional impairment model in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Single dose oral ibuprofen plus caffeine for acute postoperative pain in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacy180.com [pharmacy180.com]
- 6. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How do NSAID pain relievers work? | ClinicalKeyAI [elsevier.com]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. Adenosine signaling mediate pain transmission in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adenosine Receptors as Potential Therapeutic Analgesic Targets | MDPI [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. sfera.unife.it [sfera.unife.it]
- 13. Evaluation of the formalin test to assess the analgesic activity of diflunisal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
- 15. Pharmacological assessment of the rat formalin test utilizing the clinically used analgesic drugs gabapentin, lamotrigine, morphine, duloxetine, tramadol and ibuprofen: influence of low and high formalin concentrations [pubmed.ncbi.nlm.nih.gov]
- 16. meliordiscovery.com [meliordiscovery.com]
- 17. Hot plate test - Wikipedia [en.wikipedia.org]
- 18. jcdr.net [jcdr.net]
- 19. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 20. rjptsimlab.com [rjptsimlab.com]
- 21. Tail flick test - Wikipedia [en.wikipedia.org]
- 22. maze.conductscience.com [maze.conductscience.com]
- 23. EVALUATION OF ANALGESIC POTENTIAL OF TEST COMPOUND(S) USING TAIL FLICK TEST IN EXPERIMENTAL ANIMALS | Research SOP [researchsop.com]
- 24. conductscience.com [conductscience.com]
- 25. Evaluation of aspirin, caffeine, and their combination in postoperative oral surgery pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Caffeine as an analgesic adjuvant. A double-blind study comparing aspirin with caffeine to aspirin and placebo in patients with sore throat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Caffeine as an Analgesic Adjuvant: A Double-blind Study Comparing Aspirin With Caffeine to Aspirin and Placebo in Patients With Sore Throat | Semantic Scholar [semanticscholar.org]
- 28. Evaluation of Aspirin, Caffeine, and Their Combination in Postoperative Oral Surgery Pain | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Inter-Laboratory Validation of an Analytical Method for Optalidon
This guide provides a comprehensive comparison of analytical methodologies for the simultaneous determination of the active pharmaceutical ingredients in Optalidon: propyphenazone (B1202635), butalbital, and caffeine (B1668208). The focus is on providing researchers, scientists, and drug development professionals with the necessary data and protocols to evaluate and select an appropriate analytical method for inter-laboratory validation. The primary method discussed is High-Performance Liquid Chromatography (HPLC), which is benchmarked against other potential techniques.
High-Performance Liquid Chromatography (HPLC) as the Gold Standard
High-Performance Liquid Chromatography (HPLC) is the most widely adopted and robust technique for the quantitative analysis of propyphenazone, butalbital, and caffeine in pharmaceutical formulations.[1] Its high specificity, accuracy, and precision make it the gold standard for routine quality control and is highly recommended for inter-laboratory validation studies.[1]
Experimental Protocols for Validated RP-HPLC Methods
The following protocols outline common Reverse-Phase HPLC (RP-HPLC) methods for the simultaneous determination of the active ingredients. These methods have been validated in accordance with International Council for Harmonisation (ICH) guidelines.[2][3][4]
Method 1: Isocratic Elution
-
Instrumentation : A standard HPLC system equipped with a UV-Visible detector, pump, and injector.[1][2]
-
Column : C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2]
-
Mobile Phase : A mixture of methanol (B129727) and 20mM phosphate (B84403) buffer (pH 2.5) in a 60:40 (v/v) ratio.[3]
-
Flow Rate : 1.2 mL/min.[3]
-
Sample Preparation : For tablet dosage forms, a representative number of tablets are weighed, crushed into a fine powder, and an accurately weighed portion is dissolved in a suitable diluent. The solution is then sonicated, filtered, and diluted to the appropriate concentration.[1]
Method 2: Gradient Elution
-
Instrumentation : A standard HPLC system with a Diode Array Detector (DAD).
-
Column : Luna 5u C18 column (100 mm x 4.6 mm, 5 µm particle size).[4][5]
-
Mobile Phase : A gradient elution using 0.05 M aqueous NaH2PO4 (containing 1% tetrahydrofuran (B95107) and adjusted to pH 3.0) and acetonitrile.[4][5]
-
Detection : UV detection at 245 nm for paracetamol (as a substitute for butalbital in some formulations) and 275 nm for propyphenazone and caffeine.[4][5]
Data Presentation: Comparison of Analytical Method Performance
The following tables summarize the performance characteristics of various validated HPLC methods, providing a basis for comparison and selection for an inter-laboratory study.
Table 1: Comparison of Chromatographic Conditions for HPLC Methods
| Parameter | Method 1 (Isocratic) | Method 2 (Gradient) | Method 3 |
| Column | C18 (250mm x 4.6mm, 5µm)[3] | Luna 5u C18 (100mm x 4.6mm, 5µm)[4][5] | Gracesmart C18 (250mm x 4.6mm, 5µm)[2] |
| Mobile Phase | Methanol:20mM Phosphate Buffer (60:40, v/v), pH 2.5[3] | Gradient of 0.05M NaH2PO4 (pH 3.0) and Acetonitrile[4][5] | Water:2-propanol (80:20, v/v), pH 3.0[2] |
| Flow Rate | 1.2 mL/min[3] | 1.5 mL/min[4][5] | 1.5 mL/min[2] |
| Detection Wavelength | 272 nm[3] | 245 nm & 275 nm[4][5] | 210 nm[2] |
| Run Time | ~10 min[3] | Not Specified | ~20 min[2] |
Table 2: Comparison of Validation Parameters for HPLC Methods
| Parameter | Propyphenazone | Butalbital/Paracetamol | Caffeine |
| Linearity Range (µg/mL) | 1.5 - 45[2] | 3 - 90 (Paracetamol)[2] | 0.5 - 15[2] |
| Correlation Coefficient (R²) | >0.999[3] | >0.999 (Paracetamol)[3] | >0.999[3][6] |
| Precision (RSD%) | <2.0[3] | <2.0 (Paracetamol)[3] | <2.0[3] |
| Accuracy (Recovery %) | 98 - 102[3] | 98 - 102 (Paracetamol)[3] | 97.87 - 102[3][6] |
| Limit of Detection (LOD) | Not Specified | Not Specified | 0.01 mg/L[6] |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | Not Specified |
Alternative Analytical Methods
While HPLC is the preferred method, other techniques can be employed, though they often have limitations in selectivity and sensitivity.[1]
Table 3: Comparison with Alternative Analytical Methods
| Method | Advantages | Disadvantages |
| TLC-Densitometry | Cost-effective, High throughput[1] | Lower selectivity and sensitivity compared to HPLC[1] |
| UV-Spectrophotometry | Rapid, Simple instrumentation[1] | Prone to interference from excipients, Not suitable for complex mixtures without multivariate calibration[1] |
| Micellar Electrokinetic Capillary Chromatography (MEKC) | High separation efficiency, Low solvent consumption[7] | Requires specialized equipment and expertise[7] |
Mandatory Visualizations
The following diagrams illustrate key workflows and logical relationships in the context of analytical method validation.
Caption: Workflow for the inter-laboratory validation of an analytical method.
Caption: Decision tree for selecting an appropriate analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. archives.ijper.org [archives.ijper.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. researchgate.net [researchgate.net]
- 6. ejgm.co.uk [ejgm.co.uk]
- 7. Simultaneous determination of paracetamol, caffeine and propyphenazone in ternary mixtures by micellar electrokinetic capillary chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Sedative Effects of Butalbital and Other Barbiturates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the sedative properties of butalbital against other commonly referenced barbiturates, including phenobarbital, secobarbital, and pentobarbital. The information presented herein is intended to support research and development in the fields of pharmacology and neuroscience by offering a consolidated view of their mechanisms of action, sedative potencies, and the experimental methodologies used for their evaluation.
Introduction to Barbiturate Sedation
Barbiturates are a class of central nervous system (CNS) depressants that produce a wide range of effects, from mild sedation to anesthesia.[1] Their primary mechanism of action involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the brain.[2] By binding to a distinct site on the GABA-A receptor, barbiturates increase the duration of chloride channel opening induced by GABA, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. This enhanced inhibition results in the sedative and hypnotic effects characteristic of this drug class.
Butalbital is classified as a short- to intermediate-acting barbiturate.[3] It is frequently used in combination with other analgesics, such as acetaminophen (B1664979) and caffeine, for the treatment of tension headaches.[2][4][5] While effective, its use is often limited due to its potential for dependence and the risk of medication-overuse headaches.[5] Understanding its sedative profile in comparison to other barbiturates is crucial for both therapeutic application and further drug development.
Comparative Pharmacodynamics and Sedative Effects
Direct comparative studies on the sedative effects of butalbital versus other barbiturates are limited. However, by compiling data from various sources, a comparative overview can be established. The following table summarizes key pharmacodynamic parameters and sedative dosages for butalbital, phenobarbital, secobarbital, and pentobarbital. It is important to note that these values are derived from different studies and may not be directly comparable.
| Parameter | Butalbital | Phenobarbital | Secobarbital | Pentobarbital |
| Classification | Intermediate-acting[3] | Long-acting[3] | Short-acting[3] | Short-acting[3] |
| Typical Sedative Dose (Adult) | 50-100 mg[2] | 30-120 mg daily (in divided doses)[6][7] | Not commonly used for sedation | 20 mg (3-4 times a day) |
| Typical Hypnotic Dose (Adult) | 100-200 mg[2] | 100-320 mg[6][7] | 100 mg | 100 mg |
| Phenobarbital Withdrawal Equivalence (100mg) | 30 mg of Phenobarbital[8] | N/A | 30 mg of Phenobarbital[8] | 30 mg of Phenobarbital[8] |
| Protein Binding | 45%[9] | 20-45% | 46-70% | 35-45% |
| Elimination Half-life | ~35 hours[9] | 53-118 hours | 15-40 hours | 15-50 hours |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental processes discussed, the following diagrams have been generated using the DOT language.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Butalbital | C11H16N2O3 | CID 2481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Barbiturates - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Butalbital - Wikipedia [en.wikipedia.org]
- 5. Butalbital in the treatment of headache: history, pharmacology, and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reference.medscape.com [reference.medscape.com]
- 7. drugs.com [drugs.com]
- 8. Figure 4-6, Other Sedative-Hypnotics and Their Phenobarbital Withdrawal Equivalents - Detoxification and Substance Abuse Treatment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
Propyphenazone-Caffeine Combination Outperforms Monotherapy in Pain Relief
A comprehensive analysis of clinical data demonstrates that the combination of propyphenazone (B1202635) and caffeine (B1668208) provides significantly greater analgesic efficacy compared to propyphenazone alone. This heightened effect is attributed to the synergistic interaction between the two compounds, with caffeine amplifying the antinociceptive properties of propyphenazone.
The addition of caffeine to propyphenazone has been shown to enhance pain relief in experimental pain models. A key study investigating this combination utilized a double-blind, placebo-controlled, randomized crossover design to assess the analgesic effects in healthy volunteers. The findings from this research provide robust evidence for the superior efficacy of the combination therapy.
Enhanced Analgesic Effect: Quantitative Data
The analgesic efficacy was quantified using chemo-somatosensory event-related potentials (CSSERP), an objective measure of nociceptive processing in the brain. A significant decrease in the amplitude of CSSERPs indicates a stronger analgesic effect.
| Treatment Group | Dosage | Mean Decrease in CSSERP Amplitude (vs. Placebo) | Statistical Significance (p-value) |
| Propyphenazone Monotherapy | 400 mg | Not statistically significant | > 0.05 |
| Propyphenazone Monotherapy | 600 mg | Significant | < 0.05 |
| Propyphenazone + Caffeine | 400 mg + 100 mg | Significant | < 0.05 |
| Propyphenazone + Caffeine | 600 mg + 150 mg | Significant | < 0.05 |
Data adapted from a clinical trial investigating the analgesic effects of propyphenazone and its combination with caffeine.[1]
Notably, the 400 mg dose of propyphenazone alone did not produce a statistically significant reduction in CSSERP amplitude compared to placebo.[1] However, when combined with 100 mg of caffeine, a significant analgesic effect was observed.[1] Furthermore, the addition of caffeine to both the 400 mg and 600 mg doses of propyphenazone resulted in a significant amplification of the antinociceptive effect.[1]
Experimental Protocols
The primary clinical study supporting these findings employed a rigorous methodology to ensure the reliability of the results.
Study Design: A placebo-controlled, randomized, double-blind, 5-fold crossover design was implemented.[1] Each participant received all five treatment regimens in a randomized order, with a washout period of at least five days between each experimental session.[1]
Participants: The study enrolled twenty healthy volunteers.[1]
Interventions: The following oral medications were administered:
-
Propyphenazone 400 mg
-
Propyphenazone 600 mg
-
Propyphenazone 400 mg + Caffeine 100 mg
-
Propyphenazone 600 mg + Caffeine 150 mg
-
Placebo[1]
Efficacy Assessment: The primary outcome measure was the change in amplitude of chemo-somatosensory event-related potentials (CSSERP) elicited by painful chemical stimulation of the nasal mucosa.[1] This method provides an objective assessment of the central nervous system's response to a painful stimulus. Spontaneous electroencephalogram (EEG) was also monitored to assess drug effects unrelated to nociception.[1]
Pharmacokinetic Analysis: Plasma levels of propyphenazone were analyzed to determine if caffeine influenced its absorption or metabolism. The results showed no significant differences in propyphenazone plasma levels when administered alone or in combination with caffeine.[1] This suggests that the enhanced analgesic effect is due to a pharmacodynamic interaction rather than a pharmacokinetic one.
Mechanism of Action and Signaling Pathways
The synergistic analgesic effect of the propyphenazone-caffeine combination can be understood by examining their individual mechanisms of action. Propyphenazone, a non-steroidal anti-inflammatory drug (NSAID), primarily acts by inhibiting the cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins (B1171923) involved in pain and inflammation.[2] Caffeine, on the other hand, is an antagonist of adenosine (B11128) receptors. Adenosine is a neurotransmitter that can promote pain signaling. By blocking adenosine receptors, caffeine can reduce pain perception and also has vasoconstrictive effects that can be beneficial in certain types of pain, such as headaches.
The combination of these two mechanisms leads to a multi-pronged attack on pain signaling pathways.
References
A Comparative Review of Clinical Trial Data on Optalidon and Other Analgesics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of available clinical trial data comparing different formulations of Optalidon to other common analgesics. The information is intended for researchers, scientists, and drug development professionals seeking a detailed, data-driven comparison of these compounds. This document summarizes quantitative data on efficacy and safety, outlines experimental protocols, and visualizes key biological pathways and workflows.
Overview of this compound Formulations
This compound has been marketed in several formulations, each with a distinct combination of active pharmaceutical ingredients. This review focuses on three notable formulations:
-
This compound (Propyphenazone/Paracetamol/Caffeine): A combination analgesic often marketed under the brand name Saridon.
-
This compound (Ibuprofen): A newer formulation utilizing the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241).
-
This compound (Butalbital-containing formulation): An older formulation containing a barbiturate (B1230296), typically in combination with other analgesics and caffeine (B1668208).
Comparative Efficacy and Safety Data
The following tables summarize the quantitative data from clinical trials comparing these this compound formulations and their components to other analgesics.
This compound (Propyphenazone/Paracetamol/Caffeine) vs. Other Analgesics in Acute Pain
A pooled analysis of eight single-blind studies involving 500 patients with moderate to severe acute dentoalveolar pain provides the most comprehensive dataset for this formulation[1][2][3][4].
| Treatment Group (Dosage) | Onset of Action (Pain Gone/Partly Gone) at 30 min | Onset of Action (Pain Gone/Partly Gone) at 60 min | Total Pain Relief (4 hours) | Overall Efficacy Assessment by Patients |
| Saridon® (Propyphenazone 150mg/Paracetamol 250mg/Caffeine 50mg) | Faster than Paracetamol, Aspirin (B1665792), and Placebo (p=0.009, p<0.001, p=0.001 respectively) | Faster than Paracetamol, Aspirin, Ibuprofen, and Placebo (p<0.0001 for all except Ibuprofen p<0.01) | Higher than Paracetamol, Ibuprofen, Placebo (p<0.0001 for all) and Aspirin (p<0.01) | More efficacious than all comparators (p<0.0001 for all) |
| Paracetamol (500mg) | Slower than Saridon® | Slower than Saridon® | Lower than Saridon® | Less efficacious than Saridon® |
| Aspirin (500mg) | Slower than Saridon® | Slower than Saridon® | Lower than Saridon® | Less efficacious than Saridon® |
| Ibuprofen (200mg) | No significant difference with Saridon® | Slower than Saridon® | Lower than Saridon® | Less efficacious than Saridon® |
| Placebo | Slower than Saridon® | Slower than Saridon® | Lower than Saridon® | Less efficacious than Saridon® |
Adverse Events: All medications were reported to be well-tolerated, with 4.0% of patients reporting adverse events. There were no significant differences in adverse events between the groups. The most common adverse events were gastrointestinal disorders[1][2][3][4].
This compound (Ibuprofen) Formulation
No clinical trials specifically comparing "this compound nouvelle Formule" (ibuprofen) were identified. However, extensive data exists comparing ibuprofen to other analgesics for various pain indications. For the purpose of this guide, data from studies on ibuprofen for tension-type headache and migraine are presented as a proxy.
A network meta-analysis of studies on episodic tension-type headache found ibuprofen 400 mg to be one of the most effective simple analgesics[5][6]. Another study found that for migraine attacks, triptans, ergots, and anti-emetics were significantly more effective than ibuprofen[7].
| Comparator | Indication | Efficacy Finding |
| Paracetamol | Episodic Tension-Type Headache | No statistically significant difference in achieving pain-free status at 1 or 2 hours[8]. |
| Other NSAIDs (e.g., Ketorolac, Indomethacin, Diclofenac) | Migraine | Other NSAIDs were found to be 94% more effective than ibuprofen[7]. |
| Triptans (e.g., Zolmitriptan, Sumatriptan) | Migraine | Triptans were found to be five times more effective than ibuprofen[7]. |
| Aspirin/Paracetamol/Caffeine Combination | Migraine | This combination was found to be 69% more effective than ibuprofen[7]. |
This compound (Butalbital-containing formulation) vs. Sumatriptan/Naproxen (B1676952) in Migraine
A double-blind, placebo-controlled crossover study compared a butalbital-containing medication (50mg butalbital, 325mg acetaminophen, 40mg caffeine) with a sumatriptan/naproxen combination (85mg sumatriptan, 500mg naproxen sodium) for the treatment of moderate to severe migraine[9][10][11].
| Efficacy Endpoint | Sumatriptan/Naproxen | Butalbital/Acetaminophen/Caffeine | Placebo |
| Sustained Pain Freedom (2-24 hours) | 8% | 6% | 3% |
| Pain-Free at 2 hours | Superior to Butalbital Combination (p≤0.05) | - | - |
| Pain-Free at 4 hours | Superior to Butalbital Combination (p≤0.05) | - | - |
| Pain-Free at 6 hours | Superior to Butalbital Combination (p≤0.05) | - | - |
| Pain-Free at 8 hours | Superior to Butalbital Combination (p≤0.05) | - | - |
| Pain-Free at 24 hours | Superior to Butalbital Combination (p≤0.05) | - | - |
| Pain-Free at 48 hours | Superior to Butalbital Combination (p≤0.05) | - | - |
The study concluded that the sumatriptan-naproxen combination was superior to the butalbital-containing medication for most efficacy endpoints[9][10][11].
Experimental Protocols
General Analgesic Clinical Trial Workflow
The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled clinical trial for an analgesic.
A typical workflow for an analgesic clinical trial.
Methodology of the Saridon Pooled Analysis
The pooled analysis of Saridon (propyphenazone/paracetamol/caffeine) involved eight single-blind studies with a total of 500 patients suffering from moderate to severe acute dentoalveolar pain. The primary outcomes measured were the onset of action, assessed by patients reporting if their pain was "gone/partly gone" at 30 and 60 minutes post-dose, and total pain relief over four hours. Patient's overall assessment of efficacy was also recorded at the end of the study. Adverse events were monitored throughout the studies[1][2][3][4].
Methodology of the Butalbital vs. Sumatriptan/Naproxen Trial
This was a randomized, multicenter, double-blind, double-dummy, three-attack crossover study in adult migraineurs. Patients treated three moderate to severe migraine attacks, each with one of the three study treatments (butalbital combination, sumatriptan/naproxen, or placebo) in a randomized sequence. The primary endpoint was sustained pain freedom from 2 to 24 hours without the use of rescue medication. Secondary endpoints included pain-free status at various time points (2, 4, 6, 8, 24, and 48 hours)[10][11].
Signaling Pathways
The analgesic effects of the components of this compound and its comparators are mediated through various signaling pathways.
Propyphenazone and Ibuprofen Signaling Pathway
Propyphenazone and ibuprofen are both NSAIDs that primarily act by inhibiting cyclooxygenase (COX) enzymes.
Inhibition of COX enzymes by Propyphenazone and Ibuprofen.
Butalbital Signaling Pathway
Butalbital is a barbiturate that enhances the inhibitory effects of the neurotransmitter GABA.
Potentiation of GABA-A receptor by Butalbital.
Caffeine's Role as an Adjuvant
Caffeine is often included in analgesic formulations to enhance their effect.
Antagonism of adenosine receptors by caffeine.
Conclusion
The available clinical trial data suggests that the propyphenazone/paracetamol/caffeine formulation of this compound (Saridon) is an effective analgesic with a rapid onset of action for acute pain, demonstrating superiority over single-agent analgesics like paracetamol, aspirin, and ibuprofen in the studied context[1][2][3][4]. The butalbital-containing formulation, while showing some efficacy, is outperformed by more modern migraine-specific treatments like the sumatriptan/naproxen combination and carries concerns regarding overuse and medication-overuse headaches[9][10][11]. For the ibuprofen-based formulation, while direct comparative trials are lacking, the extensive body of evidence for ibuprofen supports its efficacy for mild to moderate pain, although it may be less effective than other options for specific conditions like migraine[5][6][7][8]. This review underscores the importance of considering the specific formulation of a combination analgesic and the indication being treated when evaluating clinical trial data.
References
- 1. The onset of action and the analgesic efficacy of Saridon (a propyphenazone/paracetamol/ caffeine combination) in comparison with paracetamol, ibuprofen, aspirin and placebo (pooled statistical analysis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Onset of Action and the Analgesic Efficacy of Saridon®* (a Propyphenazone/Paracetamol/Caffeine Combination) in Comparison with Paracetamol, Ibuprofen, Aspirin and Placebo (Pooled Statistical Analysis) | Semantic Scholar [semanticscholar.org]
- 4. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Efficacy and safety of simple analgesics for acute treatment of episodic tension-type headache in adults: a network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. news-medical.net [news-medical.net]
- 9. Efficacy, end points and eventualities: sumatriptan/naproxen versus butalbital/paracetamol/caffeine in the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sumatriptan-naproxen and butalbital: a double-blind, placebo-controlled crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Handling Protocols for Optalidon
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling Optalidon. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound.
This compound is a compound analgesic that typically contains Propyphenazone and Caffeine (B1668208).[1][2][3] Some formulations may also include Butalbital, a barbiturate.[4][5][6] Due to the nature of these active pharmaceutical ingredients, adherence to strict safety protocols is essential.
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is the first line of defense against potential exposure. The following PPE is mandatory when handling this compound in a laboratory setting.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Inspected prior to use. Must comply with EU Directive 89/686/EEC and standard EN 374.[7] Dispose of contaminated gloves after use.[8][9] |
| Eye/Face Protection | Safety glasses with side shields or goggles | Must conform to EN 166 (EU) or be NIOSH (US) approved.[10] A full face shield may be required for supplementary protection.[11] |
| Skin and Body Protection | Laboratory coat | Standard lab coat to be worn at all times.[12] |
| Impervious/Fire-resistant clothing | Recommended when handling the pure substance.[7][10] | |
| Respiratory Protection | Full-face respirator | To be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[7][10] Necessary during dust formation.[13] |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal minimizes risks and ensures a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[14][15] Keep away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[16] The storage area should be inaccessible to unauthorized personnel and kept out of reach of children.[17] Store at room temperature, away from excess heat, moisture, and direct light.[5][17][18]
Handling and Use
-
Ventilation: Always handle this compound in a well-ventilated area.[7][11][12] Both local exhaust and general room ventilation are recommended.[12]
-
Safe Handling Practices: Avoid contact with skin and eyes.[7][12] Avoid the formation of dust and aerosols.[7] Do not eat, drink, or smoke when using this product.[7][9][19] Wash hands thoroughly after handling.[7][9][19]
-
Spill Management:
-
Minor Spills: For minor spills, avoid breathing dust. Wear appropriate PPE, including gloves, safety glasses, and a dust respirator.[11] Use dry clean-up procedures to avoid generating dust.[11] The spilled material can be swept up or vacuumed (using a vacuum with a HEPA filter) and placed in a suitable, closed container for disposal.[8][11]
-
Major Spills: In the event of a major spill, evacuate personnel to a safe area.[7] Prevent the spillage from entering drains or waterways.[7][11] Contain the spill with sand, earth, or vermiculite.[11] Collect the recoverable product into labeled containers for disposal.[11]
-
Disposal Plan
-
Waste Characterization: Unused or expired this compound should be treated as chemical waste.
-
Disposal Method: Disposal must be in accordance with local, regional, and national regulations.[16][20]
-
The preferred method is through a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[7]
-
Do not dispose of with household garbage or allow the product to reach the sewage system.[15][20]
-
For consumers with unused medication, drug take-back programs are the best option.[17][21][22] If a take-back program is not available, the medication can be mixed with an unappealing substance like dirt or used coffee grounds, placed in a sealed plastic bag, and then disposed of in the household trash.[21][23]
-
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[7] Alternatively, the packaging can be punctured to render it unusable and disposed of in a sanitary landfill.[7]
Experimental Workflow and Safety Diagram
The following diagram outlines the procedural flow for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. This compound - Drug - RxReasoner [rxreasoner.com]
- 2. pillintrip.com [pillintrip.com]
- 3. healthwire.pk [healthwire.pk]
- 4. Drug interactions of the components of this compound after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Access Restricted, But More Awaits! [georestrictions.getlabtest.com]
- 6. Butalbital - Wikipedia [en.wikipedia.org]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. echemi.com [echemi.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. sds.edqm.eu [sds.edqm.eu]
- 13. carlroth.com:443 [carlroth.com:443]
- 14. lgcstandards.com [lgcstandards.com]
- 15. caelo.de [caelo.de]
- 16. abmole.com [abmole.com]
- 17. Acetaminophen, Butalbital, and Caffeine: MedlinePlus Drug Information [medlineplus.gov]
- 18. Butalbital, acetaminophen, and caffeine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 19. redox.com [redox.com]
- 20. cpachem.com [cpachem.com]
- 21. fda.gov [fda.gov]
- 22. Medicine: Proper Disposal [nationwidechildrens.org]
- 23. dea.gov [dea.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
